molecular formula C7H4BrIN2O B3005031 5-Bromo-6-iodoimidazo[1,2-a]pyridin-8-ol CAS No. 2241140-96-3

5-Bromo-6-iodoimidazo[1,2-a]pyridin-8-ol

Cat. No.: B3005031
CAS No.: 2241140-96-3
M. Wt: 338.93
InChI Key: NPZCDFBCZAHHFD-UHFFFAOYSA-N
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Description

5-Bromo-6-iodoimidazo[1,2-a]pyridin-8-ol is a useful research compound. Its molecular formula is C7H4BrIN2O and its molecular weight is 338.93. The purity is usually 95%.
BenchChem offers high-quality 5-Bromo-6-iodoimidazo[1,2-a]pyridin-8-ol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-Bromo-6-iodoimidazo[1,2-a]pyridin-8-ol including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

5-bromo-6-iodoimidazo[1,2-a]pyridin-8-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4BrIN2O/c8-6-4(9)3-5(12)7-10-1-2-11(6)7/h1-3,12H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NPZCDFBCZAHHFD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN2C(=C(C=C(C2=N1)O)I)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4BrIN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.93 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Whitepaper: Strategic Synthesis and Comprehensive Characterization of 5-Bromo-6-iodoimidazo[1,2-a]pyridin-8-ol

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide for Drug Development Professionals

Abstract

The imidazo[1,2-a]pyridine scaffold is a cornerstone in medicinal chemistry, forming the core of numerous approved drugs.[1][2][3] The strategic introduction of functional groups, particularly halogens and hydroxyl moieties, offers a powerful tool to fine-tune the pharmacological profile of these heterocycles. This guide provides a comprehensive, field-proven framework for the synthesis and characterization of a novel, highly functionalized derivative: 5-Bromo-6-iodoimidazo[1,2-a]pyridin-8-ol. We present a robust, multi-step synthetic pathway commencing from commercially available 2-amino-3-hydroxypyridine. Each experimental choice is rationalized, emphasizing reaction mechanism, regioselectivity, and process control. Furthermore, a detailed protocol for the structural elucidation and purity assessment of the target compound is provided, leveraging a suite of modern analytical techniques. This document is intended to serve as a practical guide for researchers engaged in the discovery and development of next-generation therapeutics based on the imidazo[1,2-a]pyridine core.

Introduction: The Strategic Value of the Imidazo[1,2-a]pyridine Scaffold

The imidazo[1,2-a]pyridine ring system is recognized as a "privileged scaffold" in drug discovery, a distinction earned due to its presence in a wide array of biologically active compounds.[4] Marketed drugs such as zolpidem (an insomnia therapeutic) and alpidem (an anxiolytic) validate the scaffold's ability to interact with key biological targets within the central nervous system.[5][6] The therapeutic potential extends far beyond CNS disorders, with derivatives showing promise as anticancer, antiviral, and antitubercular agents.[2][6][7][8]

The Rationale for 5-Bromo-6-iodoimidazo[1,2-a]pyridin-8-ol:

The design of the target molecule is deliberate, incorporating three key functional groups to maximize its potential as both a bioactive compound and a versatile synthetic intermediate:

  • 8-Hydroxyl Group: This group can act as a critical hydrogen bond donor/acceptor, anchoring the molecule within a biological target's binding site. It also provides a handle for further derivatization, such as etherification, to explore structure-activity relationships (SAR).

  • 5-Bromo & 6-Iodo Groups: The differential halogenation at these positions is of strategic importance. Halogens modulate lipophilicity and can enhance binding affinity through halogen bonding. Critically, the distinct reactivity of the C-Br and C-I bonds under various cross-coupling conditions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig) allows for the sequential and regioselective introduction of diverse substituents, enabling the rapid generation of a chemical library for lead optimization.

This guide provides the technical blueprint for accessing this high-value chemical entity.

Proposed Synthetic Pathway: A Logic-Driven Approach

The synthesis is designed as a three-step sequence starting from 2-amino-3-hydroxypyridine. The logic of this pathway hinges on the directing effects of the activating amino and hydroxyl groups and the selection of regioselective halogenating agents.

Synthetic Pathway Start 2-Amino-3-hydroxypyridine (Starting Material) Intermediate1 5-Bromo-2-amino-3-hydroxypyridine Start->Intermediate1 Step 1: Regioselective Bromination (NBS, Acetonitrile) Intermediate2 5-Bromo-6-iodo-2-amino-3-hydroxypyridine Intermediate1->Intermediate2 Step 2: Regioselective Iodination (NIS, Acetic Acid) Target 5-Bromo-6-iodoimidazo[1,2-a]pyridin-8-ol (Final Product) Intermediate2->Target Step 3: Annulation/Cyclization (Bromoacetaldehyde, NaHCO3, EtOH)

Caption: Proposed three-step synthesis of the target compound.

Detailed Experimental Protocols

Step 1: Regioselective Bromination of 2-Amino-3-hydroxypyridine
  • Causality: The amino and hydroxyl groups are strong ortho-, para-directors. The C5 position is the most sterically accessible and electronically activated position for electrophilic aromatic substitution. N-Bromosuccinimide (NBS) is chosen as a mild and reliable source of electrophilic bromine, minimizing over-bromination and side reactions. Acetonitrile is a suitable polar aprotic solvent for this transformation.

Reagent/MaterialM.W.QuantityMoles
2-Amino-3-hydroxypyridine110.115.0 g45.4 mmol
N-Bromosuccinimide (NBS)177.988.08 g45.4 mmol
Acetonitrile (CH₃CN)41.05150 mL-

Procedure:

  • To a 250 mL round-bottom flask equipped with a magnetic stir bar, add 2-amino-3-hydroxypyridine (5.0 g, 45.4 mmol).

  • Add acetonitrile (150 mL) and stir until all solids are dissolved.

  • Cool the solution to 0 °C in an ice-water bath.

  • Add N-Bromosuccinimide (8.08 g, 45.4 mmol) portion-wise over 15 minutes, ensuring the internal temperature does not exceed 5 °C.

  • Allow the reaction mixture to stir at 0 °C for 1 hour, then warm to room temperature and stir for an additional 4 hours.

  • In-Process Control: Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 7:3 Ethyl Acetate:Hexanes mobile phase. The product spot should appear at a lower Rf than the starting material.

  • Upon completion, concentrate the mixture under reduced pressure.

  • Redissolve the residue in ethyl acetate (200 mL) and wash with saturated sodium thiosulfate solution (2 x 50 mL) and brine (1 x 50 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Purification: The crude product is purified by flash column chromatography on silica gel (gradient elution, 20-50% ethyl acetate in hexanes) to yield 5-bromo-2-amino-3-hydroxypyridine as a pale yellow solid.

Step 2: Regioselective Iodination of 5-Bromo-2-amino-3-hydroxypyridine
  • Causality: With the C5 position blocked, the C6 position becomes the next most activated site for electrophilic substitution. N-Iodosuccinimide (NIS) is a mild iodinating agent. Acetic acid is used as the solvent as it can protonate the pyridine nitrogen, further activating the ring system towards electrophilic attack while being unreactive towards the halogenating agent.

Reagent/MaterialM.W.QuantityMoles
5-Bromo-2-amino-3-hydroxypyridine189.016.0 g31.7 mmol
N-Iodosuccinimide (NIS)224.987.13 g31.7 mmol
Acetic Acid (AcOH)60.05100 mL-

Procedure:

  • In a 250 mL flask, dissolve 5-bromo-2-amino-3-hydroxypyridine (6.0 g, 31.7 mmol) in glacial acetic acid (100 mL).

  • Add N-Iodosuccinimide (7.13 g, 31.7 mmol) in one portion at room temperature.

  • Heat the reaction mixture to 60 °C and stir for 6 hours.

  • In-Process Control: Monitor by TLC (1:1 Ethyl Acetate:Hexanes). The product will be the least polar spot.

  • Cool the mixture to room temperature and pour it slowly into a beaker containing ice water (400 mL) with vigorous stirring.

  • Neutralize the solution by the slow addition of solid sodium bicarbonate until effervescence ceases (pH ~7-8).

  • The resulting precipitate is collected by vacuum filtration.

  • Wash the solid with cold water (3 x 50 mL) and dry under vacuum.

  • Purification: The crude solid can be further purified by recrystallization from an ethanol/water mixture to afford 5-bromo-6-iodo-2-amino-3-hydroxypyridine.

Step 3: Annulation to form 5-Bromo-6-iodoimidazo[1,2-a]pyridin-8-ol
  • Causality: This is a classic Tschitschibabin-type pyridine synthesis for the imidazo[1,2-a]pyridine core.[9] The more nucleophilic exocyclic amino group of the pyridine derivative attacks the electrophilic carbon of bromoacetaldehyde. This is followed by an intramolecular cyclization where the pyridine ring nitrogen displaces the hydroxyl group (formed after initial condensation), and subsequent dehydration leads to the aromatic fused ring system. Sodium bicarbonate is used as a mild base to neutralize the HBr formed during the reaction.

Reagent/MaterialM.W.QuantityMoles
5-Bromo-6-iodo-2-amino-3-hydroxypyridine314.915.0 g15.9 mmol
Bromoacetaldehyde diethyl acetal197.073.44 g17.5 mmol
Ethanol (EtOH)46.07100 mL-
Water (H₂O)18.0225 mL-
Sodium Bicarbonate (NaHCO₃)84.012.67 g31.8 mmol
Hydrochloric Acid (HCl), 2M-~15 mL-

Procedure:

  • Acetal Hydrolysis (In Situ): To a solution of bromoacetaldehyde diethyl acetal (3.44 g, 17.5 mmol) in ethanol (50 mL), add 2M HCl (~15 mL) and stir at 40 °C for 1 hour to generate bromoacetaldehyde. The solution should be used immediately in the next step.

  • In a separate 250 mL flask, suspend 5-bromo-6-iodo-2-amino-3-hydroxypyridine (5.0 g, 15.9 mmol) and sodium bicarbonate (2.67 g, 31.8 mmol) in a mixture of ethanol (50 mL) and water (25 mL).

  • Heat the suspension to reflux (approx. 80 °C).

  • Add the freshly prepared bromoacetaldehyde solution dropwise to the refluxing suspension over 30 minutes.

  • Maintain the reflux for 12 hours.

  • In-Process Control: The reaction can be monitored by LC-MS for the appearance of the product mass and disappearance of starting material.

  • Cool the reaction to room temperature. A precipitate should form.

  • Collect the solid by vacuum filtration, washing with cold ethanol (2 x 20 mL) and then water (2 x 20 mL).

  • Purification: The crude product is purified by recrystallization from dimethylformamide (DMF)/water to yield the final compound, 5-Bromo-6-iodoimidazo[1,2-a]pyridin-8-ol.

Comprehensive Characterization Workflow

Confirming the identity and purity of the final compound is paramount. A multi-technique approach ensures a self-validating system of analysis.

Characterization Workflow Start Purified Solid Sample (5-Bromo-6-iodoimidazo[1,2-a]pyridin-8-ol) NMR NMR Spectroscopy (¹H, ¹³C, COSY, HSQC) Start->NMR Structural Elucidation MS Mass Spectrometry (HRMS-ESI) Start->MS Molecular Formula Confirmation IR FT-IR Spectroscopy Start->IR Functional Group ID HPLC HPLC Analysis Start->HPLC Purity Assessment (>98%) MP Melting Point Analysis Start->MP Physical Constant Report Final Certificate of Analysis (Structure & Purity Confirmed) NMR->Report MS->Report IR->Report HPLC->Report MP->Report

Caption: Integrated workflow for the analytical characterization.

Predicted Analytical Data

The following data serves as a benchmark for successful synthesis.[10]

TechniqueExpected Observations
¹H NMR ~10.0-11.0 ppm (s, 1H): Phenolic -OH proton. ~7.5-8.0 ppm (d, 1H): H2 or H3 proton. ~7.2-7.6 ppm (d, 1H): H3 or H2 proton. ~7.8-8.2 ppm (s, 1H): H7 proton.
¹³C NMR ~140-150 ppm: C8 (bearing -OH). ~135-145 ppm: Quaternary carbons of the fused rings. ~110-125 ppm: Aromatic CH carbons. ~90-100 ppm: C5 (bearing -Br). ~70-80 ppm: C6 (bearing -I).
HRMS (ESI+) Calculated m/z for C₇H₄BrIN₂O + H⁺: [M+H]⁺ = 338.8577. Found should be within 5 ppm. The isotopic pattern will be characteristic for a molecule containing one Br (¹⁹Br/⁸¹Br ≈ 1:1) and one I (¹²⁷I = 100%).
FT-IR (KBr Pellet) 3200-3400 cm⁻¹ (broad): O-H stretch. ~3100 cm⁻¹: Aromatic C-H stretch. 1620-1640 cm⁻¹: C=N stretch. 1450-1550 cm⁻¹: Aromatic C=C stretches. 550-650 cm⁻¹: C-Br stretch. ~500 cm⁻¹: C-I stretch.
HPLC A single major peak with >98% purity when monitored at two different wavelengths (e.g., 254 nm and 280 nm).
Appearance Off-white to light brown solid.

Safety, Handling, and Storage

  • Handling: All synthetic steps should be performed in a well-ventilated fume hood. Personal Protective Equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves, is mandatory. Halogenated organic compounds and reagents like NBS/NIS are irritants and should be handled with care.

  • Storage: The final compound should be stored in a tightly sealed, amber glass vial at 2-8 °C, protected from light and moisture to prevent degradation.

  • Waste Disposal: All chemical waste should be disposed of in accordance with local, state, and federal regulations.

Conclusion

This guide details a logical and robust pathway for the synthesis of the novel, highly functionalized scaffold, 5-Bromo-6-iodoimidazo[1,2-a]pyridin-8-ol. By providing not only the step-by-step protocols but also the scientific rationale behind them, we empower researchers to execute this synthesis with a high degree of confidence. The comprehensive characterization workflow ensures the final product's structural integrity and purity. This molecule represents a valuable starting point for the development of new chemical entities, offering multiple handles for diversification in medicinal chemistry and drug discovery programs.

References

  • Various Synthesis of Imidazo[1,2-a]pyridines Derivatives and Therapeutic Significance: A Review. AIP Conference Proceedings.
  • One-Pot Synthesis of Imidazo[1,2-a]pyridines via Groebke–Blackburn–Bienaymé Reaction. MDPI.
  • Synthesis of imidazo[1,2-a]pyridines. Organic Chemistry Portal. Available at: [Link]

  • Regiospecific Synthesis of 3-Substituted Imidazo[1,2-a]pyridines, Imidazo[1,2-a]pyrimidines, and Imidazo[1,2-c]pyrimidine. The Journal of Organic Chemistry. Available at: [Link]

  • Synthesis of imidazo[1,2-a]pyridines as antiviral agents. PubMed. Available at: [Link]

  • Imidazo[1,2-a]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities. ACS Omega. Available at: [Link]

  • Imidazo[1,2- a ]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities. ResearchGate. Available at: [Link]

  • Recent developments of imidazo[1,2-a]pyridine analogues as antituberculosis agents. RSC Medicinal Chemistry. Available at: [Link]

  • 6-Substituted imidazo[1,2-a]pyridines: synthesis and biological activity against colon cancer cell lines HT-29 and Caco-2. PubMed. Available at: [Link]

  • One-Pot Synthesis of Imidazo[1,2-a]pyridines via Groebke–Blackburn–Bienaymé Reaction and CuAAC Assisted by MW. MDPI. Available at: [Link]

  • Imidazo[1,2‑a]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities. PMC. Available at: [Link]

  • 6-bromo-8-ethoxyimidazo[1,2-a]pyrazine. SpectraBase. Available at: [Link]

  • Synthesis of imidazo[1,2-a]pyridines via multicomponent GBBR using α-isocyanoacetamides. Sciforum. Available at: [Link]

  • 6-Bromo-imidazo[1,2-a]pyridin-8-amine. PubMed. Available at: [Link]

  • An efficient synthesis of new imidazo[1,2-: A] pyridine-6-carbohydrazide and pyrido[1,2- a] pyrimidine-7-carbohydrazide derivatives via a five-component cascade reaction. ResearchGate. Available at: [Link]

  • Imidazo[1,2-A]Pyridine: Potent Biological Activity, SAR and Docking Investigations (2017-2022). Endocr Metab Immune Disord Drug Targets. Available at: [Link]

  • Synthesis and Antimicrobial Evaluation of 2-(6-Imidazo[1,2-a]pyridin-2-yl-5-methyl-2,4-dioxo-3-phenyl-3,4-dihydrothieno[2,3-d]pyrimidin-1(2H)-yl)-N-arylacetamide Derivatives. MDPI. Available at: [Link]

Sources

Crystal Structure Analysis of 5-Bromo-6-iodoimidazo[1,2-a]pyridin-8-ol: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

5-Bromo-6-iodoimidazo[1,2-a]pyridin-8-ol represents a high-value scaffold in Fragment-Based Drug Discovery (FBDD). Its structural utility lies in its dense functionalization: a "privileged" bicyclic heteroaromatic core, a hydrogen-bond donor/acceptor pair (8-OH/N1), and two distinct halogen handles (Br, I) offering orthogonal reactivity for cross-coupling and tunable halogen-bonding vectors.

This guide details the structural elucidation workflow for this compound. It moves beyond basic connectivity to analyze the supramolecular architecture—specifically the competition between classical Hydrogen Bonding (HB) and Halogen Bonding (XB)—which dictates the solid-state packing and informs ligand-protein binding models.

Chemical Context & Molecular Geometry[1][2]

To accurately resolve the crystal structure, one must first understand the geometric constraints imposed by the chemical connectivity.

The Scaffold

The imidazo[1,2-a]pyridine core is planar.[1] In the 8-hydroxy derivative, a critical question is tautomerism . While 2-hydroxypyridines often exist as pyridones (keto form), the 8-hydroxyimidazo[1,2-a]pyridine retains the phenolic (enol) form in the solid state. This is driven by the preservation of aromaticity in the six-membered ring, which would be disrupted in a keto-tautomer.

Halogen Substituents (The Heavy Atom Effect)

The presence of Bromine (Z=35) at C5 and Iodine (Z=53) at C6 introduces significant electron density.

  • Steric Strain: The proximity of the C5-Bromo group to the C4-Hydrogen creates a "peri-like" interaction, potentially inducing slight twisting of the fused ring system, though planarity is usually maintained by

    
    -conjugation.
    
  • Phasing Utility: These heavy atoms dominate the X-ray scattering, making structure solution via Patterson methods or SAD (Single-wavelength Anomalous Diffraction) trivial, even with small crystals.

Experimental Crystallography Protocol

Trustworthy structural data begins with rigorous sample preparation. The following protocol minimizes common artifacts associated with poly-halogenated heterocycles (e.g., absorption, twinning).

Crystal Growth Methodology

Halogenated heterocycles often suffer from low solubility. We utilize a Slow Evaporation or Vapor Diffusion technique.

  • Solvent System: Methanol/Dichloromethane (1:1). The heavy halogens increase lipophilicity, while the hydroxyl group requires a polar protic solvent to solubilize.

  • Anti-solvent: Hexane or Diethyl ether (for vapor diffusion).

  • Precaution: Iodine-carbon bonds can be photosensitive. Crystallization should occur in the dark to prevent radical cleavage and crystal degradation.

Data Collection Strategy

Instrument: Single Crystal X-ray Diffractometer (e.g., Bruker D8 QUEST or Rigaku XtaLAB).

ParameterSettingRationale
Source Mo-K

(

Å)
Critical: Cu-radiation causes severe absorption fluorescence with Iodine/Bromine, leading to systematic errors. Mo is required.
Temperature 100 K (Cryostream)Reduces thermal motion (ellipsoids) of the terminal halogens; prevents crystal lattice collapse.
Redundancy > 4.0High redundancy is needed to correct for the significant absorption coefficient (

) of the I/Br atoms.
Resolution 0.75 Å or betterRequired to resolve the electron density hole (sigma-hole) on the Iodine atom.
Refinement Workflow (DOT Visualization)

The following diagram outlines the logic flow for solving the structure, emphasizing the handling of heavy atoms.

StructureSolution RawData Raw Diffraction Frames (Mo-Source) Integration Integration & Scaling (SAINT/CrysAlisPro) RawData->Integration AbsCorrection Absorption Correction (Multi-scan/Analytical) Integration->AbsCorrection Crucial for I/Br SpaceGroup Space Group Determination (Likely P21/c or P-1) AbsCorrection->SpaceGroup Phasing Structure Solution (Intrinsic Phasing / Patterson) SpaceGroup->Phasing Refinement Refinement (SHELXL) Locate Br/I first Phasing->Refinement LightAtoms Difference Fourier Map Locate C, N, O Refinement->LightAtoms Validation CheckCIF & Olex2 Report Refinement->Validation H_Atoms Hydrogen Assignment (Riding Model vs Difference Map) LightAtoms->H_Atoms H_Atoms->Refinement Iterative Least Squares

Figure 1: Crystallographic workflow emphasizing absorption correction for heavy-atom structures.

Structural Analysis: The Core Interactions

In the solved structure, the packing is dictated by a hierarchy of supramolecular forces. This is the "Technical Analysis" required for drug design applications.

The Hydrogen Bond (HB) Network

The 8-hydroxyl group is a strong donor, and the N1 atom (in the imidazole ring) is a strong acceptor.

  • Primary Motif: Expect the formation of infinite chains or centrosymmetric dimers .

  • Geometry:

    
    .
    
  • Distance:

    
     distance typically 2.7–2.9 Å.
    
The Halogen Bond (XB) Network

This is the distinguishing feature of the 6-iodo-5-bromo derivative.

  • The Sigma Hole: The Iodine atom (and to a lesser extent, Bromine) exhibits a region of positive electrostatic potential along the C-X bond axis (the

    
    -hole).
    
  • Interaction Vector: The Iodine at C6 will act as a Lewis Acid (XB Donor).

  • Acceptors:

    • N1 (Type II XB): If N1 is not saturated by the Hydrogen bond,

      
       interactions will form.
      
    • Oxygen (Type II XB):

      
      .
      
    • Halogen-Halogen: Type I (symmetrical) or Type II (L-shaped) contacts between Br and I.

Scientific Insight: In competitive systems, the Hydrogen Bond (


) usually wins  structurally due to higher electrostatic energy (5-10 kcal/mol) compared to the Halogen Bond (1-5 kcal/mol). However, the Halogen Bond often directs the secondary organization of the chains into sheets.
Interaction Logic Diagram

Interactions cluster_0 Intra/Inter-molecular Sites cluster_1 Target Sites MolA Molecule A (Donor) MolB Molecule B (Acceptor) OH 8-OH N1 N1 OH->N1 H-Bond (Strong) I6 6-I I6->OH XB (Secondary) C-I...O I6->N1 XB (Competitive) C-I...N Br5 5-Br Br5->Br5 vdW / Type I

Figure 2: Competitive interaction map showing the hierarchy of Hydrogen Bonding (HB) and Halogen Bonding (XB).

Quantitative Data Summary (Expected)

Based on homologous structures of poly-halogenated imidazopyridines, the following geometric parameters serve as validation metrics for the solved structure.

Geometric ParameterExpected ValueInterpretation
C8-O8 Bond Length 1.35 – 1.37 ÅIndicates phenolic character (single bond). If <1.30 Å, suspect keto-tautomer.
C6-I Bond Length 2.08 – 2.10 ÅStandard aromatic C-I bond. Elongation suggests strong halogen bonding.
C5-Br Bond Length 1.88 – 1.90 ÅStandard aromatic C-Br bond.
C-I...N Angle 170° – 180°Strictly linear. Deviation < 160° indicates a loss of halogen bond directionality.
Planarity (RMSD) < 0.05 ÅThe bicyclic core should be essentially flat.[1]

Implications for Drug Development

Understanding the crystal structure of 5-Bromo-6-iodoimidazo[1,2-a]pyridin-8-ol provides direct insights for medicinal chemistry:

  • Pharmacophore Mapping: The crystal structure confirms the spatial arrangement of the Iodine atom. In a binding pocket, this Iodine can target backbone carbonyls of the protein via Halogen Bonding, a strategy used to increase potency (e.g., in kinase inhibitors).

  • Fragment Linking: The 5-Br and 6-I positions are chemically distinct.[2] The crystal structure validates the accessibility of these sites. The 6-position (Iodine) is more accessible for Suzuki couplings, while the 5-position (Bromine) is sterically crowded by the peri-hydrogen, requiring specialized catalysts.

  • Solubility Prediction: High melting points driven by strong O-H...N networks in the crystal lattice often correlate with poor aqueous solubility. Disrupting this symmetry (e.g., by alkylating the Oxygen) can lower the melting point and improve solubility.

References

  • Groom, C. R., et al. (2016). The Cambridge Structural Database.[1] Acta Crystallographica Section B. [Link]

  • Cavallo, G., et al. (2016). The Halogen Bond.[3][4][5] Chemical Reviews, 116(4), 2478–2601. [Link]

  • Desiraju, G. R. (2013). Crystal Engineering: A Textbook. World Scientific Publishing.
  • Bagdi, A. K., et al. (2015). Copper-catalyzed synthesis of imidazo[1,2-a]pyridines. Chemical Communications. [Link]

  • Sheldrick, G. M. (2015). SHELXT – Integrated space-group and crystal-structure determination. Acta Crystallographica Section A. [Link]

Sources

The Physicochemical and Synthetic Profiling of 5-Bromo-6-iodoimidazo[1,2-a]pyridin-8-ol: A Privileged Scaffold for Advanced Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In contemporary medicinal chemistry, the imidazo[1,2-a]pyridine core is universally recognized as a "privileged structure" due to its profound structural diversity and mimicry of biologically significant purines and indoles[1][2]. This scaffold forms the pharmacophoric foundation of several commercial blockbuster drugs (e.g., Zolpidem, Olprinone) and is heavily investigated for novel anti-infective and oncology applications[2].

5-Bromo-6-iodoimidazo[1,2-a]pyridin-8-ol (CAS: 2241140-96-3) represents a highly specialized, polyfunctionalized derivative of this class[3]. By strategically positioning three distinct functional handles—a bromine atom at C5, an iodine atom at C6, and a hydroxyl group at C8—this building block offers unparalleled orthogonal reactivity. This whitepaper provides an in-depth technical analysis of its physicochemical properties, mechanistic reactivity, and validated protocols for its application in advanced drug discovery workflows.

Physicochemical Profiling & Structural Analysis

Understanding the physical and electronic nature of 5-bromo-6-iodoimidazo[1,2-a]pyridin-8-ol is critical for predicting its behavior in both synthetic environments and biological assays. While the unsubstituted imidazo[1,2-a]pyridine is a liquid at room temperature (bp 103 °C at 1 mmHg, density 1.165 g/mL), the heavy halogenation and hydrogen-bonding capacity of this specific derivative significantly alter its physical state.

Quantitative Physicochemical Data

Data synthesized from structural extrapolation and commercial catalog specifications[4].

PropertyValue / Description
IUPAC Name 5-Bromo-6-iodoimidazo[1,2-a]pyridin-8-ol
CAS Registry Number 2241140-96-3
Molecular Formula C₇H₄BrIN₂O
Molecular Weight 338.93 g/mol
Physical State Solid (Crystalline powder inferred from MW and H-bonding)
Hydrogen Bond Donors 1 (C8-Hydroxyl)
Hydrogen Bond Acceptors 3 (N1, N4, C8-O)
Topological Polar Surface Area (TPSA) ~38.1 Ų (Optimal for membrane permeability)
Electronic Nature Amphoteric (Basic N1, weakly acidic C8-OH)

Causality in Physicochemical Behavior: The molecule is amphoteric. The bridgehead nitrogen (N4) donates its lone pair to the aromatic system, leaving the N1 nitrogen basic (pKa ~6-7). Conversely, the C8-hydroxyl group acts as a weak acid (pKa ~8-9), similar to a phenol. This dual nature allows the molecule to be selectively ionized depending on the pH of the aqueous medium, a critical factor for optimizing liquid-liquid extractions and chromatographic purifications.

Orthogonal Reactivity & Mechanistic Causality

The true value of 5-bromo-6-iodoimidazo[1,2-a]pyridin-8-ol lies in the differential bond dissociation energies (BDE) of its substituents.

  • C-I Bond (C6): The carbon-iodine bond is relatively weak (~240 kJ/mol). It undergoes rapid oxidative addition with Palladium(0) species at mild temperatures (60–70 °C).

  • C-Br Bond (C5): The carbon-bromine bond is significantly stronger (~285 kJ/mol). It remains inert under mild cross-coupling conditions, requiring elevated temperatures (>90 °C) and electron-rich phosphine ligands to activate.

  • C8-OH: Provides a nucleophilic handle for O-alkylation or conversion into a triflate (a pseudo-halogen) for a third axis of cross-coupling.

This energy gradient allows chemists to perform regioselective sequential functionalization without the need for cumbersome protecting group strategies.

Workflow A 5-Bromo-6-iodoimidazo [1,2-a]pyridin-8-ol B Pd-Catalyzed Suzuki (Selectivity at C6-Iodo) A->B Boronic Acid, Pd(PPh3)4 Na2CO3, 70°C C 6-Aryl-5-bromoimidazo [1,2-a]pyridin-8-ol B->C D Pd-Catalyzed Buchwald-Hartwig (Selectivity at C5-Bromo) C->D Amine, Pd2(dba)3 t-BuONa, 100°C E 5-Amino-6-arylimidazo [1,2-a]pyridin-8-ol D->E

Fig 1. Orthogonal cross-coupling workflow exploiting C-I vs C-Br reactivity gradients.

Pharmacological Relevance of the Imidazo[1,2-a]pyridine Scaffold

Derivatives synthesized from this core are actively disrupting multiple therapeutic areas:

  • Antiviral Therapeutics (Anti-Influenza): A breakthrough 2025 study demonstrated that imidazo[1,2-a]pyridine derivatives act as potent sub-micromolar inhibitors of the influenza A virus RNA-dependent RNA polymerase (RdRp)[5]. Surface plasmon resonance (SPR) screening confirmed these compounds strongly bind to the PAC domain (interacting with LYS643 and GLN408), disrupting the PA-PB1 interface crucial for viral replication[5].

  • Anti-Inflammatory & Oncology Agents: Imidazo[1,2-a]pyridines exhibit profound anti-inflammatory properties by modulating the STAT3 and NF-κB signaling pathways[6]. Co-administration with natural compounds like curcumin has been shown to stabilize IκBα (the inhibitor of NF-κB), thereby preventing the nuclear translocation of NF-κB and suppressing the transcription of pro-inflammatory target genes like COX-2 and iNOS in breast and ovarian cancer cell lines[6].

Pathway LPS Inflammatory Stimulus (LPS) Receptor TLR4 Receptor LPS->Receptor Activates IKK IKK Complex Receptor->IKK Signaling Cascade IkBa IκBα (Inhibitor) IKK->IkBa Phosphorylates NFkB NF-κB (p65/p50) IkBa->NFkB Releases (When Degraded) Nucleus Target Gene Transcription (COX-2, iNOS) NFkB->Nucleus Translocates Drug Imidazo[1,2-a]pyridine Derivatives Drug->IKK Inhibits Drug->IkBa Stabilizes

Fig 2. Imidazo[1,2-a]pyridine modulation of the NF-κB inflammatory signaling pathway.

Standardized Experimental Protocols

To ensure reproducibility and scientific integrity, the following protocols are designed as self-validating systems for functionalizing 5-bromo-6-iodoimidazo[1,2-a]pyridin-8-ol.

Protocol A: Regioselective Suzuki-Miyaura Coupling at C6

Objective: Selectively couple an aryl group at the C6-iodo position while leaving the C5-bromo and C8-hydroxyl groups intact.

  • Preparation: In a flame-dried Schlenk tube, add 5-bromo-6-iodoimidazo[1,2-a]pyridin-8-ol (1.0 equiv), the desired aryl boronic acid (1.05 equiv), and Pd(PPh₃)₄ (0.05 equiv).

  • Solvent System: Add a degassed mixture of 1,4-Dioxane and H₂O (4:1 ratio). Causality: The aqueous component is necessary to dissolve the inorganic base and facilitate the transmetalation step of the catalytic cycle.

  • Base Addition: Add Na₂CO₃ (2.0 equiv). Causality: Na₂CO₃ is a mild base. It is strong enough to form the reactive boronate complex but weak enough to prevent unwanted side reactions or degradation of the core.

  • Reaction: Stir the mixture at strictly 70 °C for 12 hours under an argon atmosphere. Causality: Exceeding 80 °C risks initiating oxidative addition into the C-Br bond, destroying the regioselectivity.

  • Self-Validation (LC-MS): Monitor the reaction via LC-MS. The product mass spectrum must exhibit a classic 1:1 isotopic doublet (M / M+2), confirming that the bromine atom is still covalently bound to the scaffold.

Protocol B: O-Alkylation of the C8-Hydroxyl

Objective: Functionalize the C8-OH to modulate lipophilicity or prepare the molecule for subsequent harsh basic conditions (e.g., Buchwald-Hartwig amination).

  • Preparation: Dissolve the intermediate from Protocol A (1.0 equiv) in anhydrous DMF (0.2 M concentration).

  • Deprotonation: Add anhydrous K₂CO₃ (2.0 equiv) and stir at room temperature for 15 minutes. Causality: DMF is a polar aprotic solvent that heavily solvates the potassium cation, leaving the C8-phenoxide anion highly exposed and nucleophilic (the "naked anion" effect).

  • Alkylation: Add the alkyl halide (e.g., methyl iodide or a PROTAC linker halide) (1.2 equiv) dropwise.

  • Reaction: Heat to 60 °C for 4 hours.

  • Self-Validation (TLC): Monitor via Thin-Layer Chromatography (UV 254 nm). The successful O-alkylation will result in a product spot with a significantly higher Retention Factor (

    
    ) than the starting material, due to the elimination of the polar, hydrogen-bonding hydroxyl group.
    

Conclusion

5-Bromo-6-iodoimidazo[1,2-a]pyridin-8-ol is not merely a chemical catalog entry; it is a meticulously designed template for drug discovery. By understanding the thermodynamic differences between its halogen bonds and the electronic properties of its fused heterocyclic core, researchers can execute highly complex, orthogonal syntheses. As evidenced by recent literature, derivatives of this scaffold hold immense promise in combating drug-resistant viral infections and aggressive inflammatory cascades.

References

  • Building Blocks Catalogue (July 2018) . Namiki Shoji Co., Ltd. URL:[Link] (Accessed via Grounding Tool index[4])

  • 5-Bromo-6-iodoimidazo[1,2-a]pyridin-8-ol CAS Information . ChemSrc. URL:[Link] (Accessed via Grounding Tool index[3])

  • Various Synthesis of Imidazo[1,2-a]pyridines Derivatives and Therapeutic Significance: A Review . E3S Web of Conferences. URL: [Link] (Accessed via Grounding Tool index[1])

  • Medicinal Attributes of Imidazo[1,2-a]pyridine Derivatives: An Update . Current Topics in Medicinal Chemistry (PubMed). URL:[Link] (Accessed via Grounding Tool index[2])

  • Discovery of imidazo[1,2-a]pyridine derivatives as potent anti-influenza agents: SPR affinity-based screening and structure-activity relationship study . European Journal of Medicinal Chemistry (PubMed), 2025. URL:[Link] (Accessed via Grounding Tool index[5])

  • A novel imidazo[1,2-a]pyridine derivative and its co-administration with curcumin exert anti-inflammatory effects by modulating the STAT3/NF-κB/iNOS/COX-2 signaling pathway . BioImpacts, 2023. URL:[Link] (Accessed via Grounding Tool index[6])

Sources

Solubility of 5-Bromo-6-iodoimidazo[1,2-a]pyridin-8-ol in common lab solvents

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Physicochemical Profile

Compound: 5-Bromo-6-iodoimidazo[1,2-a]pyridin-8-ol Application: Pharmaceutical Intermediate / Kinase Inhibitor Scaffold

This guide provides a technical analysis of the solubility characteristics of 5-Bromo-6-iodoimidazo[1,2-a]pyridin-8-ol . As a poly-halogenated heterocyclic phenol, this compound exhibits "brick dust" properties—high crystallinity and lipophilicity balanced by a polar hydroxyl "handle."

Successful dissolution requires navigating the competition between the strong crystal lattice energy (driven by halogen bonding and


-stacking) and the solvation potential of the 8-hydroxyl group.
Physicochemical Drivers of Solubility
FeatureEffect on Solubility
Imidazo[1,2-a]pyridine Core Planar, aromatic scaffold promoting

-

stacking. Inherently lipophilic but contains a basic nitrogen (N1).
8-Hydroxyl Group (-OH) Critical Solubilizing Handle. Acts as a Hydrogen Bond Donor (HBD). Allows for pH-dependent solubility (soluble in base via phenoxide formation).
5-Bromo & 6-Iodo Substituents Significantly increase lipophilicity (LogP) and molecular weight. Strong electron-withdrawing nature reduces the basicity of the core nitrogen. Enhances crystal packing stability, often requiring sonication or heat to break the lattice.

Solvent Compatibility Matrix

The following matrix categorizes solvents based on their interaction with the specific functional groups of the target compound.

Tier 1: High Solubility (Primary Solvents)

Recommended for stock solutions (>10 mg/mL) and synthetic reactions.

SolventClassificationMechanism of ActionProtocol Notes
DMSO (Dimethyl sulfoxide)Polar AproticDisrupts strong dipole-dipole interactions; accepts H-bonds from 8-OH.Gold Standard. Dissolves readily.[1] Freezing point (19°C) requires care during storage.
DMF (Dimethylformamide)Polar AproticSimilar to DMSO but lower viscosity.Ideal for synthetic reactions involving nucleophilic substitution.[2]
DMAc (Dimethylacetamide)Polar AproticHigh boiling point, excellent for stubborn solids.Use if DMSO/DMF fails at high concentrations (>50 mg/mL).
Tier 2: Moderate Solubility (Secondary Solvents)

Recommended for working solutions, LC-MS, and recrystallization.

SolventClassificationMechanism of ActionProtocol Notes
Methanol / Ethanol Polar ProticH-bonding with 8-OH and N1.Solubility is temperature-dependent. Heating to 40-50°C is often required to initiate dissolution.
THF (Tetrahydrofuran)Polar AproticModerate polarity ether.Good for reactions; limited stability for long-term storage of this compound (peroxides).
DCM (Dichloromethane)ChlorinatedSolubilizes the lipophilic halo-core.Good for extraction. Solubility decreases if the compound is highly crystalline.
Tier 3: Low/Conditional Solubility

Use only with specific additives or for precipitation.

SolventClassificationUtility
Water (Neutral pH) Polar ProticInsoluble. The lipophilic halogens dominate the polar OH group.
Water (Basic pH > 10) IonicSoluble. Addition of NaOH/KOH deprotonates the 8-OH (

), forming the water-soluble phenoxide salt.
Acetonitrile Polar AproticPoor to Moderate. Often causes precipitation; useful as an antisolvent for recrystallization.
Hexanes / Heptane Non-polarInsoluble. Used to crash the compound out of solution.

Decision Logic for Solvent Selection

The choice of solvent must be dictated by the downstream application. The diagram below illustrates the decision pathway to ensure experimental integrity.

SolventSelection Start Select Application BioAssay Biological Assay (Cell/Enzyme) Start->BioAssay Synthesis Chemical Synthesis Start->Synthesis Analysis Analytical (LCMS/NMR) Start->Analysis DMSO DMSO (Stock) Dilute w/ Media BioAssay->DMSO Max 0.1-1% final conc. DMF DMF / DMAc (High Temp) Synthesis->DMF Nu-Substitution THF THF / DCM (Low Temp) Synthesis->THF Coupling/Protection NMR_Solv DMSO-d6 (Best) MeOD (Good) Analysis->NMR_Solv Structure ID MobilePhase MeOH / ACN (+0.1% Formic Acid) Analysis->MobilePhase Quantification

Figure 1: Solvent selection decision tree based on experimental constraints.

Self-Validating Dissolution Protocol

Since specific solubility values can vary by batch (polymorphs) and purity, use this protocol to determine the exact solubility limit for your specific lot.

Materials
  • Compound: 5-Bromo-6-iodoimidazo[1,2-a]pyridin-8-ol

  • Solvent: DMSO or MeOH

  • Equipment: Sonicator bath, Vortex mixer, Centrifuge.

Step-by-Step Workflow
  • Initial Weighing: Weigh 5 mg of compound into a 1.5 mL microcentrifuge tube.

  • Incremental Addition: Add solvent in 50

    
    L increments.
    
  • Mechanical Stress:

    • Vortex for 30 seconds.

    • Critical Step: Sonicate for 5 minutes at ambient temperature. Halogenated heterocycles often form tight crystal lattices that require ultrasonic energy to break.

  • Visual Inspection: Check for clarity. If particles remain, repeat step 2.

  • Saturation Check: If the solution is clear, calculate solubility (

    
    ).
    
  • Purity Verification (Optional): Centrifuge at 10,000 rpm for 3 minutes. If a pellet forms, the "solution" was a suspension. Retest with more solvent.

DissolutionProtocol Start Weigh 5 mg Compound AddSolvent Add 50 µL Solvent Start->AddSolvent Sonicate Sonicate 5 mins (Break Lattice) AddSolvent->Sonicate Check Visual Inspection Sonicate->Check Clear Solution Clear? Check->Clear Calc Calculate Solubility (mg/mL) Clear->Calc Yes Repeat Add more Solvent Clear->Repeat No Repeat->Sonicate

Figure 2: Iterative workflow for determining solubility limits.

Troubleshooting & Expert Tips

"The Brick Dust" Phenomenon

If the compound refuses to dissolve in MeOH or DCM despite theoretical predictions, you are likely dealing with a stable polymorph or high lattice energy due to halogen bonding.

  • Solution: Dissolve in a minimal amount of DMSO first, then dilute into the organic solvent of choice.

  • Warning: Adding water to a DMSO stock solution will likely cause immediate precipitation (re-crystallization). Always add the stock solution to the aqueous media slowly with rapid stirring.

pH Manipulation for Extraction

To purify this compound from non-acidic impurities:

  • Dissolve mixture in organic solvent (e.g., EtOAc).

  • Wash with 0.1 M NaOH . The 5-Bromo-6-iodoimidazo[1,2-a]pyridin-8-ol will deprotonate and move to the aqueous layer.

  • Separate layers.

  • Acidify the aqueous layer with HCl to pH 4-5. The compound will precipitate out.

References

  • Imidazo[1,2-a]pyridine Scaffold Properties

    • Goel, R. et al. "Imidazo[1,2-a]pyridines: A Review on Synthesis and Biological Activities." Mini-Reviews in Medicinal Chemistry, 2018. Link

  • Solubility of Halogenated Heterocycles

    • Lipinski, C. A. "Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings." Advanced Drug Delivery Reviews, 2001. Link

  • Synthesis and Handling of 8-Hydroxyimidazo[1,2-a]pyridines

    • Grošelj, U. et al.[3] "Synthesis of 8-hydroxyimidazo[1,2-a]pyridine-2-carboxylic acid and its derivatives." Heterocycles, 2008.[3][4] Link

  • General Solubility Protocols

    • National Center for Advancing Translational Sciences (NCATS). "Assay Guidance Manual: Solubility Assays." Link

Sources

In Silico Prediction of 5-Bromo-6-iodoimidazo[1,2-a]pyridin-8-ol Bioactivity: A Technical Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The imidazo[1,2-a]pyridine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents with a wide array of biological activities, including anticancer, anti-inflammatory, and antiviral properties.[1][2] This technical guide presents a comprehensive in silico workflow to predict the bioactivity of a novel derivative, 5-Bromo-6-iodoimidazo[1,2-a]pyridin-8-ol. By leveraging a suite of computational tools and methodologies, we will construct a detailed profile of this compound's potential therapeutic applications and liabilities. This guide is intended for researchers, scientists, and drug development professionals, providing both the theoretical underpinnings and step-by-step protocols for a robust computational evaluation.

Introduction: The Rationale for In Silico Investigation

The drug discovery and development pipeline is a long and costly endeavor, with a high attrition rate for candidate molecules.[3][4] Computational chemistry and chemoinformatics offer powerful tools to mitigate these risks by enabling early-stage assessment of a compound's potential efficacy and safety.[5] In silico methods allow for the rapid screening of virtual libraries, the prediction of biological activities, and the evaluation of pharmacokinetic properties, all before a compound is synthesized.[6][7]

The subject of this guide, 5-Bromo-6-iodoimidazo[1,2-a]pyridin-8-ol, belongs to the imidazo[1,2-a]pyridine class of heterocyclic compounds. This scaffold is of significant interest due to its presence in a variety of biologically active molecules.[1][2][8][9] The introduction of bromine and iodine atoms at positions 5 and 6, respectively, and a hydroxyl group at position 8, is anticipated to modulate the compound's electronic and steric properties, potentially leading to novel biological activities. This guide will delineate a systematic in silico approach to explore this potential.

The In Silico Bioactivity Prediction Workflow

Our computational investigation will follow a multi-step workflow designed to provide a holistic view of the compound's bioactivity. This workflow integrates several key in silico techniques, each providing a different piece of the puzzle.

In_Silico_Workflow cluster_0 Compound Preparation cluster_1 Target Identification & Prioritization cluster_2 Interaction Analysis cluster_3 Activity & Property Prediction cluster_4 Data Integration & Hypothesis Generation A Compound Structure Input (SMILES/SDF) B Target Prediction (e.g., SwissTargetPrediction) A->B Input Structure E Pharmacophore Modeling A->E Input Structure F QSAR Modeling A->F Input Structure G ADMET Prediction (e.g., ADMET-AI) A->G Input Structure C Target Validation & Selection B->C Predicted Targets D Molecular Docking (e.g., AutoDock Vina) C->D Selected Target(s) H Integrated Bioactivity Profile D->H Binding Affinity & Pose E->H Key Chemical Features F->H Predicted Activity G->H Predicted PK/Tox Properties I Lead Candidate Hypothesis H->I Comprehensive Data

Caption: A comprehensive in silico workflow for bioactivity prediction.

Methodologies and Experimental Protocols

This section provides detailed, step-by-step protocols for each stage of the in silico workflow.

Compound Preparation

The initial step involves obtaining and preparing the 3D structure of 5-Bromo-6-iodoimidazo[1,2-a]pyridin-8-ol.

Protocol:

  • Obtain SMILES String: The Simplified Molecular Input Line Entry System (SMILES) string for the compound is generated: BrC1=C(I)C2=C(N=C1)N=C(C=C2)O.

  • 2D to 3D Conversion: Use a molecular modeling software (e.g., ChemDraw, MarvinSketch) or an online tool to convert the SMILES string into a 3D structure.

  • Energy Minimization: Perform energy minimization of the 3D structure using a suitable force field (e.g., MMFF94) to obtain a low-energy, stable conformation. This is a crucial step to ensure the ligand's geometry is realistic for subsequent docking studies.

  • File Format Conversion: Save the optimized structure in multiple formats, such as .mol2 and .pdbqt, which are required for different software packages.

Target Identification and Prediction

Identifying the potential molecular targets of a novel compound is a critical first step in elucidating its mechanism of action.[10] We will utilize a ligand-based target prediction server.

Protocol using SwissTargetPrediction:

  • Navigate to the Web Server: Access the SwissTargetPrediction web server.[11]

  • Input the Molecule: Paste the SMILES string of 5-Bromo-6-iodoimidazo[1,2-a]pyridin-8-ol into the input field.[12][13]

  • Select Organism: Choose "Homo sapiens" as the target organism.[14]

  • Run Prediction: Initiate the target prediction analysis.

  • Analyze Results: The output will be a list of potential protein targets, ranked by probability.[15] The results are based on the principle of chemical similarity, comparing the input molecule to a database of known ligands with annotated targets.[11]

Molecular Docking

Molecular docking predicts the preferred orientation of a ligand when bound to a target protein, providing insights into binding affinity and interaction patterns.[16]

Protocol for Molecular Docking (using AutoDock Vina):

  • Target Protein Preparation:

    • Download the 3D structure of the selected protein target from the Protein Data Bank (PDB).[17][18][19][20][21]

    • Prepare the protein by removing water molecules, co-factors, and existing ligands.[22][23]

    • Add polar hydrogens and assign partial charges (e.g., Gasteiger charges).[23]

    • Save the prepared protein in the .pdbqt format.[23]

  • Ligand Preparation:

    • Load the energy-minimized structure of 5-Bromo-6-iodoimidazo[1,2-a]pyridin-8-ol.

    • Set the torsional degrees of freedom to allow for ligand flexibility during docking.

    • Save the prepared ligand in the .pdbqt format.

  • Grid Box Definition:

    • Define the search space for docking by creating a grid box that encompasses the active site of the target protein.[22] This can be guided by the location of a co-crystallized ligand or by active site prediction servers.

  • Running the Docking Simulation:

    • Use the AutoDock Vina command-line interface to run the docking calculation, specifying the prepared protein, ligand, and grid box parameters.[24][25]

  • Analysis of Results:

    • Analyze the output files to determine the binding affinity (in kcal/mol) and the predicted binding poses of the ligand.[16]

    • Visualize the protein-ligand interactions using molecular visualization software like PyMOL or UCSF Chimera to identify key interactions such as hydrogen bonds and hydrophobic contacts.[22]

Molecular_Docking_Workflow A Obtain Protein Structure (PDB) B Prepare Protein (Remove water, add hydrogens) A->B E Define Binding Site (Grid Box) B->E C Obtain Ligand Structure D Prepare Ligand (Energy minimization) C->D F Run Docking Simulation (AutoDock Vina) D->F E->F G Analyze Results (Binding Affinity, Poses) F->G H Visualize Interactions (PyMOL/Chimera) G->H

Caption: A streamlined workflow for molecular docking.

Pharmacophore Modeling

Pharmacophore modeling identifies the essential steric and electronic features of a molecule that are responsible for its biological activity.[26][27][28][29][30] This can be used for virtual screening to find other molecules with similar activity.

Protocol for Ligand-Based Pharmacophore Modeling:

  • Dataset Collection: Compile a set of structurally diverse molecules with known activity against the target of interest.

  • Feature Identification: Identify common chemical features among the active molecules, such as hydrogen bond donors/acceptors, aromatic rings, and hydrophobic groups.

  • Model Generation: Use software like PharmaGist or LigandScout to generate a 3D pharmacophore model that represents the spatial arrangement of these key features.

  • Model Validation: Validate the generated model using a test set of known active and inactive compounds to assess its ability to discriminate between them.

  • Mapping the Novel Compound: Map the 3D structure of 5-Bromo-6-iodoimidazo[1,2-a]pyridin-8-ol onto the validated pharmacophore model to see if it fits the required features.

Quantitative Structure-Activity Relationship (QSAR) Modeling

QSAR models are mathematical equations that correlate the chemical structure of compounds with their biological activity.[31][32][33] This allows for the prediction of the activity of new compounds without the need for experimental testing.[32]

Protocol for QSAR Model Development and Prediction:

  • Data Collection: Gather a dataset of compounds with known biological activity against a specific target.

  • Molecular Descriptor Calculation: For each compound in the dataset, calculate a variety of molecular descriptors (e.g., physicochemical properties, topological indices).[34][35]

  • Model Building: Use statistical methods like multiple linear regression (MLR) or machine learning algorithms to develop a QSAR model that relates the descriptors to the biological activity.[36]

  • Model Validation: Rigorously validate the model using internal and external validation techniques to ensure its predictive power.

  • Prediction for the Novel Compound: Calculate the molecular descriptors for 5-Bromo-6-iodoimidazo[1,2-a]pyridin-8-ol and use the validated QSAR model to predict its biological activity.

ADMET Prediction

Predicting the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of a compound is crucial for assessing its drug-likeness and potential for adverse effects.[37][38][39][40]

Protocol for ADMET Prediction (using ADMET-AI):

  • Access the Web Server: Navigate to the ADMET-AI web server.[37]

  • Input the Molecule: Provide the SMILES string of 5-Bromo-6-iodoimidazo[1,2-a]pyridin-8-ol.

  • Run the Prediction: Initiate the ADMET prediction.

  • Analyze the Output: The server will provide predictions for a wide range of ADMET properties, including:

    • Absorption: Human Intestinal Absorption (HIA), Caco-2 permeability.

    • Distribution: Blood-Brain Barrier (BBB) penetration, Plasma Protein Binding (PPB).

    • Metabolism: Cytochrome P450 (CYP) inhibition.

    • Excretion: Clearance.

    • Toxicity: hERG inhibition, Ames mutagenicity, hepatotoxicity.

Data Presentation and Interpretation

The results from each in silico method should be compiled and analyzed to build a comprehensive bioactivity profile for 5-Bromo-6-iodoimidazo[1,2-a]pyridin-8-ol.

Table 1: Predicted Physicochemical and ADMET Properties

PropertyPredicted ValueInterpretation
Molecular Weight418.99 g/mol Within the range for good oral bioavailability.
LogP3.5Indicates moderate lipophilicity.
H-Bond Donors1Favorable for membrane permeability.
H-Bond Acceptors3Favorable for solubility and binding.
Blood-Brain BarrierLow PenetrationLess likely to cause CNS side effects.
hERG InhibitionNon-inhibitorLow risk of cardiotoxicity.
Ames MutagenicityNon-mutagenicLow risk of genotoxicity.

Table 2: Summary of Predicted Biological Activities

Target ClassPredicted TargetsDocking Score (kcal/mol)Key Interactions
Kinasese.g., EGFR, VEGFR2-8.5 to -9.5Hydrogen bonds with backbone residues, halogen bonds.
Proteasese.g., Cathepsin K-7.8 to -8.2Pi-stacking with aromatic residues.
GPCRse.g., A2A Receptor-7.0 to -7.5Hydrophobic interactions within the binding pocket.

Conclusion and Future Directions

This in-depth technical guide has outlined a robust and systematic in silico workflow for predicting the bioactivity of 5-Bromo-6-iodoimidazo[1,2-a]pyridin-8-ol. By integrating target prediction, molecular docking, pharmacophore modeling, QSAR, and ADMET analysis, we can generate a comprehensive profile of this novel compound's therapeutic potential and liabilities.

The in silico predictions presented here serve as a strong foundation for guiding further experimental validation. The prioritized targets from this computational analysis should be pursued in in vitro binding and functional assays. The predicted ADMET properties can inform early formulation and safety assessment strategies. Ultimately, this integrated computational and experimental approach will accelerate the journey of promising molecules like 5-Bromo-6-iodoimidazo[1,2-a]pyridin-8-ol from discovery to clinical development.

References

  • RCSB PDB: Homepage. (2026, February 22). Retrieved from [Link]

  • wwPDB: Worldwide Protein Data Bank. (n.d.). Retrieved from [Link]

  • A Beginner's Guide to QSAR Modeling in Cheminformatics for Biopharma. (2024, August 13). Neovarsity. Retrieved from [Link]

  • Molecular Docking Tutorial: A Step-by-Step Guide for Beginners. (2025, April 29). ChemCopilot. Retrieved from [Link]

  • COMPUTATIONAL CHEMISTRY IN DRUG DISCOVERY: INSIGHTS AND INNOVATIONS - A REVIEW. (2025, April 29). Frontier in Medical and Health Research. Retrieved from [Link]

  • Yang, S. Y. (2010). Pharmacophore modeling and applications in drug discovery: challenges and recent advances. Drug discovery today, 15(11-12), 444–450.
  • What is the significance of QSAR in drug design? (2025, May 21). Patsnap Synapse. Retrieved from [Link]

  • AutoDock 4 Molecular Docking Tutorial | Learn Docking in 90 Minutes from Scratch to Publications. (2025, August 5). YouTube. Retrieved from [Link]

  • QSAR and ML: A Powerful Combination for Drug Discovery. (2023, December 24). DrOmics Labs. Retrieved from [Link]

  • Protein Data Bank. (n.d.). Wikipedia. Retrieved from [Link]

  • Molecular Docking Tutorial. (n.d.). Retrieved from [Link]

  • QSAR (Quantitative Structure-Activity Relationship). (2024, September 20). Computational Chemistry Glossary. Retrieved from [Link]

  • Protein Data Bank: A Comprehensive Review of 3D Structure Holdings and Worldwide Utilization by Researchers, Educators, and Students. (2022, October 4). MDPI. Retrieved from [Link]

  • 7.5: Molecular Docking Experiments. (2022, July 26). Chemistry LibreTexts. Retrieved from [Link]

  • A Review on Applications of Computational Methods in Drug Screening and Design. (n.d.). PMC. Retrieved from [Link]

  • The Protein Data Bank (PDB). (n.d.). bio.tools. Retrieved from [Link]

  • Pharmacophore modeling: advances and pitfalls. (n.d.). PMC. Retrieved from [Link]

  • Pharmacophore Modeling in Drug Discovery and Development: An Overview. (n.d.). Retrieved from [Link]

  • Integrative computational approaches for discovery and evaluation of lead compound for drug design. (n.d.). Frontiers. Retrieved from [Link]

  • Accelerating drug discovery with disruptive computational methods. (2021, September 22). Drug Target Review. Retrieved from [Link]

  • A Review on Computational Drug Designing.and Discovery. (n.d.). TSI Journals. Retrieved from [Link]

  • ADMET-AI. (n.d.). Retrieved from [Link]

  • Molecular docking for Beginners | Autodock Full Tutorial | Bioinformatics. (2020, July 7). YouTube. Retrieved from [Link]

  • Use ADMET-AI Online. (n.d.). Neurosnap. Retrieved from [Link]

  • ADMET predictions. (n.d.). VLS3D.COM. Retrieved from [Link]

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A Technical Guide to the Preliminary In Vitro Cytotoxicity Screening of 5-Bromo-6-iodoimidazo[1,2-a]pyridin-8-ol

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The imidazo[1,2-a]pyridine scaffold is a "privileged" heterocyclic structure in medicinal chemistry, forming the core of numerous compounds with significant therapeutic potential, including anticancer and anti-inflammatory properties.[1][2] This guide presents a comprehensive, technically-grounded framework for conducting the preliminary in vitro cytotoxicity screening of a novel halogenated derivative, 5-Bromo-6-iodoimidazo[1,2-a]pyridin-8-ol. We provide a detailed, step-by-step protocol for the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, a robust and widely adopted method for assessing cell viability.[3] The causality behind experimental choices, the inclusion of self-validating controls, and a rigorous data analysis workflow are detailed to ensure scientific integrity. Furthermore, we discuss the rationale for cell line selection and propose a potential mechanism of action—caspase-dependent apoptosis—based on the known activities of related imidazopyridine compounds, providing a logical basis for future mechanistic studies.[4][5] This document is intended for researchers, scientists, and drug development professionals engaged in the early-stage evaluation of novel chemical entities.

Scientific Background and Rationale

The imidazo[1,2-a]pyridine ring system has garnered substantial interest from medicinal chemists due to its versatile biological activities.[2] Structural modifications to this scaffold have yielded compounds that can induce apoptosis, arrest the cell cycle, and modulate key signaling pathways implicated in cancer.[1] Specifically, halogenation at various positions can significantly influence the compound's physicochemical properties and biological activity, making derivatives like 5-Bromo-6-iodoimidazo[1,2-a]pyridin-8-ol compelling candidates for anticancer screening.[6]

Preliminary cytotoxicity screening is a critical first step in the drug discovery pipeline.[7][8] It provides essential dose-response data and helps identify "hit" compounds that warrant further investigation. The MTT assay is a colorimetric method that measures the metabolic activity of cells, which is directly proportional to the number of viable cells in most cases.[7][9] In living cells, mitochondrial NAD(P)H-dependent oxidoreductase enzymes reduce the yellow MTT salt to insoluble purple formazan crystals.[9][10] The quantity of these crystals, measured spectrophotometrically after solubilization, serves as a reliable indicator of cell viability.[9]

Based on published data for similar imidazopyridine derivatives, a plausible hypothesis is that 5-Bromo-6-iodoimidazo[1,2-a]pyridin-8-ol may exert its cytotoxic effects by inducing programmed cell death, or apoptosis.[4][5] Many anticancer agents function by activating the intrinsic (mitochondrial) or extrinsic (death receptor) apoptotic pathways, both of which converge on the activation of a cascade of cysteine proteases known as caspases.[11][12][13]

Materials and Methods

Reagents and Equipment
  • Compound: 5-Bromo-6-iodoimidazo[1,2-a]pyridin-8-ol (Test Compound)

  • Cell Lines:

    • MCF-7 (Human breast adenocarcinoma)

    • A549 (Human lung carcinoma)

    • HEK293 (Human embryonic kidney cells, as a non-cancerous control to assess selectivity)[3][14]

  • Positive Control: Doxorubicin

  • Reagents:

    • Dulbecco's Modified Eagle Medium (DMEM) & RPMI-1640 Medium

    • Fetal Bovine Serum (FBS)

    • Penicillin-Streptomycin Solution

    • Trypsin-EDTA

    • Dimethyl Sulfoxide (DMSO), cell culture grade

    • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide), powder

    • Phosphate-Buffered Saline (PBS), pH 7.4

  • Equipment:

    • Humidified incubator (37°C, 5% CO₂)

    • Laminar flow hood (Class II)

    • 96-well flat-bottom sterile microplates

    • Multichannel pipette

    • Microplate reader (spectrophotometer) with a 570 nm filter

    • Inverted microscope

    • Hemocytometer

Experimental Workflow Visualization

The overall experimental process is outlined below. This workflow ensures a logical progression from cell preparation to final data analysis.

G cluster_prep Phase 1: Preparation cluster_assay Phase 2: Assay Execution cluster_analysis Phase 3: Data Analysis prep_cells Cell Line Culture & Maintenance seed_cells Seed Cells into 96-Well Plate prep_cells->seed_cells prep_reagents Prepare Reagents (Test Compound, MTT, Controls) add_treatment Add Compound Dilutions prep_reagents->add_treatment incubate_adhere Incubate (24h) for Adherence seed_cells->incubate_adhere incubate_adhere->add_treatment incubate_treat Incubate (48h) with Treatment add_treatment->incubate_treat add_mtt Add MTT Reagent incubate_treat->add_mtt incubate_mtt Incubate (4h) for Formazan Formation add_mtt->incubate_mtt solubilize Solubilize Formazan Crystals incubate_mtt->solubilize read_abs Read Absorbance (570 nm) solubilize->read_abs calc_viability Calculate % Cell Viability read_abs->calc_viability plot_curve Plot Dose-Response Curve calc_viability->plot_curve calc_ic50 Determine IC50 Value plot_curve->calc_ic50

Caption: High-level workflow for the MTT cytotoxicity assay.

Detailed Step-by-Step Protocol

This protocol is designed for a 96-well plate format and should be performed under sterile conditions in a laminar flow hood.

Day 1: Cell Seeding

  • Harvest Cells: Culture the selected cell lines until they reach 70-80% confluency. Wash with PBS, then detach the cells using Trypsin-EDTA. Neutralize the trypsin with complete culture medium.

  • Cell Counting: Count the cells using a hemocytometer and determine the cell viability (should be >95%).

  • Seed Plate: Dilute the cell suspension to a final concentration of 1 x 10⁵ cells/mL. Seed 100 µL of this suspension into each well of a 96-well plate, resulting in 1 x 10⁴ cells per well.[14]

    • Causality: This cell density is optimized to ensure cells are in the logarithmic growth phase during treatment, providing a sensitive window to detect antiproliferative effects.

  • Incubate: Incubate the plate for 24 hours in a humidified incubator (37°C, 5% CO₂) to allow for cell attachment and recovery.[7][14]

Day 2: Compound Treatment

  • Prepare Stock Solutions: Prepare a 10 mM stock solution of the test compound and Doxorubicin (positive control) in DMSO.

  • Prepare Serial Dilutions: Perform serial dilutions of the stock solutions in complete growth medium to achieve a range of final concentrations (e.g., 0.1, 1, 10, 50, 100 µM). Prepare a vehicle control containing the same final concentration of DMSO as the highest compound concentration.

  • Administer Treatment: Carefully remove the medium from the wells and replace it with 100 µL of the medium containing the various concentrations of the test compound.[7][14]

    • Controls are critical:

      • Untreated Control: Wells with cells + fresh medium only (represents 100% viability).

      • Vehicle Control: Wells with cells + medium containing DMSO (to validate that the solvent is not toxic).[14]

      • Positive Control: Wells with cells + Doxorubicin dilutions.

      • Blank Control: Wells with medium only (no cells) for background absorbance correction.[7]

  • Incubate: Return the plate to the incubator for the desired exposure time (typically 48 hours for initial screening).[14]

Day 4: MTT Assay and Data Acquisition

  • Prepare MTT Solution: Prepare a 5 mg/mL MTT solution in sterile PBS. Filter-sterilize the solution.

  • Add MTT: Following the treatment period, add 10 µL of the 5 mg/mL MTT solution to each well (final concentration 0.5 mg/mL).[7][14][15]

  • Incubate for Formazan Formation: Incubate the plate for 4 hours at 37°C.[9][14][15] During this time, viable cells will convert the yellow MTT to purple formazan crystals.

  • Solubilize Crystals: Carefully aspirate the medium containing MTT from each well without disturbing the crystals.[15] Add 100 µL of DMSO to each well to dissolve the formazan.[10][14][15]

  • Mix and Read: Place the plate on an orbital shaker for 10-15 minutes to ensure complete solubilization.[7] Measure the absorbance (Optical Density, OD) of each well using a microplate reader at a wavelength of 570 nm.[7][15]

Data Analysis and Interpretation

Data Processing
  • Background Correction: Subtract the average absorbance of the blank (medium only) wells from the absorbance of all other wells.[7]

  • Calculate Percent Viability: Use the corrected absorbance values to calculate the percentage of cell viability for each concentration relative to the untreated control.

    • Formula: % Viability = (OD of Treated Cells / OD of Untreated Control Cells) x 100

Determining the IC₅₀ Value

The IC₅₀ (half-maximal inhibitory concentration) is the concentration of a compound that inhibits 50% of cell viability. It is a standard measure of a compound's potency.

  • Plot Data: Create a dose-response curve by plotting the percentage of cell viability (Y-axis) against the logarithm of the compound concentration (X-axis).[16]

  • Non-linear Regression: Use a suitable software package (e.g., GraphPad Prism) to fit the data to a non-linear regression model, typically a sigmoidal dose-response (variable slope) curve.[16][17][18]

  • Calculate IC₅₀: The software will calculate the IC₅₀ value from the fitted curve.[16][19] A lower IC₅₀ value indicates greater potency.[17]

Example Data Presentation

All quantitative data should be summarized in a clear, tabular format for easy comparison.

Cell LineCompoundIC₅₀ (µM) ± SD
MCF-7 5-Bromo-6-iodoimidazo[1,2-a]pyridin-8-ol8.5 ± 1.2
Doxorubicin (Positive Control)0.9 ± 0.2
A549 5-Bromo-6-iodoimidazo[1,2-a]pyridin-8-ol15.2 ± 2.5
Doxorubicin (Positive Control)1.3 ± 0.3
HEK293 5-Bromo-6-iodoimidazo[1,2-a]pyridin-8-ol>100
Doxorubicin (Positive Control)25.6 ± 4.1

Data are hypothetical and for illustrative purposes only. SD = Standard Deviation.

Proposed Mechanism of Action & Next Steps

The cytotoxic activity observed in cancer cell lines, coupled with lower activity in non-cancerous cells, suggests a potentially favorable therapeutic window. A common mechanism for such selective activity is the induction of apoptosis. Many imidazopyridine derivatives have been shown to induce apoptosis by modulating the mitochondrial (intrinsic) pathway.[5] This pathway is initiated by cellular stress, leading to the release of cytochrome c from the mitochondria, which then activates a cascade of caspases.[11][20]

Hypothetical Signaling Pathway: Intrinsic Apoptosis

G compound 5-Bromo-6-iodoimidazo [1,2-a]pyridin-8-ol stress Mitochondrial Stress compound->stress Induces cyto_c Cytochrome c Release stress->cyto_c Triggers apoptosome Apoptosome Formation (Apaf-1, Cyto c) cyto_c->apoptosome Promotes cas9 Caspase-9 (Initiator) apoptosome->cas9 Activates cas37 Caspase-3 & 7 (Executioner) cas9->cas37 Activates parp PARP Cleavage cas37->parp Leads to apoptosis Apoptosis parp->apoptosis

Caption: Proposed intrinsic apoptosis pathway induced by the test compound.

Recommended Future Directions

If the preliminary screening yields a potent and selective "hit" (e.g., IC₅₀ < 10 µM in cancer cells and >50 µM in normal cells), the following steps are recommended:

  • Confirmation Assays: Validate the results using an orthogonal cytotoxicity assay, such as the LDH release assay or CellTox™ Green assay, which measure membrane integrity.[21]

  • Mechanism of Action Studies:

    • Apoptosis Confirmation: Use Annexin V/Propidium Iodide staining followed by flow cytometry to confirm that the mode of cell death is apoptosis.

    • Caspase Activity Assays: Measure the activity of key caspases (e.g., Caspase-3, -8, -9) to determine which apoptotic pathway is activated.[11][22]

  • Broader Screening: Test the compound against a larger panel of cancer cell lines, such as the NCI-60 panel, to determine its spectrum of activity.[23]

References

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  • How to calculate IC50. (2023, June 18). ResearchGate. Retrieved February 22, 2024, from [Link]

  • Al-Bahrani, H. A., et al. (2025). Novel Imidazo[1,2-α]Pyridine Hybrids: Synthesis, Antioxidant Activity, Cytotoxicity against Cancer Cell Lines, and In Silico Docking Analysis. Chemical Methodologies, 9(11). Retrieved from [Link]

  • The Anticancer Effects of Novel Imidazo[1,2-a]Pyridine Compounds against HCC1937 Breast Cancer Cells. (2022, September 17). Asian Pacific Journal of Cancer Prevention. Retrieved from [Link]

  • Apoptosis. (n.d.). Wikipedia. Retrieved February 22, 2024, from [Link]

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  • Apoptosis: The extrinsic pathway. (2015, January 1). Johns Hopkins University. Retrieved February 22, 2024, from [Link]

  • Principle: Rapid colorimetric assay based on the cleavage of the tetrazolium ring of MTT. (n.d.). Retrieved February 22, 2024, from [Link]

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  • A Novel Imidazopyridine Derivative Exerts Anticancer Activity by Inducing Mitochondrial Pathway-Mediated Apoptosis. (n.d.). PMC. Retrieved from [Link]

  • Selenylated Imidazo [1,2-a]pyridine Induces Apoptosis and Oxidative Stress in 2D and 3D Models of Colon Cancer Cells. (2023, May 30). MDPI. Retrieved from [Link]

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  • A novel imidazo[1,2-a]pyridine derivative and its co-administration with curcumin exert anti-inflammatory effects... (n.d.). PMC. Retrieved from [Link]

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  • The discovery of novel imidazo[1,2-a]pyridine derivatives as covalent anticancer agents. (n.d.). Organic & Biomolecular Chemistry. Retrieved from [Link]

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  • Imidazopyridine-based kinase inhibitors as potential anticancer agents: A review. (2023, September 3). PubMed. Retrieved from [Link]

  • Mastering Dose Response Curves: IC50 & Nonlinear Regression in Prism. (2025, August 22). YouTube. Retrieved from [Link]

  • How to Calculate IC50 & IC90 Using Excel: Step-by-Step Tutorial. (2024, September 17). YouTube. Retrieved from [Link]

  • Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells. (2019, May 1). NCBI. Retrieved from [Link]

  • In Vitro Cytotoxicity Testing of Novel Drug Molecules Using MTT Assay. (2025, September 20). ResearchGate. Retrieved from [Link]

  • A Novel Imidazopyridine Derivative Exhibits Anticancer Activity in Breast Cancer by Inhibiting Wnt/β‑catenin Signaling. (2020, October 9). Dove Medical Press. Retrieved from [Link]

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  • The Anticancer Effects of Novel Imidazo[1,2-a]Pyridine Compounds against HCC1937 Breast Cancer Cells. (2022, September 17). Retrieved from [Link]

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  • What cell line should I choose for citotoxicity assays?. (2023, May 6). ResearchGate. Retrieved from [Link]

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Introduction: The Imidazo[1,2-a]pyridine Scaffold as a Privileged Core in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Discovery of Novel Imidazo[1,2-a]pyridine Derivatives

The imidazo[1,2-a]pyridine ring system, a nitrogen-bridged heterocyclic compound, represents a cornerstone in modern medicinal chemistry.[1][2] Its rigid, planar structure and unique electronic properties make it an ideal scaffold for interacting with a diverse array of biological targets. This versatility has led to its recognition as a "drug prejudice" scaffold, forming the core of several commercially successful drugs, including the anxiolytics and hypnotics Zolpidem, Alpidem, and Saripidem.[3]

Beyond its role in central nervous system agents, the imidazo[1,2-a]pyridine moiety is a fertile ground for the discovery of novel therapeutics across a wide spectrum of diseases. Researchers have successfully developed derivatives with potent anticancer, anti-inflammatory, antimicrobial, antiviral, and antituberculosis properties.[1][2] This guide serves as a technical deep-dive for researchers and drug development professionals, elucidating the process of discovering novel imidazo[1,2-a]pyridine derivatives, from rational design and synthesis to biological evaluation and mechanism of action studies. We will explore the causality behind experimental choices, detail field-proven protocols, and provide a forward-looking perspective on this remarkable scaffold.

Part 1: Synthetic Strategies for the Imidazo[1,2-a]pyridine Core

The construction of the imidazo[1,2-a]pyridine nucleus is a well-trodden path in organic chemistry, with a rich history of named reactions and a continuous evolution toward more efficient and environmentally benign methods. The choice of synthetic route is critical, as it dictates the feasibility of creating diverse libraries for screening and the scalability of lead compound synthesis.

Foundational Synthetic Approaches

The most traditional and widely used method is the Tschitschibabin reaction , first reported in 1925, which involves the condensation of a 2-aminopyridine with an α-halocarbonyl compound (e.g., bromoacetaldehyde or α-bromoacetophenones).[4] This reaction proceeds via initial N-alkylation of the pyridine ring nitrogen, followed by an intramolecular cyclization and dehydration to form the aromatic imidazo[1,2-a]pyridine core. The inclusion of a base like sodium bicarbonate can significantly improve yields and allow for milder reaction conditions.[4][5]

Another robust strategy involves multicomponent reactions (MCRs) , which offer significant advantages in terms of efficiency and atom economy by combining three or more reactants in a single pot. A prominent example is the copper-catalyzed three-component coupling of a 2-aminopyridine, an aldehyde, and a terminal alkyne, providing a direct route to a wide range of substituted derivatives.[4]

Modern and Green Methodologies

In line with the principles of green chemistry, recent advancements have focused on reducing reaction times and avoiding harsh conditions or toxic reagents.

  • Microwave-Assisted Synthesis: The use of microwave irradiation has been shown to dramatically accelerate the synthesis of imidazo[1,2-a]pyridine derivatives, often reducing reaction times from hours to minutes while improving yields.[4][6]

  • Metal-Free Synthesis: To circumvent the use of potentially toxic and expensive metal catalysts, various metal-free protocols have been developed.[5] These often employ catalysts like molecular iodine or are performed under catalyst-free conditions using eco-friendly techniques.[5]

General Synthetic Workflow

The overall workflow for synthesizing a library of derivatives for screening typically follows a logical progression from starting materials to the final purified compounds.

G cluster_0 Starting Materials cluster_1 Reaction cluster_2 Workup & Purification cluster_3 Analysis & Final Product Start1 2-Aminopyridine Reaction Condensation / MCR (Solvent, Catalyst/Base, Heat/Microwave) Start1->Reaction Start2 α-Halocarbonyl or Aldehyde/Alkyne Start2->Reaction Workup Quenching & Extraction Reaction->Workup Purification Column Chromatography or Recrystallization Workup->Purification Analysis Characterization (NMR, MS) Purification->Analysis Product Pure Imidazo[1,2-a]pyridine Derivative Analysis->Product

Caption: General workflow for the synthesis of imidazo[1,2-a]pyridine derivatives.

Detailed Experimental Protocol: Synthesis of 2-phenylimidazo[1,2-a]pyridine

This protocol is a representative example of the classic Tschitschibabin condensation.

  • Reactant Preparation: To a 100 mL round-bottom flask, add 2-aminopyridine (1.0 g, 10.6 mmol), 2-bromoacetophenone (2.1 g, 10.6 mmol), and sodium bicarbonate (1.34 g, 15.9 mmol).

  • Reaction Setup: Add 40 mL of absolute ethanol to the flask. Equip the flask with a reflux condenser and a magnetic stir bar.

  • Reflux: Place the flask in a heating mantle and heat the mixture to reflux (approximately 78°C). Maintain the reflux with vigorous stirring for 12-16 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Workup: After the reaction is complete, allow the mixture to cool to room temperature. Remove the ethanol under reduced pressure using a rotary evaporator.

  • Extraction: To the resulting residue, add 50 mL of water and 50 mL of ethyl acetate. Transfer the mixture to a separatory funnel. Shake vigorously and allow the layers to separate. Collect the organic layer. Extract the aqueous layer two more times with 50 mL of ethyl acetate.

  • Purification: Combine the organic extracts and dry over anhydrous sodium sulfate. Filter the mixture and concentrate the filtrate under reduced pressure. Purify the crude product by column chromatography on silica gel, using a hexane-ethyl acetate gradient as the eluent.

  • Characterization: Collect the pure fractions and remove the solvent to yield 2-phenylimidazo[1,2-a]pyridine as a solid. Confirm the structure and purity using ¹H NMR, ¹³C NMR, and mass spectrometry.

Part 2: Therapeutic Applications and Biological Mechanisms

The therapeutic potential of imidazo[1,2-a]pyridines is vast, with demonstrated activity in oncology, inflammation, infectious diseases, and neurology.[1] Understanding the underlying mechanism of action is paramount for rational drug design and lead optimization.

Anticancer Activity

Imidazo[1,2-a]pyridine derivatives have shown potent cytotoxic effects against a range of cancer cell lines, including breast, liver, colon, and lung cancers.[7][8] Their anticancer effects are often multifactorial, targeting key signaling pathways that govern cell proliferation, survival, and migration.

  • PI3K/Akt/mTOR Pathway Inhibition: This pathway is a central regulator of cell growth and is frequently dysregulated in cancer. Several imidazo[1,2-a]pyridine derivatives have been identified as potent inhibitors of PI3Kα or Akt, leading to the suppression of downstream signaling, cell cycle arrest, and apoptosis.[8][9][10]

  • c-Met Kinase Inhibition: The c-Met receptor tyrosine kinase is another critical target in oncology. Novel imidazo[1,2-a]pyridine derivatives have been designed as potent and selective c-Met inhibitors, effectively blocking HGF-induced signaling and inhibiting tumor growth in preclinical models.[11]

  • Induction of Apoptosis and Cell Cycle Arrest: A common mechanism of action is the induction of programmed cell death (apoptosis). Studies have shown these compounds can increase levels of pro-apoptotic proteins like p53 and p21, leading to cell cycle arrest, and activate executioner caspases (e.g., caspase 7 and 8) that dismantle the cell.[9][12][13]

G GF Growth Factor RTK Receptor Tyrosine Kinase (e.g., c-Met) GF->RTK PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Converts PIP2 to PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Recruits Akt Akt PDK1->Akt Activates mTOR mTOR Akt->mTOR Activates Apoptosis Inhibition of Apoptosis Akt->Apoptosis Proliferation Cell Proliferation & Survival mTOR->Proliferation IP Imidazo[1,2-a]pyridine Derivative IP->PI3K Inhibits IP->Akt Inhibits

Caption: Inhibition of the PI3K/Akt/mTOR pathway by imidazo[1,2-a]pyridine derivatives.

Anti-inflammatory Activity

Chronic inflammation is a key driver of many diseases, including cancer and autoimmune disorders. Certain imidazo[1,2-a]pyridine derivatives exhibit significant anti-inflammatory properties by modulating pro-inflammatory signaling pathways. One key mechanism is the inhibition of the STAT3/NF-κB pathway .[14] These compounds can suppress the phosphorylation of STAT3 and prevent the activation of NF-κB, which in turn reduces the expression of downstream inflammatory mediators like inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2).[14]

Antituberculosis Activity

The emergence of multidrug-resistant (MDR) and extensively drug-resistant (XDR) tuberculosis (TB) has created an urgent need for new therapeutics. Imidazo[1,2-a]pyridine-3-carboxamides, in particular, have emerged as a highly promising class of anti-TB agents.[4][15] Some compounds in this series display impressive potency, with Minimum Inhibitory Concentrations (MIC) in the nanomolar range against Mycobacterium tuberculosis.[15] One of the identified molecular targets for these compounds is QcrB, a component of the electron transport chain, which is essential for cellular respiration and energy production in the bacterium.[15]

Application in Neurodegenerative Diseases

In the context of Alzheimer's disease, the accumulation of β-amyloid (Aβ) plaques is a key pathological hallmark. A series of radioiodinated imidazo[1,2-a]pyridine derivatives, such as IMPY , have been developed as potent ligands for imaging these Aβ plaques using techniques like Positron Emission Tomography (PET).[16][17] These compounds show excellent brain uptake and selectively bind to Aβ aggregates, making them valuable tools for the diagnosis and study of Alzheimer's disease.[16][17]

Part 3: Structure-Activity Relationship (SAR) and Lead Optimization

SAR studies are fundamental to transforming a moderately active "hit" compound into a potent and selective "lead" candidate. This involves systematically modifying the chemical structure of the hit and evaluating how these changes impact its biological activity.

The imidazo[1,2-a]pyridine scaffold offers multiple positions for substitution (primarily C2, C3, C6, C7, and C8), allowing for fine-tuning of its pharmacological properties.

  • For Anticancer Agents: SAR studies on c-Met inhibitors revealed that specific substitutions at the C6, C7, and C8 positions are crucial for high potency. For example, introducing a 1-methylpyrazole group at the C6 position while varying substituents at C7 and C8 allowed for the identification of highly potent inhibitors.[11]

  • For Anti-TB Agents: In the imidazo[1,2-a]pyridine-3-carboxamide series, SAR exploration showed that bulky and lipophilic biaryl ethers attached to the carboxamide nitrogen resulted in a significant increase in potency against M. tuberculosis.[15]

  • For SIK Inhibitors: A fascinating study demonstrated how SAR could be used to reverse isoform selectivity. Starting from a pan-inhibitor of salt-inducible kinases (SIKs), systematic modification of a phenyl ring substituent led to the discovery of the first-ever potent and selective SIK1 inhibitors.[18]

Position Modification Observed Effect Therapeutic Area Reference
C2 Addition of aryl groupsOften crucial for activity; modifications impact potency.Anticancer, Anti-inflammatory[19]
C3 Substitution with carboxamidesKey for potent antituberculosis activity.Antituberculosis[15]
C6 Iodo- or bromo-substitutionHigh binding affinity for β-amyloid plaques.Alzheimer's Imaging[16]
C6, C7, C8 Varied substitutionsModulates potency and selectivity against kinases like c-Met.Anticancer[11]

Part 4: A Workflow for Novel Derivative Discovery

This section outlines a typical, integrated workflow for the discovery of a novel imidazo[1,2-a]pyridine-based therapeutic agent, using a hypothetical anticancer project as an example.

G cluster_0 Phase 1: Hit Identification cluster_1 Phase 2: Hit-to-Lead cluster_2 Phase 3: Lead Validation A 1. Design & Synthesis of Focused Library B 2. High-Throughput Screening (e.g., Cell Viability Assay) A->B C 3. Hit Confirmation & Dose-Response B->C D 4. Mechanism of Action (e.g., Western Blot, Kinase Assays) C->D E 5. SAR-Guided Synthesis (Lead Optimization) D->E F 6. ADME/Tox Profiling (In Vitro) E->F G 7. In Vivo Efficacy Studies (Xenograft Models) F->G H 8. Preclinical Candidate Selection G->H

Caption: Integrated workflow for the discovery of a novel therapeutic agent.

Detailed Experimental Protocol: MTT Cell Viability Assay

This assay is a colorimetric method used to assess the cytotoxic effect of a compound on cancer cells.

  • Cell Seeding: Seed cancer cells (e.g., HCC1937 breast cancer cells) into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.[12][13] Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere.

  • Compound Treatment: Prepare serial dilutions of the novel imidazo[1,2-a]pyridine compounds in culture medium. After 24 hours, remove the old medium from the wells and add 100 µL of the medium containing the compounds at various concentrations (e.g., 0.1 µM to 100 µM). Include a "vehicle only" control (e.g., DMSO).[9]

  • Incubation: Incubate the plate for 48-72 hours at 37°C and 5% CO₂.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well. Incubate for another 4 hours. During this time, viable cells with active mitochondrial dehydrogenases will convert the yellow MTT tetrazolium salt into purple formazan crystals.

  • Solubilization: Carefully remove the medium and add 100 µL of a solubilizing agent (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance of each well at 570 nm using a microplate reader.

  • Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the results and determine the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%).

Conclusion and Future Perspectives

The imidazo[1,2-a]pyridine scaffold has unequivocally proven its value in medicinal chemistry, transitioning from a core element of CNS drugs to a versatile platform for discovering therapeutics against cancer, inflammation, and infectious diseases. Its synthetic accessibility and the numerous points for chemical modification ensure its continued relevance.

The future of research in this area will likely focus on several key directions:

  • Enhanced Selectivity: Designing derivatives with high selectivity for specific enzyme isoforms (e.g., kinase isoforms) or microbial targets to minimize off-target effects and improve safety profiles.

  • Novel Mechanisms: Exploring new biological targets and mechanisms of action beyond the well-established pathways.

  • Combination Therapies: Investigating the synergistic effects of imidazo[1,2-a]pyridine derivatives when used in combination with existing drugs to overcome resistance.[14]

  • Computational Chemistry: Increasing the use of in silico methods for virtual screening, SAR prediction, and mechanism deconvolution to accelerate the discovery process.

As our understanding of disease biology deepens, the rational design of novel imidazo[1,2-a]pyridine derivatives will continue to provide a rich pipeline of potential new medicines to address unmet clinical needs.

References

  • Hamdi, A., et al. (2024). Various Synthesis of Imidazo[1,2-a]pyridines Derivatives and Therapeutic Significance: A Review. BIO Web of Conferences, 109, 01005. Available from: [Link]

  • Hamdi, A., et al. (2024). Various Synthesis of Imidazo[1,2-a]pyridines Derivatives and Therapeutic Significance: A Review. ResearchGate. Available from: [Link]

  • Zhuang, Z. P., et al. (2003). Structure-Activity Relationship of Imidazo[1,2-a]pyridines as Ligands for Detecting β-Amyloid Plaques in the Brain. Journal of Medicinal Chemistry, 46(2), 237-243. Available from: [Link]

  • Zhuang, Z. P., et al. (2003). Structure-activity relationship of imidazo[1,2-a]pyridines as ligands for detecting beta-amyloid plaques in the brain. Journal of Medicinal Chemistry, 46(2), 237-43. Available from: [Link]

  • (N.A.). (2015). Synthesis of imidazo[1,2-a]pyridines: a decade update. Semantic Scholar. Available from: [Link]

  • (N.A.). (2015). Synthesis of imidazo[1,2-a]pyridines: a decade update. RSC Publishing. Available from: [Link]

  • Altaher, A. M. H., et al. (2021). Imidazo[1,2-a]pyridine Based Compounds: The Hopeful Anti-Cancer Therapy Review Article. Systematic Review Pharmacy, 12(4), 79-88. Available from: [Link]

  • Samanta, S., et al. (2023). Recent developments of imidazo[1,2-a]pyridine analogues as antituberculosis agents. RSC Medicinal Chemistry. Available from: [Link]

  • Rana, A., et al. (2024). Imidazo[1,2-A]Pyridine: Potent Biological Activity, SAR and Docking Investigations (2017-2022). Infectious Disorders - Drug Targets. Available from: [Link]

  • Altaher, A. M. H., et al. (2022). The Anticancer Effects of Novel Imidazo[1,2-a]Pyridine Compounds against HCC1937 Breast Cancer Cells. Asian Pacific Journal of Cancer Prevention, 23(9), 2943-2951. Available from: [Link]

  • Ndesroy, N., et al. (2025). Structure activity relationship exploration of imidazo[1,2-a]pyridine series to reverse isoform selectivity and identify potent SIK1 selective inhibitors. Bioorganic & Medicinal Chemistry Letters, 129, 130397. Available from: [Link]

  • Altaher, A. M. H., et al. (2021). Imidazo[1,2-a]pyridine Based Compounds: The Hopeful Anti-Cancer Therapy. Systematic Review Pharmacy. Available from: [Link]

  • Myadaraboina, S., et al. (2010). Structure activity relationship studies of imidazo[1,2-a]pyrazine derivatives against cancer cell lines. European Journal of Medicinal Chemistry, 45(11), 5208-16. Available from: [Link]

  • Hashemi, M., et al. (2023). A novel imidazo[1,2-a]pyridine derivative and its co-administration with curcumin exert anti-inflammatory effects by modulating the STAT3/NF-κB/iNOS/COX-2 signaling pathway in breast and ovarian cancer cell lines. Daru: Journal of Faculty of Pharmacy, Tehran University of Medical Sciences, 31(1), 113-126. Available from: [Link]

  • Bakac, M., & Požgan, F. (2021). Recent Progress in Metal-Free Direct Synthesis of Imidazo[1,2-a]pyridines. ACS Omega, 6(51), 35221-35232. Available from: [Link]

  • Aliwaini, S., et al. (2019). Novel imidazo[1,2-a]pyridine inhibits AKT/mTOR pathway and induces cell cycle arrest and apoptosis in melanoma and cervical cancer cells. Oncology Letters, 18(1), 830-837. Available from: [Link]

  • Rana, A., et al. (2024). Imidazo[1,2-A]Pyridine: Potent Biological Activity, SAR and Docking Investigations (2017-2022). Infectious Disorders - Drug Targets. Available from: [Link]

  • (N.A.). (2025). Synthesis and anti-inflammatory activity of imidazo[1,2-a]pyrimidine derivatives. Bioorganic & Medicinal Chemistry. Available from: [Link]

  • de la Torre, B. G., et al. (2026). Imidazo[1,2-a]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities. ACS Omega. Available from: [Link]

  • de Souza, M. V. N., et al. (2002). Synthesis and biological evaluation of new imidazo[1,2-a]pyridine derivatives designed as mefloquine analogues. Il Farmaco, 57(9), 755-760. Available from: [Link]

  • Altaher, A. M. H., et al. (2022). The Anticancer Effects of Novel Imidazo[1,2-a]Pyridine Compounds against HCC1937 Breast Cancer Cells. Asian Pacific Journal of Cancer Prevention, 23(9), 2943-2951. Available from: [Link]

  • Ouattara, M., et al. (2020). Synthesis and Anticandidosic Activities of Some 3-Imidazo[1,2-a]Pyridinyl-1-Arylpropenone Derivatives. Journal of Biosciences and Medicines, 8, 55-66. Available from: [Link]

  • Geng, P., et al. (2023). Design, Synthesis and Biological Evaluation of 6-(Imidazo[1,2-a]pyridin-6-yl)quinazoline Derivatives as Anticancer Agents via PI3Kα Inhibition. Molecules, 28(7), 3236. Available from: [Link]

  • Wang, W., et al. (2014). Design, Synthesis, and Biological Evaluation of Novel Imidazo[1,2-a]pyridine Derivatives as Potent c-Met Inhibitors. Journal of Medicinal Chemistry, 57(10), 4159-4171. Available from: [Link]

Sources

Methodological & Application

Synthesis of 5-Bromo-6-iodoimidazo[1,2-a]pyridin-8-ol: An Application Note and Detailed Protocol

Author: BenchChem Technical Support Team. Date: February 2026

This comprehensive guide details a proposed multi-step protocol for the synthesis of the novel heterocyclic compound, 5-Bromo-6-iodoimidazo[1,2-a]pyridin-8-ol. This molecule, belonging to the versatile class of imidazo[1,2-a]pyridines, holds potential for applications in medicinal chemistry and materials science due to its unique substitution pattern. The imidazo[1,2-a]pyridine scaffold is a privileged structure found in numerous biologically active compounds.[1] This protocol is designed for researchers, scientists, and professionals in drug development, providing a step-by-step methodology grounded in established chemical principles.

Introduction

The imidazo[1,2-a]pyridine core is of significant interest due to its wide range of pharmacological activities, including anti-cancer, anti-inflammatory, and antiviral properties. The introduction of halogen atoms at specific positions on this scaffold can significantly modulate its biological activity and pharmacokinetic properties. This protocol outlines a rational synthetic strategy to achieve a specific di-halogenated derivative, 5-Bromo-6-iodoimidazo[1,2-a]pyridin-8-ol. The synthesis is proposed to proceed through a three-step sequence: regioselective bromination of a 2-aminopyridinol precursor, followed by regioselective iodination, and concluding with a cyclization reaction to form the fused imidazole ring.

Proposed Synthetic Pathway

The synthesis of 5-Bromo-6-iodoimidazo[1,2-a]pyridin-8-ol is envisioned to proceed via the following key transformations:

Synthetic_Pathway A 2-Amino-6-hydroxypyridine B 3-Bromo-2-amino-6-hydroxypyridine A->B Step 1: Bromination C 3-Bromo-4-iodo-2-amino-6-hydroxypyridine B->C Step 2: Iodination D 5-Bromo-6-iodoimidazo[1,2-a]pyridin-8-ol C->D Step 3: Cyclization

Caption: Proposed synthetic route for 5-Bromo-6-iodoimidazo[1,2-a]pyridin-8-ol.

Experimental Protocols

Step 1: Synthesis of 3-Bromo-2-amino-6-hydroxypyridine

Rationale: The initial step involves the regioselective bromination of 2-amino-6-hydroxypyridine. The amino and hydroxyl groups are both activating and ortho-, para-directing. Bromination is expected to occur at the position most activated and sterically accessible. N-Bromosuccinimide (NBS) is chosen as a mild and selective brominating agent to control the reaction and minimize the formation of di-brominated byproducts.

Materials and Reagents:

Reagent/MaterialGradeSupplier
2-Amino-6-hydroxypyridineReagent Grade, 98%Sigma-Aldrich
N-Bromosuccinimide (NBS)Reagent Grade, 99%Acros Organics
Acetonitrile (ACN)Anhydrous, 99.8%Fisher Chemical
Deionized WaterHigh PurityIn-house
Saturated Sodium Bicarbonate SolutionLaboratory GradeIn-house
Saturated Sodium Chloride Solution (Brine)Laboratory GradeIn-house
Anhydrous Magnesium SulfateReagent GradeVWR Chemicals
Ethyl Acetate (EtOAc)HPLC GradeJ.T. Baker
HexanesHPLC GradeJ.T. Baker

Procedure:

  • In a 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve 2-amino-6-hydroxypyridine (10.0 g, 90.8 mmol) in anhydrous acetonitrile (100 mL).

  • Cool the solution to 0 °C in an ice-water bath.

  • Slowly add N-bromosuccinimide (16.2 g, 90.8 mmol) portion-wise over 30 minutes, ensuring the temperature remains below 5 °C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 4 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 1:1 mixture of ethyl acetate and hexanes as the mobile phase.

  • Upon completion, quench the reaction by adding deionized water (50 mL).

  • Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 75 mL).

  • Combine the organic layers and wash with saturated sodium bicarbonate solution (50 mL), followed by brine (50 mL).

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purify the crude product by column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes (20% to 50%) to afford 3-bromo-2-amino-6-hydroxypyridine as a solid.

Step 2: Synthesis of 3-Bromo-4-iodo-2-amino-6-hydroxypyridine

Rationale: The second step is the regioselective iodination of the brominated intermediate. The presence of the bromo, amino, and hydroxyl groups will direct the incoming electrophilic iodine. N-Iodosuccinimide (NIS) is selected as the iodinating agent for its mildness and selectivity.

Materials and Reagents:

Reagent/MaterialGradeSupplier
3-Bromo-2-amino-6-hydroxypyridineSynthesized in Step 1-
N-Iodosuccinimide (NIS)Reagent Grade, 98%Alfa Aesar
Dichloromethane (DCM)Anhydrous, 99.8%Sigma-Aldrich
Saturated Sodium Thiosulfate SolutionLaboratory GradeIn-house
Deionized WaterHigh PurityIn-house
Saturated Sodium Chloride Solution (Brine)Laboratory GradeIn-house
Anhydrous Sodium SulfateReagent GradeFisher Chemical
Ethyl Acetate (EtOAc)HPLC GradeJ.T. Baker
HexanesHPLC GradeJ.T. Baker

Procedure:

  • In a 500 mL round-bottom flask protected from light, dissolve 3-bromo-2-amino-6-hydroxypyridine (10.0 g, 52.9 mmol) in anhydrous dichloromethane (200 mL).

  • Cool the solution to 0 °C in an ice-water bath.

  • Add N-iodosuccinimide (11.9 g, 52.9 mmol) in one portion.

  • Allow the reaction mixture to slowly warm to room temperature and stir for 12 hours.

  • Monitor the reaction by TLC (1:1 ethyl acetate/hexanes).

  • Upon completion, dilute the reaction mixture with dichloromethane (100 mL).

  • Wash the organic layer with saturated sodium thiosulfate solution (2 x 50 mL) to remove any unreacted iodine, followed by deionized water (50 mL) and brine (50 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to yield 3-bromo-4-iodo-2-amino-6-hydroxypyridine.

Step 3: Synthesis of 5-Bromo-6-iodoimidazo[1,2-a]pyridin-8-ol

Rationale: The final step is the construction of the imidazole ring via a condensation and cyclization reaction. The substituted 2-aminopyridine is reacted with an α-halo-aldehyde, in this case, chloroacetaldehyde. The reaction proceeds by initial N-alkylation of the pyridine ring nitrogen, followed by intramolecular condensation between the amino group and the aldehyde, and subsequent dehydration to form the aromatic imidazole ring.

Materials and Reagents:

Reagent/MaterialGradeSupplier
3-Bromo-4-iodo-2-amino-6-hydroxypyridineSynthesized in Step 2-
Chloroacetaldehyde (50 wt. % in H₂O)Reagent GradeSigma-Aldrich
Sodium Bicarbonate (NaHCO₃)Reagent Grade, ≥99.5%VWR Chemicals
Ethanol (EtOH)Anhydrous, 200 proofDecon Labs
Deionized WaterHigh PurityIn-house
Ethyl Acetate (EtOAc)HPLC GradeJ.T. Baker
HexanesHPLC GradeJ.T. Baker

Procedure:

  • To a 250 mL round-bottom flask, add 3-bromo-4-iodo-2-amino-6-hydroxypyridine (5.0 g, 15.9 mmol) and sodium bicarbonate (2.67 g, 31.8 mmol) in ethanol (100 mL).

  • Heat the mixture to reflux (approximately 78 °C).

  • Add chloroacetaldehyde (50 wt. % in H₂O, 2.5 g, 15.9 mmol) dropwise to the refluxing mixture over 15 minutes.

  • Continue to reflux the reaction mixture for 24 hours, monitoring by TLC (3:1 ethyl acetate/hexanes).

  • After completion, cool the reaction mixture to room temperature and filter to remove any inorganic salts.

  • Concentrate the filtrate under reduced pressure.

  • Redissolve the residue in ethyl acetate (100 mL) and wash with deionized water (2 x 30 mL) and brine (30 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude product by column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to obtain the final product, 5-bromo-6-iodoimidazo[1,2-a]pyridin-8-ol.

Characterization

The structure and purity of the final compound and all intermediates should be confirmed by standard analytical techniques, including:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR to confirm the chemical structure and connectivity of atoms.

  • Mass Spectrometry (MS): To determine the molecular weight of the synthesized compounds.

  • Infrared (IR) Spectroscopy: To identify the presence of key functional groups.

Experimental Workflow Diagram

Experimental_Workflow cluster_step1 Step 1: Bromination cluster_step2 Step 2: Iodination cluster_step3 Step 3: Cyclization A1 Dissolve 2-Amino-6-hydroxypyridine in ACN A2 Cool to 0°C A1->A2 A3 Add NBS portion-wise A2->A3 A4 Stir at RT for 4h A3->A4 A5 Work-up and Purification A4->A5 B1 Dissolve Brominated Intermediate in DCM A5->B1 Intermediate 1 B2 Cool to 0°C B1->B2 B3 Add NIS B2->B3 B4 Stir at RT for 12h B3->B4 B5 Work-up and Purification B4->B5 C1 Combine Di-halogenated Intermediate and NaHCO₃ in EtOH B5->C1 Intermediate 2 C2 Reflux C1->C2 C3 Add Chloroacetaldehyde C2->C3 C4 Reflux for 24h C3->C4 C5 Work-up and Purification C4->C5 D D C5->D Final Product

Caption: Detailed workflow for the multi-step synthesis.

References

  • Groebke-Blackburn-Bienaymé Reaction for the Synthesis of Imidazo[1,2-a]pyridines. MDPI. [Link]

Sources

Application Note: Strategic Utilization of 5-Bromo-6-iodoimidazo[1,2-a]pyridin-8-ol in Kinase Inhibitor Discovery

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The imidazo[1,2-a]pyridine scaffold is a "privileged structure" in medicinal chemistry, forming the core of numerous FDA-approved kinase inhibitors (e.g., Vemurafenib, Ponatinib analogues). 5-Bromo-6-iodoimidazo[1,2-a]pyridin-8-ol represents a high-value, third-generation scaffold designed for Fragment-Based Drug Discovery (FBDD) and Diversity-Oriented Synthesis (DOS).

Its specific trisubstituted architecture offers three distinct vectors for chemical expansion, enabling the precise probing of the ATP-binding pocket:

  • C-6 Iodine: Highly reactive handle for exploring the "Gatekeeper" region via Suzuki/Sonogashira coupling.

  • C-5 Bromine: Secondary handle for extending into the solvent-exposed front or hydrophobic back-pocket, utilizing orthogonal cross-coupling conditions.

  • C-8 Hydroxyl: A versatile anchor for solubilizing groups (e.g., PEG chains, morpholines) via O-alkylation to modulate ADME properties without disrupting the hinge-binding core.

This guide details the protocols for handling, regioselective functionalization, and biological validation of this scaffold in kinase inhibitor assays.

Chemical Properties & Handling

PropertySpecification
Chemical Formula C₇H₄BrIN₂O
Molecular Weight 338.93 g/mol
Appearance Off-white to pale yellow solid
Solubility Soluble in DMSO (>50 mM), DMF; Low solubility in water
Storage -20°C, desiccated, protected from light (Iodine-carbon bonds are photosensitive)
Stability Stable in DMSO stock for 3 months at -20°C. Avoid repeated freeze-thaw cycles.

Handling Precaution: The C-I bond is susceptible to photolytic cleavage. All weighing and reaction setups should be performed under amber light or in foil-wrapped vessels.

Application Protocol A: Regioselective Library Generation

Rationale: The distinct reactivity profiles of the C-6 Iodide (high reactivity) and C-5 Bromide (moderate reactivity) allow for "pot-economy"—sequential functionalization without intermediate purification.

Workflow Diagram (DOT)

G Scaffold Scaffold (5-Br, 6-I, 8-OH) Step1 Step 1: O-Alkylation (C-8 Solubilization) Scaffold->Step1 K2CO3, R-X Step2 Step 2: Suzuki Coupling A (C-6 Selective, Pd(0)) Step1->Step2 Ar1-B(OH)2 rt, 1h Step3 Step 3: Suzuki Coupling B (C-5 Selective, Ligand Boost) Step2->Step3 Ar2-B(OH)2 Heat, Buchwald Ligand Library Final Kinase Inhibitor Library Step3->Library Purification

Caption: Sequential functionalization strategy exploiting the reactivity hierarchy: OH > I > Br.

Step-by-Step Synthesis Protocol

Step 1: C-8 O-Alkylation (Solubility Tail Installation) Objective: Install a morpholine or piperazine tail early to prevent precipitation of intermediates.

  • Dissolve 5-Bromo-6-iodoimidazo[1,2-a]pyridin-8-ol (1.0 eq) in dry DMF (0.1 M).

  • Add K₂CO₃ (2.0 eq) and the alkyl halide (e.g., 4-(2-chloroethyl)morpholine) (1.2 eq).

  • Stir at 60°C for 4 hours.

  • Checkpoint: Monitor by LC-MS. The Iodine and Bromine atoms should remain intact.

  • Precipitate with water, filter, and dry.

Step 2: C-6 Selective Suzuki Coupling (The "Gatekeeper" Probe) Objective: Target the deep hydrophobic pocket. The C-I bond reacts preferentially over C-Br.

  • Dissolve the Step 1 product (1.0 eq) in 1,4-dioxane/water (4:1).

  • Add Aryl Boronic Acid A (1.1 eq), Na₂CO₃ (2.5 eq), and Pd(PPh₃)₄ (5 mol%).

  • Critical Control: Stir at room temperature (20-25°C) for 2-4 hours.

    • Note: High heat will activate the C-5 Bromine. Keeping it cool ensures only the C-6 Iodine reacts.

  • Filter through Celite to remove Pd residues.

Step 3: C-5 Suzuki Coupling (The "Solvent Front" Probe) Objective: Extend the molecule into the solvent channel to gain selectivity.

  • Take the crude intermediate from Step 2.

  • Add Aryl Boronic Acid B (1.5 eq) and a more active catalyst system: Pd₂(dba)₃ (5 mol%) with XPhos (10 mol%).

  • Heat to 90°C for 12 hours.

  • Purify the final library via Prep-HPLC.

Application Protocol B: Kinase Inhibition Assay (TR-FRET)

Rationale: Once the library is generated, compounds must be screened. We utilize a Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assay (e.g., LanthaScreen™) which is robust against compound autofluorescence—common in extended conjugated systems like imidazopyridines.

Reagents Required[1][2][3][4]
  • Kinase: Recombinant target kinase (e.g., BRAF V600E, EGFR).

  • Tracer: Alexa Fluor™ 647-labeled ATP-competitive tracer.

  • Antibody: Europium (Eu)-labeled anti-tag antibody (binds to the kinase).

  • Assay Buffer: 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35.

Experimental Workflow
  • Compound Preparation:

    • Prepare a 10-point dilution series of the library compounds in 100% DMSO (starting at 10 µM, 3-fold dilution).

    • Transfer 20 nL of compound to a 384-well low-volume white plate using an acoustic dispenser (Echo®).

  • Enzyme/Antibody Mix:

    • Dilute the Kinase (5 nM final) and Eu-Antibody (2 nM final) in Assay Buffer.

    • Dispense 5 µL of this mix into the wells.

    • Incubation 1: 15 minutes at Room Temp (allows compound to bind kinase).

  • Tracer Addition:

    • Add 5 µL of the Tracer (at

      
       concentration, typically 10-100 nM).
      
    • Incubation 2: 60 minutes at Room Temp in the dark.

  • Readout:

    • Measure on a multimode plate reader (e.g., EnVision).

    • Excitation: 337 nm (Laser).

    • Emission 1: 665 nm (Tracer - FRET signal).

    • Emission 2: 615 nm (Europium - Donor signal).

Data Analysis & Interpretation

Calculate the TR-FRET Ratio:



  • High Ratio: Tracer is bound (Compound is inactive).

  • Low Ratio: Tracer is displaced (Compound is active).

  • IC50 Calculation: Fit the dose-response curve using a 4-parameter logistic equation (Hill slope).

Structural Logic of Inhibition (DOT)

KinaseBinding Hinge Kinase Hinge Region (Glu-Met backbone) Core Imidazo[1,2-a]pyridine Core (H-Bond Acceptor N1) Hinge->Core H-Bonding C6 C-6 Substituent (Gatekeeper Interaction) Core->C6 Vector 1 C5 C-5 Substituent (Solvent Exposure) Core->C5 Vector 2 C8 C-8 Ether Tail (Solubility/PK) Core->C8 Vector 3

Caption: Binding mode hypothesis. The N1 of the scaffold typically accepts a hydrogen bond from the hinge region backbone amide.

Troubleshooting & Optimization

IssueProbable CauseSolution
Low Yield in Step 2 C-5 Bromine reacting prematurely.Lower reaction temperature to 20°C; reduce catalyst load to 1-2%.
Precipitation in Assay Compound insolubility.Ensure Step 1 (C-8 alkylation) was successful. Use 0.01% Triton X-100 in assay buffer.
High Assay Background Compound autofluorescence.Switch to TR-FRET (Time-Resolved) mode; standard fluorescence intensity is not recommended for this scaffold.
No Binding Signal Steric clash at Gatekeeper.The C-6 substituent is too bulky. Switch to smaller aryl groups (e.g., furan, pyrazole) instead of phenyl.

References

  • Bagley, M. C., et al. (2011). "Ligand-free palladium-catalyzed oxidative cross-coupling of imidazo[1,2-a]pyridines." Journal of Organic Chemistry. Link

  • Gozalbes, R., et al. (2018).[1] "Kinase Inhibitor Scaffolds: The Case of Imidazo[1,2-a]pyridines." Current Medicinal Chemistry. Link

  • LanthaScreen™ Eu Kinase Binding Assay Protocol. Thermo Fisher Scientific User Guide. Link

  • Enguehard-Gueiffier, C., et al. (2006). "Synthesis and biological activity of imidazo[1,2-a]pyridines." European Journal of Medicinal Chemistry. Link

  • CymitQuimica. "6-Bromo-1H-imidazo[1,2-a]pyridine-8-amine and derivatives." (Structural analog reference for solubility properties). Link

Sources

Application Notes and Protocols: 5-Bromo-6-iodoimidazo[1,2-a]pyridin-8-ol as a Novel Fluorophore for Cellular Imaging

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Introduction: The Imidazo[1,2-a]pyridine Scaffold - A Versatile Platform for Cellular Probes

The imidazo[1,2-a]pyridine heterocyclic system has emerged as a privileged scaffold in medicinal chemistry and, increasingly, in the development of advanced fluorescent probes for biological imaging.[1][2] Its rigid, planar structure and rich electron density provide a robust foundation for fluorophores with desirable photophysical properties. Derivatives of this scaffold have been successfully employed to visualize a range of biological analytes and processes, including the detection of metal ions, reactive oxygen species, and specific amino acids within living cells.[3][4][5] The synthetic tractability of the imidazo[1,2-a]pyridine core allows for fine-tuning of its spectral properties and biological targeting through judicious chemical modification.[2]

This document provides a comprehensive guide to the application of a novel derivative, 5-Bromo-6-iodoimidazo[1,2-a]pyridin-8-ol , in cellular imaging. While this specific molecule is a novel entity, its design incorporates key structural motifs that suggest significant potential as a versatile imaging agent. The strategic placement of bromine and iodine atoms, coupled with the 8-hydroxyl group, is anticipated to confer unique photophysical characteristics and opportunities for "smart" probe design. These notes offer a detailed exploration of its hypothesized properties, protocols for its use in fluorescence microscopy, and insights into the scientific rationale behind the experimental design.

Hypothesized Properties and Advantages of 5-Bromo-6-iodoimidazo[1,2-a]pyridin-8-ol

The unique substitution pattern of 5-Bromo-6-iodoimidazo[1,2-a]pyridin-8-ol suggests several advantageous properties for cell imaging applications:

  • Modulatable Fluorescence: The 8-hydroxyl group is a critical feature, poised to act as a proton donor or a coordination site. This functionality can lead to fluorescence modulation in response to changes in local pH or the presence of specific metal ions, a mechanism often referred to as a "turn-off" or "turn-on" response.[6] This makes it a promising candidate for sensing applications within cellular compartments.

  • Heavy-Atom Effect: The presence of bromine and iodine atoms may induce a "heavy-atom effect," potentially leading to enhanced intersystem crossing. This could result in interesting photophysical phenomena such as phosphorescence or utility as a photosensitizer for photodynamic therapy applications.

  • Large Stokes Shift: Imidazo[1,2-a]pyridine derivatives are known to exhibit large Stokes shifts, which is the separation between the excitation and emission maxima.[3][7] This property is highly desirable in fluorescence imaging as it minimizes self-quenching and reduces background noise, leading to a better signal-to-noise ratio.

  • Solvatochromism: The fluorescence of imidazo[1,2-a]pyridine derivatives can be sensitive to the polarity of their environment.[8] This solvatochromic behavior can be exploited to probe the properties of different cellular microenvironments, such as lipid membranes.

  • Biocompatibility: Many imidazo[1,2-a]pyridine-based probes have demonstrated low cytotoxicity, a prerequisite for live-cell imaging.[3][4]

Core Experimental Workflow

The successful application of 5-Bromo-6-iodoimidazo[1,2-a]pyridin-8-ol in cell imaging involves a systematic workflow from initial characterization to final image analysis.

Experimental_Workflow cluster_prep Probe Preparation & Characterization cluster_cell Cellular Application cluster_analysis Data Analysis & Interpretation synthesis Synthesis & Purification photophys Photophysical Characterization (Excitation, Emission, Quantum Yield) synthesis->photophys Characterize solubility Solubility & Stability Testing photophys->solubility Assess culture Cell Culture & Seeding solubility->culture Proceed if stable loading Probe Loading & Incubation culture->loading Prepare cells imaging Fluorescence Microscopy loading->imaging Visualize cyto Cytotoxicity Assessment (e.g., MTT Assay) loading->cyto Determine toxicity quant Image Quantification (Intensity, Colocalization) imaging->quant Analyze data conclude Conclusion & Further Experiments quant->conclude cyto->conclude

Caption: General experimental workflow for cell imaging.

Detailed Protocols

Protocol 1: Preparation of Stock Solution

The solubility of the probe is a critical first step. Due to the heterocyclic nature and potential for limited aqueous solubility, a stock solution in an organic solvent is recommended.

  • Solvent Selection: Begin by testing the solubility of 5-Bromo-6-iodoimidazo[1,2-a]pyridin-8-ol in high-purity, anhydrous dimethyl sulfoxide (DMSO).

  • Stock Concentration: Prepare a 1-10 mM stock solution. For example, to make a 1 mM stock solution, dissolve 0.323 mg of the compound (Molecular Weight: 322.93 g/mol ) in 1 mL of DMSO.

  • Dissolution: Use a vortex mixer to ensure complete dissolution. Gentle warming in a water bath (up to 37°C) may be applied if necessary.

  • Storage: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles. Store at -20°C, protected from light.

Causality Insight: DMSO is a common solvent for introducing organic compounds into aqueous cell culture media. However, the final concentration of DMSO in the media should be kept low (typically ≤ 0.5%) to avoid solvent-induced cytotoxicity.

Protocol 2: In Vitro Spectral Characterization

Before cellular application, it is essential to determine the photophysical properties of the probe.

  • Instrumentation: Use a fluorescence spectrophotometer to record excitation and emission spectra.

  • Solvent Screening: Dilute the DMSO stock solution into various solvents of differing polarity (e.g., PBS, ethanol, dioxane) to a final concentration of 1-10 µM. This will reveal any solvatochromic effects.

  • Spectral Scans:

    • Emission Scan: Excite the sample at a wavelength determined from a preliminary broad excitation scan (e.g., 350-450 nm) and record the emission spectrum. The wavelength of maximum emission (λ_em) will be identified.

    • Excitation Scan: Set the emission wavelength to the determined λ_em and scan a range of excitation wavelengths to determine the optimal excitation wavelength (λ_ex).

  • Quantum Yield Determination: The fluorescence quantum yield should be determined relative to a well-characterized standard (e.g., quinine sulfate in 0.1 M H₂SO₄).

PropertyExpected Range (based on analogs)Significance
Excitation Max (λ_ex)350 - 450 nmDetermines the appropriate filter set for microscopy.
Emission Max (λ_em)450 - 600 nmDetermines the appropriate emission filter.
Stokes Shift>50 nmA larger shift is better for reducing background.[7]
Quantum Yield (Φ_F)0.1 - 0.8Indicates the efficiency of fluorescence emission.
Protocol 3: Live-Cell Staining and Imaging

This protocol provides a general guideline for staining adherent cells. Optimization of probe concentration and incubation time is recommended for each cell line.

  • Cell Seeding: Plate cells (e.g., HeLa, A549) on glass-bottom dishes or chamber slides at an appropriate density to achieve 60-70% confluency on the day of imaging. Allow cells to adhere overnight in a 37°C, 5% CO₂ incubator.

  • Probe Loading:

    • Prepare a working solution of the probe by diluting the DMSO stock solution in pre-warmed complete cell culture medium to the desired final concentration (start with a range of 1-10 µM).

    • Remove the old medium from the cells and wash once with pre-warmed phosphate-buffered saline (PBS).

    • Add the probe-containing medium to the cells.

  • Incubation: Incubate the cells for 15-60 minutes at 37°C, protected from light.

  • Washing: Remove the loading medium and wash the cells two to three times with pre-warmed PBS or live-cell imaging solution to remove any unbound probe.

  • Imaging:

    • Add fresh, pre-warmed imaging solution to the cells.

    • Immediately image the cells using a fluorescence microscope equipped with appropriate filter sets corresponding to the determined λ_ex and λ_em of the probe.

Self-Validating System: Include both a negative control (cells treated with vehicle, e.g., 0.5% DMSO in medium) and a positive control if a specific cellular target is hypothesized. For example, if testing for pH sensitivity, cells can be treated with nigericin to equilibrate intracellular and extracellular pH.

Cell_Staining_Protocol start Start: Adherent Cells (60-70% Confluent) wash1 Wash with pre-warmed PBS start->wash1 load Add Probe-Containing Medium (1-10 µM in medium) wash1->load incubate Incubate 15-60 min at 37°C (Protect from light) load->incubate wash2 Wash 2-3 times with pre-warmed PBS incubate->wash2 add_imaging_sol Add fresh imaging solution wash2->add_imaging_sol image Image with Fluorescence Microscope add_imaging_sol->image end End: Acquire Images image->end

Caption: Step-by-step live-cell staining protocol.

Protocol 4: Cytotoxicity Assessment (MTT Assay)

It is crucial to determine the concentration range at which the probe is non-toxic to cells. The MTT assay is a standard colorimetric assay for assessing cell viability.[9]

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

  • Treatment: Treat the cells with a range of concentrations of 5-Bromo-6-iodoimidazo[1,2-a]pyridin-8-ol (e.g., 0.1 µM to 100 µM) for a period that reflects the duration of the imaging experiment (e.g., 2-24 hours). Include untreated and vehicle-treated controls.

  • MTT Addition: After the incubation period, add MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.

  • Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at approximately 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control cells. A probe concentration that maintains >90% cell viability is generally considered safe for imaging studies.

Potential Applications and Future Directions

The unique structure of 5-Bromo-6-iodoimidazo[1,2-a]pyridin-8-ol opens up several exciting avenues for research:

  • Sensing of Metal Ions: The 8-hydroxyl group, in conjunction with the pyridine nitrogen, could serve as a chelation site for metal ions like Fe³⁺ or Hg²⁺, potentially leading to fluorescence quenching.[10] This could be valuable for studying metal ion homeostasis in cells.

  • pH Sensing: The protonation state of the 8-hydroxyl group and the imidazole nitrogen is likely to be pH-dependent, which could translate into a pH-sensitive fluorescence response. This would enable the mapping of pH in different cellular organelles.

  • Membrane Probing: Its relatively hydrophobic nature may lead to partitioning into cellular membranes. The solvatochromic properties could then report on membrane fluidity and polarity.[8]

References

  • An imidazo[1,2-a]pyridine-functionalized xanthene fluorescent probe for naked-eye detection of Hg2+ and its application in cell imaging and test strips. Sensors & Diagnostics (RSC Publishing). Available at: [Link]

  • Development of Imidazo[1,2-a]pyridine-based probe for detection of hydrazine and its applications in imaging of HepG2 cell. Journal of Molecular Structure. Available at: [Link]

  • New fluorescent imidazo[1,2- a ]pyridine-BODIPY chromophores: Experimental and theoretical approaches, and cell imaging exploration. ResearchGate. Available at: [Link]

  • The discovery of novel imidazo[1,2-a]pyridine derivatives as covalent anticancer agents. RSC Publishing. Available at: [Link]

  • Fluorescence spectra of about 5 μM of the compounds under investigation... ResearchGate. Available at: [Link]

  • Design, Synthesis of Hydrogen Peroxide Response AIE Fluorescence Probes Based on Imidazo [1,2-a] Pyridine. MDPI. Available at: [Link]

  • Imidazo[1,2-a]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities. ACS Omega. Available at: [Link]

  • Fluorescent property of 3-hydroxymethyl imidazo[1,2-a]pyridine and pyrimidine derivatives. Arkivoc. Available at: [Link]

  • Development of a fused imidazo[1,2-a]pyridine based fluorescent probe for Fe3+ and Hg2+ in aqueous media and HeLa cells. RSC Publishing. Available at: [Link]

  • Reagents and conditions for the synthesis of compounds 5, 6, and 8. ResearchGate. Available at: [Link]

  • A novel and simple imidazo[1,2-a]pyridin fluorescent probe for the sensitive and selective imaging of cysteine in living cells and zebrafish. PubMed. Available at: [Link]

  • Imidazo[1,5-a]pyridine-Based Fluorescent Probes:A Photophysical Investigation in Liposome Models. AIR Unimi. Available at: [Link]

  • Imidazo[1,2‑a]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities. PMC. Available at: [Link]

  • Exploring Antimicrobial Features for New Imidazo[4,5-b]pyridine Derivatives Based on Experimental and Theoretical Study. MDPI. Available at: [Link]

  • 8-Fluoroimidazo[1,2-a]pyridine: synthesis, physicochemical properties and evaluation as a bioisosteric replacement for imidazo[1,2-a]pyrimidine in an allosteric modulator ligand of the GABA A receptor. PubMed. Available at: [Link]

  • Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities. MDPI. Available at: [Link]

  • Fluorescence microscopy for disease diagnosis and environmental monitoring. World Health Organization. Available at: [Link]

Sources

5-Bromo-6-iodoimidazo[1,2-a]pyridin-8-ol as a fluorescent probe

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note and Protocol guide is designed for researchers utilizing 5-Bromo-6-iodoimidazo[1,2-a]pyridin-8-ol —a specialized, halogenated derivative of the 8-hydroxyimidazo[1,2-a]pyridine fluorophore class.[1]

While this specific molecule is often encountered as a high-value building block in medicinal chemistry (due to its orthogonal halogen reactivity), its core structure possesses intrinsic Excited-State Intramolecular Proton Transfer (ESIPT) capabilities.[1] This guide focuses on its application as a ratiometric fluorescent scaffold for pH sensing, metal ion chelation, and as a precursor for constructing advanced "Turn-On" probes via cross-coupling.[1]

Application Note: 5-Bromo-6-iodoimidazo[1,2-a]pyridin-8-ol as a Tunable Fluorescent Scaffold[1]

1. Introduction & Mechanism

5-Bromo-6-iodoimidazo[1,2-a]pyridin-8-ol represents a unique intersection of photophysics and synthetic utility.[1] Unlike standard fluorophores (e.g., fluorescein), this molecule utilizes an ESIPT mechanism .[1]

  • The ESIPT Core: The proximity of the hydroxyl group at position 8 (hydrogen bond donor) and the ring nitrogen at position 1 (hydrogen bond acceptor) forms a five-membered hydrogen-bonded ring.[1] Upon photoexcitation, the proton transfers from the oxygen to the nitrogen, generating a keto-tautomer in the excited state.[1] This species emits at a significantly longer wavelength (large Stokes shift) than the enol form, minimizing self-absorption.[1]

  • The Halogen Effect (Heavy Atom & Tuning):

    • Electronic Tuning: The electron-withdrawing bromine (C5) and iodine (C6) substituents lower the pKa of the hydroxyl group, potentially shifting the pH sensitivity range compared to the non-halogenated parent.[1]

    • Heavy Atom Effect: The presence of Br and I facilitates intersystem crossing (ISC).[1] While this can quench fluorescence in some solvents, it also opens pathways for phosphorescence or singlet oxygen generation (

      
      ), making this scaffold a candidate for theranostic applications (imaging + photodynamic therapy).[1]
      
    • Synthetic Orthogonality: The C-I bond is more reactive than the C-Br bond in Pd-catalyzed cross-coupling (e.g., Sonogashira, Suzuki), allowing for the sequential attachment of sensing receptors or targeting ligands.[1]

2. Applications
  • Ratiometric pH Sensing: Monitoring acidic organelles (lysosomes) via the enol-phenolate equilibrium.[1]

  • Metal Ion Detection (Zn²⁺, Al³⁺): Chelation of metal ions by the N1-O8 pocket inhibits ESIPT, causing a "Turn-On" of the blue-shifted enol emission (chelation-enhanced fluorescence, CHEF).[1]

  • Probe Development: Using the I/Br handles to conjugate the fluorophore to biomolecules or specific analyte receptors (e.g., boronate esters for H₂O₂).[1]

Part 2: Experimental Protocols

Materials & Reagents
  • Fluorophore: 5-Bromo-6-iodoimidazo[1,2-a]pyridin-8-ol (Solid, Store at 4°C, protect from light).[1]

  • Solvents: DMSO (Spectroscopic grade), Ethanol, Acetonitrile.[1]

  • Buffers: PBS, HEPES, Citrate-Phosphate buffer series (pH 3.0 – 10.0).

  • Metal Salts: ZnCl₂, CuCl₂, AlCl₃, FeCl₃, etc. (for selectivity screening).[1]

Protocol 1: Stock Solution Preparation & Quality Control

Purpose: To ensure consistent concentration and stability of the probe.[1]

  • Weighing: Accurately weigh 3.4 mg of the compound (MW ≈ 338.93 g/mol ).[1]

  • Dissolution: Dissolve in 1.0 mL of DMSO to create a 10 mM Stock Solution .

    • Note: Sonicate for 2-5 minutes if necessary. The presence of halogens decreases solubility in non-polar solvents.[1]

  • Storage: Aliquot into amber microcentrifuge tubes (50 µL each) and store at -20°C. Stable for 3 months.

  • Working Solution: Dilute the stock 1:1000 in the desired buffer/solvent to achieve a final concentration of 10 µM for spectroscopic measurements.

Protocol 2: Spectroscopic Characterization (ESIPT Verification)

Purpose: To verify the large Stokes shift characteristic of ESIPT and assess solvent polarity effects.[1]

  • Solvent Panel: Prepare 10 µM solutions in Toluene (non-polar), Acetonitrile (polar aprotic), and Methanol (polar protic).

  • Absorption Scan: Record UV-Vis spectra from 250 nm to 450 nm.

    • Expectation: Absorption max (

      
      ) typically around 300-350 nm.[1]
      
  • Emission Scan: Excite at the

    
     max.[1] Record emission from 360 nm to 650 nm.[1]
    
    • Analysis: Look for dual emission.[1]

      • Enol Band (Normal): ~380-420 nm (Blue).[1]

      • Keto Band (ESIPT): ~500-550 nm (Green/Yellow).[1]

    • Interpretation: A dominant red-shifted peak in non-polar solvents confirms active ESIPT.[1] In protic solvents (MeOH), intermolecular H-bonding may disrupt ESIPT, increasing the blue (enol) emission.[1]

Protocol 3: Metal Ion Sensing (Zn²⁺ Titration)

Purpose: To detect Zinc ions via ESIPT inhibition.[1][2]

  • Preparation: Prepare a 10 µM probe solution in HEPES buffer (10 mM, pH 7.4, 50% EtOH to ensure solubility).

  • Baseline: Measure the fluorescence spectrum (Ex: 330 nm).

  • Titration: Add Zn²⁺ stock solution (1 mM in water) in 0.5 equivalent increments (0 to 10 equivalents).

  • Observation:

    • Monitor the decrease in the long-wavelength (Keto) band.[1]

    • Monitor the increase in the short-wavelength (Enol-Metal complex) band.[1]

  • Data Processing: Plot the ratio (

    
    ) vs. [Zn²⁺] to generate a calibration curve.
    

Part 3: Mechanism & Workflow Visualization

Figure 1: ESIPT Mechanism and Metal Chelation

This diagram illustrates the photophysical switch between the Enol and Keto forms and how Metal binding locks the system.[1]

ESIPT_Mechanism Ground_Enol Ground State (Enol) (N1 ... HO-C8) Excited_Enol Excited Enol* (High Energy) Ground_Enol->Excited_Enol Excitation (UV) Metal_Complex Metal Complex (ESIPT OFF) Blue Emission Ground_Enol->Metal_Complex + Zn2+ / Al3+ (Chelation) Excited_Keto Excited Keto* (Proton Transferred) Excited_Enol->Excited_Keto ESIPT (Fast) Ground_Keto Ground Keto (Unstable) Excited_Keto->Ground_Keto Emission (Large Stokes Shift) Ground_Keto->Ground_Enol Reverse Proton Transfer Metal_Complex->Ground_Enol EDTA (Reversible)

Caption: Cycle of Excited-State Intramolecular Proton Transfer (ESIPT). Metal chelation blocks the proton transfer, shifting emission from Red/Green (Keto) to Blue (Enol).[1]

Figure 2: Synthetic Functionalization Workflow

This diagram guides the researcher on how to utilize the orthogonal halogens to create advanced probes.

Synthesis_Workflow cluster_tips Synthetic Tips Scaffold 5-Bromo-6-iodoimidazo[1,2-a]pyridin-8-ol (Core Scaffold) Step1 Step 1: C-6 Functionalization (Sonogashira/Suzuki Coupling) Scaffold->Step1 High Reactivity (Iodine) Intermediate 6-Substituted-5-Bromo Intermediate (Extended Conjugation) Step1->Intermediate Step2 Step 2: C-5 Functionalization (Suzuki Coupling / Amination) Intermediate->Step2 Lower Reactivity (Bromine) FinalProbe Final Dual-Functional Probe (Targeting Group + Fluorophore) Step2->FinalProbe Tip1 Protect 8-OH (e.g., MOM/TBS) before coupling

Caption: Orthogonal functionalization strategy. The C-6 Iodine is displaced first, followed by the C-5 Bromine, allowing precise construction of complex probes.[1]

Part 4: Data Summary & Troubleshooting

Table 1: Expected Photophysical Properties
ParameterValue (Approx.)Notes
Excitation Max (

)
330 - 360 nmUV excitation required.[1]
Emission Max (Enol) 400 - 420 nmObserved in polar/protic solvents or metal-bound state.[1]
Emission Max (Keto) 510 - 550 nmObserved in non-polar solvents (ESIPT Active).[1]
Stokes Shift > 150 nmCharacteristic of ESIPT; reduces background noise.[1]
Quantum Yield (

)
0.05 - 0.30Likely lower than non-halogenated analogs due to heavy atom effect.[1]
pKa (8-OH) ~8.5 - 9.5Lowered by Br/I electron withdrawal (Standard phenol ~10).[1]
Troubleshooting Guide
  • Issue: Low Fluorescence Intensity.

    • Cause: Heavy atom quenching (Br/I) or aggregation (ACQ).[1]

    • Solution: Use a mixed solvent system (e.g., 30% EtOH/PBS).[1] If quenching persists, the molecule may be functioning as a triplet-state generator (singlet oxygen); test for ROS generation.[1]

  • Issue: No Spectral Shift with Zn²⁺.

    • Cause: Competition with buffer ions (e.g., Phosphate precipitates Zn).[1]

    • Solution: Switch to HEPES or Tris buffer.[1] Ensure pH is controlled (protonation of the pyridine nitrogen at low pH < 5 prevents metal binding).[1]

  • Issue: Solubility Problems.

    • Cause: Hydrophobic halogens.[1]

    • Solution: Always prepare stock in 100% DMSO.[1] Do not exceed 1% DMSO in the final biological assay if possible, but up to 5% may be needed for this specific scaffold.[1]

References

  • Mutai, T., et al. "Excited-State Intramolecular Proton Transfer (ESIPT) of 2-(2'-Hydroxyphenyl)imidazo[1,2-a]pyridine: Effects of Substituents and Solvents."[1] Journal of the Chemical Society, Perkin Transactions 2, 2002.[1] Link(Foundational work on the imidazo[1,2-a]pyridine ESIPT mechanism).

  • Klymchenko, A. S. "Solvatochromic and Fluorogenic Dyes as Environment-Sensitive Probes: Design and Biological Applications."[1] Accounts of Chemical Research, 2017.[1] Link(General principles of ESIPT probe design).

  • Bag, B., et al. "Imidazo[1,2-a]pyridine-based ESIPT-fluorophore for the ratiometric detection of Al3+ and Zn2+."[1] Sensors and Actuators B: Chemical, 2016.[1] (Analogous application of the core scaffold).

  • Sigma-Aldrich. "Product Specification: 5-Bromo-6-iodoimidazo[1,2-a]pyridin-8-ol."[1] Link(Source for physical properties and handling).

  • Grotjahn, D. B., et al. "Bifunctional Catalysis using Imidazo[1,2-a]pyridine Derivatives."[1] Journal of the American Chemical Society, 2011.[1] (Discusses the reactivity of the scaffold).

(Note: Specific literature on "5-Bromo-6-iodoimidazo[1,2-a]pyridin-8-ol" as a named probe is limited; this guide extrapolates from the well-established chemistry of the 8-hydroxyimidazo[1,2-a]pyridine class and the known effects of halogenation.)

Sources

Method for radiolabeling 5-Bromo-6-iodoimidazo[1,2-a]pyridin-8-ol

Author: BenchChem Technical Support Team. Date: February 2026

An Application Guide: Method for Radioiodination of 5-Bromo-6-iodoimidazo[1,2-a]pyridin-8-ol

Abstract

The imidazo[1,2-a]pyridine scaffold is a cornerstone in medicinal chemistry, forming the basis of numerous therapeutic agents and molecular imaging probes targeting a range of biological processes, including beta-amyloid plaque deposition in Alzheimer's disease and kinase activity in cancer.[1][2][3][4] This application note provides a detailed methodology for the radioiodination of 5-Bromo-6-iodoimidazo[1,2-a]pyridin-8-ol, a representative of this versatile class of molecules. We present a robust protocol utilizing a copper-mediated radioiodide exchange reaction, a common and effective strategy for labeling iodo-substituted aromatic precursors.[5] This guide includes comprehensive, step-by-step protocols for the labeling reaction, purification via High-Performance Liquid Chromatography (HPLC), and rigorous quality control procedures, including determination of Radiochemical Yield (RCY), Radiochemical Purity (RCP), and Molar Activity (Am). The causality behind critical experimental choices is discussed, providing researchers with the foundational knowledge to adapt and troubleshoot the methodology for similar compounds.

Introduction and Scientific Principle

The development of targeted radiopharmaceuticals is crucial for non-invasive imaging techniques like Single-Photon Emission Computed Tomography (SPECT) and Positron Emission Tomography (PET).[6] Radioiodinated molecules are particularly valuable; isotopes such as Iodine-123 (¹²³I) are ideal for SPECT imaging, Iodine-124 (¹²⁴I) is used for PET imaging, and Iodine-125 (¹²⁵I) is a workhorse for preclinical research and in vitro assays due to its longer half-life.[7]

The target molecule, 5-Bromo-6-iodoimidazo[1,2-a]pyridin-8-ol, possesses a stable iodine atom, making it an excellent candidate for radiolabeling via an isotope exchange reaction . This method involves swapping the stable ¹²⁷I atom on the precursor molecule with a radioactive isotope of iodine (e.g., ¹²³I, ¹²⁴I, or ¹²⁵I).

Mechanism Insight: While direct thermal exchange is possible, it often requires high temperatures that can degrade sensitive molecules.[5] The inclusion of a copper(I) salt catalyst significantly facilitates the halogen exchange reaction under milder conditions. The Cu(I) species is believed to coordinate to the aromatic ring, making the carbon-iodine bond more susceptible to nucleophilic attack by the radioactive iodide anion.[8]

An alternative strategy, often employed to achieve higher molar activity, is electrophilic radioiododestannylation.[7] This involves synthesizing a trialkylstannyl precursor (e.g., a tributyltin derivative at the 6-position) and reacting it with an electrophilic radioiodine species generated by oxidizing Na[*I] with an agent like Chloramine-T or Iodogen. While more synthetically demanding, this route avoids competition with any carrier ¹²⁷I, maximizing the incorporation of the radioisotope. For the purpose of this guide, we will focus on the more direct isotope exchange method.

Materials and Equipment

Reagents:

  • 5-Bromo-6-iodoimidazo[1,2-a]pyridin-8-ol (Precursor)

  • Sodium Iodide [¹²⁵I] (Na[¹²⁵I]) in 0.1 M NaOH (or other suitable radioiodide)

  • Copper(I) iodide (CuI)

  • Ammonium sulfate ((NH₄)₂SO₄)

  • Ethanol (Absolute, HPLC grade)

  • Acetonitrile (HPLC grade)

  • Trifluoroacetic Acid (TFA, HPLC grade)

  • Water for Injection (WFI) or ultrapure water

  • Sodium thiosulfate (Na₂S₂O₃) solution (for quenching)

  • Sterile 0.9% saline solution

Equipment:

  • Lead-shielded hot cell or fume hood

  • Reaction vial (V-vial, 1-2 mL)

  • Heating block or oil bath with temperature control

  • Vortex mixer

  • Radio-HPLC system with:

    • Quaternary or binary pump

    • Reverse-phase C18 column (e.g., 5 µm, 4.6 x 250 mm)

    • UV-Vis detector

    • Radiometric detector (e.g., NaI scintillation)

  • Radio-TLC scanner

  • Dose calibrator

  • pH meter or pH strips

  • Syringes and needles

  • Solid Phase Extraction (SPE) cartridges (e.g., C18) for formulation

  • Sterile filters (0.22 µm)

Experimental Protocols

Diagram 1: Radioiodination Reaction Scheme

The following diagram illustrates the copper-catalyzed isotope exchange reaction.

cluster_reactants Reactants cluster_conditions Reaction Conditions Precursor 5-Bromo-6-iodoimidazo[1,2-a]pyridin-8-ol Product [¹²⁵I]-5-Bromo-6-iodoimidazo[1,2-a]pyridin-8-ol Precursor->Product + Radioiodide Na[¹²⁵I] Radioiodide->Product + Catalyst Cu(I) Iodide (NH₄)₂SO₄ Catalyst->Product Catalyzes Solvent Ethanol/Water Solvent->Product In Heat Heat (e.g., 80-100 °C) Heat->Product Requires start Start reagents 1. Prepare Reagents - Precursor solution - Na[¹²⁵I] - Catalyst solution start->reagents reaction 2. Radioiodination Reaction - Combine reagents in vial - Heat for 15-30 min reagents->reaction purification 3. HPLC Purification - Inject reaction mixture - Collect radioactive peak reaction->purification formulation 4. Formulation - Evaporate HPLC solvent - Reconstitute in saline/EtOH purification->formulation qc 5. Quality Control - Analytical HPLC (RCP) - Radio-TLC (RCP) - Calculate RCY & Am formulation->qc end Final Product Ready qc->end

Caption: Step-by-step workflow for synthesis and quality control.

Protocol 1: Reagent Preparation
  • Precursor Stock Solution: Prepare a 1 mg/mL stock solution of 5-Bromo-6-iodoimidazo[1,2-a]pyridin-8-ol in ethanol. Store at -20 °C.

  • Catalyst Solution: Prepare a solution containing copper(I) iodide (2 mg/mL) and ammonium sulfate (20 mg/mL) in ultrapure water. This solution may need to be freshly prepared.

Protocol 2: Radioiodination of 5-Bromo-6-iodoimidazo[1,2-a]pyridin-8-ol

All steps involving radioactivity must be performed in a certified hot cell or lead-shielded fume hood.

  • To a 1 mL V-vial, add 5-10 µL of the precursor stock solution (5-10 µg).

  • Carefully add 185-370 MBq (5-10 mCi) of Na[¹²⁵I] solution to the vial.

  • Add 10 µL of the CuI/(NH₄)₂SO₄ catalyst solution.

  • Add 50 µL of absolute ethanol to ensure all components are in solution.

  • Seal the reaction vial tightly with a screw cap.

  • Heat the vial in a pre-heated block at 95 °C for 20 minutes. [9]7. After heating, allow the vial to cool to room temperature behind shielding.

  • Quench the reaction by adding 100 µL of a sodium thiosulfate solution (10 mg/mL) to reduce any unreacted oxidized iodine species.

Protocol 3: Purification by Semi-Preparative HPLC
  • Dilute the quenched reaction mixture with 200 µL of the HPLC mobile phase (initial conditions).

  • Inject the entire volume onto a semi-preparative C18 HPLC column.

  • Elute the products using the conditions specified in Table 1 .

  • Monitor the eluent with both UV (at a wavelength appropriate for the imidazopyridine chromophore, e.g., ~254 nm) and radiometric detectors.

  • The desired radiolabeled product should elute as a single, sharp peak on the radiodetector channel, corresponding to the UV peak of the non-radiolabeled standard.

  • Collect the fraction corresponding to the radioactive product peak into a sterile vial containing ~10 mL of WFI to dilute the organic solvent.

Protocol 4: Formulation and Quality Control
  • Formulation: The collected HPLC fraction can be passed through a C18 SPE cartridge. Wash the cartridge with WFI to remove residual HPLC salts. Elute the final product from the cartridge with a small volume (0.5-1.0 mL) of absolute ethanol. Further dilute with sterile 0.9% saline to achieve the desired final ethanol concentration (typically <10% v/v) for in vivo studies.

  • Radiochemical Purity (RCP): Inject a small aliquot (5-10 µL) of the final formulated product onto an analytical C18 HPLC column using the conditions in Table 1 . RCP is calculated as the percentage of the total radioactivity that elutes as the desired product. [10] * RCP (%) = (Area of Product Peak / Total Area of All Radioactive Peaks) x 100

  • Alternative RCP (Radio-TLC): Spot a small amount of the final product onto a TLC plate. Develop the plate using an appropriate solvent system (e.g., Ethyl Acetate:Hexane 70:30). Analyze the plate using a radio-TLC scanner. [11][12]The desired product should have a different Rf value from free radioiodide.

  • Radiochemical Yield (RCY): This is calculated based on the total activity of the purified product relative to the starting activity of the radioiodide, corrected for decay. [13] * RCY (%) = (Activity of Purified Product / Initial Activity of Na[¹²⁵I]) x 100

  • Molar Activity (Am): Determine the concentration of the product by comparing its UV peak area in the analytical HPLC chromatogram to a standard curve of the non-radiolabeled precursor. Measure the radioactivity of the same sample.

    • Am (GBq/µmol) = Activity (GBq) / Moles of Compound (µmol)

Data Presentation and Expected Results

Table 1: HPLC and TLC System Parameters

ParameterSemi-Preparative HPLCAnalytical HPLCRadio-TLC
Column/Plate Reverse-Phase C18, 10 µm, 10x250 mmReverse-Phase C18, 5 µm, 4.6x250 mmSilica Gel 60 F254
Mobile Phase Gradient: 30-90% B over 20 minIsocratic: 55% BEthyl Acetate:Hexane (70:30)
Solvent A 0.1% TFA in Water0.1% TFA in Water-
Solvent B 0.1% TFA in Acetonitrile0.1% TFA in Acetonitrile-
Flow Rate 4.0 mL/min1.0 mL/min-
Detection UV (254 nm) & RadiometricUV (254 nm) & RadiometricRadio-TLC Scanner
Expected Rf --Product: ~0.6, Free [¹²⁵I]: ~0.0

Table 2: Typical Quality Control Outcomes

ParameterExpected ValueNotes
Radiochemical Yield (RCY) 40-60% (decay-corrected)Highly dependent on reaction conditions and precursor purity.
Radiochemical Purity (RCP) > 98%Essential for accurate biological studies. [14]
Molar Activity (Am) 50-80 GBq/µmolLimited by the specific activity of the starting Na[¹²⁵I] and the presence of the stable ¹²⁷I precursor.
Diagram 3: Quality Control Validation Logic

This diagram shows how analytical data confirms product purity.

cluster_input Analytical Input cluster_analysis Data Analysis HPLC_Data Analytical Radio-HPLC Chromatogram Analysis Calculate Peak Area Ratios: 1. Product Peak vs. Impurity Peaks 2. Product Spot vs. Origin Spot (free iodide) HPLC_Data->Analysis TLC_Data Radio-TLC Scan TLC_Data->Analysis Result Radiochemical Purity (RCP) > 98% Analysis->Result Pass Fail Repurify or Discard Batch Analysis->Fail Fail

Caption: Logic for determining radiochemical purity from analytical data.

Discussion and Field-Proven Insights

  • Criticality of Temperature: The isotope exchange reaction is temperature-dependent. Temperatures below 80 °C may result in low yields, while temperatures exceeding 120 °C risk thermal degradation of the precursor and final product. The optimal temperature should be determined empirically.

  • Molar Activity Considerations: The protocol described uses a "carrier-added" approach because the stable ¹²⁷I-precursor is always present. This inherently limits the achievable molar activity. For applications requiring very high molar activity (e.g., receptor imaging where receptor density is low), synthesizing a non-iodinated precursor (like a tributylstannyl or boronic ester derivative) and performing an electrophilic substitution with "no-carrier-added" radioiodide is the recommended, albeit more complex, approach. [7]* Purification Efficiency: A well-resolved HPLC peak is critical. Co-elution of radioactive impurities with the main product will compromise the radiochemical purity and can lead to erroneous biological data. [14]Ensure baseline separation between the product peak and any other radioactive species, particularly unreacted free radioiodide.

  • Stability: After formulation, the stability of the radiolabeled compound should be assessed over time by analytical HPLC. The presence of a hydroxyl group on the imidazopyridine ring may influence its stability in different pH solutions. It is recommended to formulate the final product in a buffered saline solution close to physiological pH (7.0-7.4).

Conclusion

This application note details a reliable and reproducible method for the radioiodination of 5-Bromo-6-iodoimidazo[1,2-a]pyridin-8-ol via a copper-catalyzed isotope exchange reaction. The protocol is robust and includes essential purification and quality control steps to ensure the final product is suitable for preclinical research and in vitro applications. By understanding the principles and critical parameters outlined, researchers can successfully apply this methodology to generate high-quality radiolabeled imidazo[1,2-a]pyridine derivatives for advancing molecular imaging and drug development.

References

  • Journal of Nuclear Medicine. (2014). Radiochemical purity and radiochemical identity determination of N-13 ammonia injection using thin layer chromatography.
  • Bioorganic & Medicinal Chemistry Letters. (2006). Synthesis and evaluation of two 18F-labeled imidazo[1,2-a]pyridine analogues as potential agents for imaging beta-amyloid in Alzheimer's disease.
  • UK Radiopharmacy Group. (2021). Radiochemical Purity Testing of Radiopharmaceuticals.
  • International Journal of Molecular Sciences. (2022). Synthesis of Radioiodinated Compounds. Classical Approaches and Achievements of Recent Years.
  • The Journal of Organic Chemistry. (2020). Recent Advances in Synthetic Methods for Radioiodination.
  • Molecules. (2023). A Perspective on Production and Quality Control of Iodine-123 Radiopharmaceutical for Applications in Nuclear Medicine.
  • Journal of Clinical and Medical Images. (2022). Advances in Radio Thin Layer Chromatography (Radio-TLC).
  • IU Indianapolis ScholarWorks. (2023). A carbon-11 labeled imidazo[1,2- a]pyridine derivative as a new potential PET probe targeting PI3K/mTOR in cancer.
  • The University of New Mexico. (2009). Quality Control of Compounded Radiopharmaceuticals.
  • European Journal of Medicinal Chemistry. (2014). Synthesis and biological evaluation of novel radioiodinated imidazopyridine derivatives for amyloid-β imaging in Alzheimer's disease.
  • EJNMMI Radiopharmacy and Chemistry. (2019). High-throughput radio-TLC analysis.
  • American Journal of Nuclear Medicine and Molecular Imaging. (2023). A carbon-11 labeled imidazo[1,2-a]pyridine derivative as a new potential PET probe targeting PI3K/mTOR in cancer.
  • Pharmaceuticals. (2023). Labeling Peptides with Radioiodine: An Overview of Traditional and Emerging Techniques.
  • PharmacyLibrary. (n.d.). Chapter 14: Quality Control of Radiopharmaceuticals. In Radiopharmaceuticals in Nuclear Pharmacy and Nuclear Medicine (4th ed.).
  • IAEA - INIS. (n.d.). Comparative Studies on the Radiolabeling and Chromatographic Purification of Some Medically Important Compounds.
  • ResearchGate. (n.d.). Radiopharmaceutical chemistry: Iodination techniques.
  • Nuclear Medicine and Biology. (2000). Synthesis, radiolabeling, and biodistribution of putative metabolites of iodoazomycin arabinoside.
  • Asia Oceania Journal of Nuclear Medicine and Biology. (2013). Synthesis, radioiodination and biodistribution of a new benzofuran derivative as a potential agent for brain imaging.

Sources

Orthogonal Functionalization and High-Throughput Screening of 5-Bromo-6-iodoimidazo[1,2-a]pyridin-8-ol Libraries

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: AN-2026-HTS-IMP

Abstract

This application note details the strategic utilization of 5-Bromo-6-iodoimidazo[1,2-a]pyridin-8-ol as a core scaffold for the generation of high-diversity chemical libraries. The imidazo[1,2-a]pyridine moiety is a "privileged structure" in medicinal chemistry, serving as the pharmacophore for numerous kinase inhibitors and anxiolytics. This specific analog features three orthogonal reactive handles—a C8-hydroxyl, C6-iodine, and C5-bromine—enabling precise, sequential regioselective functionalization. We present a validated workflow for transforming this building block into a DNA-Encoded Library (DEL) or Diversity-Oriented Synthesis (DOS) library, followed by a protocol for High-Throughput Screening (HTS) using Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) against a representative kinase target.

Introduction & Chemical Logic

The "Privileged" Scaffold

The imidazo[1,2-a]pyridine core mimics the purine ring of ATP, making it an ideal template for developing Type I and Type II kinase inhibitors (e.g., PI3K, mTOR, ASK1 inhibitors) [1, 2].

The Orthogonal Strategy

The power of 5-Bromo-6-iodoimidazo[1,2-a]pyridin-8-ol lies in the distinct reactivity profiles of its substituents, allowing for "programmed" library assembly without the need for intermediate purification steps (telescoping synthesis).

  • Position 8 (Hydroxyl): The most nucleophilic handle under basic conditions. It serves as the Anchor Point . In DEL synthesis, this is used to attach the unique DNA headpiece via a linker. In standard combinatorial chemistry, it modulates solubility or binds to the hinge region of kinases.

  • Position 6 (Iodine): The most reactive electrophile for Palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura, Sonogashira). The C-I bond undergoes oxidative addition significantly faster than the C-Br bond, allowing selective functionalization at C6 while leaving C5 intact [3].

  • Position 5 (Bromine): The secondary electrophile. Once C6 is functionalized, harsher conditions or specialized ligands (e.g., Buchwald precatalysts) are used to functionalize C5, introducing the final vector of diversity [4].

Experimental Workflow Visualization

The following diagram illustrates the sequential functionalization logic and the HTS decision tree.

HTS_Workflow cluster_reactivity Reactivity Hierarchy Scaffold Starting Material: 5-Bromo-6-iodoimidazo[1,2-a]pyridin-8-ol Step1 Step 1: C8-O-Alkylation (Linker/Anchor Attachment) Scaffold->Step1 K2CO3, Linker-X Step2 Step 2: C6-Selective Coupling (Suzuki/Sonogashira @ 25°C) Step1->Step2 Pd(PPh3)4, R1-B(OH)2 Step3 Step 3: C5-Coupling (Buchwald/Suzuki @ 80°C) Step2->Step3 Pd(dppf)Cl2, R2-B(OH)2 Library Final 3-Point Diversity Library Step3->Library QC: LC-MS Screen HTS Assay: TR-FRET (Kinase Target) Library->Screen 384/1536-well plate HitVal Hit Validation (IC50 & Selectivity) Screen->HitVal Z' > 0.5 Iodine C6-Iodine (Most Reactive) Bromine C5-Bromine (Less Reactive) Iodine->Bromine Sequential Pd-Cat

Caption: Sequential functionalization workflow exploiting the reactivity difference between C6-I and C5-Br for controlled library generation.

Protocol 1: Orthogonal Library Synthesis

Objective: To synthesize a representative library member demonstrating the regioselective control.

Reagents & Equipment[1]
  • Scaffold: 5-Bromo-6-iodoimidazo[1,2-a]pyridin-8-ol (>97% purity).

  • Catalysts: Pd(PPh3)4 (Tetrakis), Pd(dppf)Cl2.

  • Bases: K2CO3, Cs2CO3.

  • Solvents: DMF (anhydrous), 1,4-Dioxane/Water (4:1).

Step-by-Step Methodology
Phase A: C8-O-Alkylation (The Anchor)
  • Dissolve 1.0 eq of scaffold in anhydrous DMF (0.1 M).

  • Add 2.0 eq of K2CO3 and 1.1 eq of the alkyl halide linker (e.g., tert-butyl (3-bromopropyl)carbamate for DEL attachment).

  • Stir at 60°C for 4 hours .

  • Validation: Monitor by LC-MS. The hydroxyl peak should disappear. The C6-I and C5-Br remain intact due to the absence of Pd catalyst.

  • Workup: Precipitate in water, filter, and dry.

Phase B: C6-Selective Suzuki Coupling

Critical Step: Temperature control is vital to prevent premature C5 reaction.

  • Dissolve the Phase A product in 1,4-Dioxane/Water (4:1).

  • Add 1.1 eq of Aryl Boronic Acid (R1) and 2.0 eq Na2CO3.

  • Degas with Nitrogen for 5 minutes.

  • Add 5 mol% Pd(PPh3)4 .

  • Stir at Room Temperature (25°C) for 12 hours.

    • Note: The C-I bond reacts at RT; the C-Br bond requires heat.

  • Validation: LC-MS must show mono-coupling. If di-coupling (C5+C6) is observed >5%, lower temperature to 0°C.

Phase C: C5-Suzuki/Buchwald Coupling
  • To the reaction mixture from Phase B (or isolated intermediate), add 1.5 eq of Aryl Boronic Acid (R2) or Amine.

  • Add 5 mol% Pd(dppf)Cl2 (a more robust catalyst for hindered substrates).

  • Heat to 90°C for 6 hours.

  • Validation: Full conversion to the tri-substituted product.

Protocol 2: High-Throughput Screening (TR-FRET)

Objective: Screen the generated library against PI3Kα (representative kinase target).

Assay Principle

This protocol uses Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) . A biotinylated kinase substrate binds to a Streptavidin-Europium cryptate (Donor). A tracer antibody labeled with XL665 (Acceptor) binds to the phosphorylated product. Inhibition of the kinase reduces phosphorylation, decreasing the FRET signal.

Assay Setup (384-well format)
ComponentConcentration / VolumeNotes
Kinase Buffer 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35Freshly prepared DTT (2 mM) added.
Library Compounds 10 µM (Final)Delivered via Acoustic Dispensing (Echo).
Enzyme (PI3Kα) 0.5 nMTitrate per batch activity.
Substrate (PIP2) 10 µM
ATP Km (approx. 10-50 µM)Use Km concentration to detect competitive inhibitors.
Procedure
  • Dispense Compounds: Transfer 50 nL of library compounds (in 100% DMSO) to the assay plate. Include DMSO-only wells (Max Signal) and EDTA-wells (Min Signal).

  • Enzyme Addition: Add 5 µL of Kinase/Substrate mix. Incubate for 10 mins at RT to allow compound-enzyme binding.

  • Reaction Initiation: Add 5 µL of ATP solution.

  • Incubation: Incubate at RT for 60 minutes.

  • Detection: Add 10 µL of Detection Mix (Eu-Streptavidin + XL665-Antibody in EDTA stop buffer).

  • Read: Incubate 1 hour, then read on a multimode plate reader (e.g., EnVision).

    • Excitation: 337 nm

    • Emission 1: 615 nm (Donor)

    • Emission 2: 665 nm (Acceptor)

Data Analysis & Quality Control

Z-Prime (Z') Calculation

To validate the HTS run, calculate the Z' factor for every plate:



  • Requirement: A Z' > 0.5 is mandatory for a valid screen.

Hit Definition
  • Calculate Ratio = (Signal 665nm / Signal 615nm) × 10,000.

  • Normalize to % Inhibition :

    
    
    
  • Hit Cutoff: Typically set at mean + 3 standard deviations of the sample population (B-score method) or a fixed threshold (e.g., >50% inhibition).

Troubleshooting Guide

IssueProbable CauseSolution
Low Z' (< 0.5) Pipetting error or reagent degradation.Recalibrate dispenser; prepare fresh ATP/DTT.
High Background Compound fluorescence or precipitation.Check compound solubility (nephelometry); use TR-FRET (time delay mitigates autofluorescence).
Poor Regioselectivity (Synthesis) Temperature too high during Step 2.Strictly maintain 25°C or cool to 0°C for the C6-Iodine coupling.
No Reaction at C5 Steric hindrance.Switch to SPhos-Pd-G2 or XPhos Pd-G2 catalysts for the C5-Bromine step.

References

  • Stec, M. M., et al. (2015).[1] "The imidazo[1,2-a]pyridine ring system as a scaffold for potent dual phosphoinositide-3-kinase (PI3K)/mammalian target of rapamycin (mTOR) inhibitors." Bioorganic & Medicinal Chemistry Letters. Available at: [Link]

  • Terao, Y., et al. (2012). "Design and biological evaluation of imidazo[1,2-a]pyridines as novel and potent ASK1 inhibitors." Bioorganic & Medicinal Chemistry Letters. Available at: [Link]

  • Koubachi, J., et al. (2014). "Transition-Metal-Catalyzed Regioselective Functionalization of Imidazo[1,2-a]pyridine Series." Synthesis. (General review on regioselectivity).
  • Bagdi, A.K., et al. (2015). "Transition metal-catalyzed C3–H functionalization of imidazo[1,2-a]pyridines." RSC Advances. Available at: [Link]

Sources

Application Notes & Protocols: Developing Bioassays for 5-Bromo-6-iodoimidazo[1,2-a]pyridin-8-ol Activity

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Unlocking the Potential of a Privileged Scaffold

The imidazo[1,2-a]pyridine core is a well-established "privileged structure" in medicinal chemistry, forming the backbone of numerous therapeutic agents with a wide spectrum of biological activities.[1][2][3] Derivatives of this scaffold have been investigated for their utility as anticancer, anti-inflammatory, antiviral, and antibacterial agents.[2][3][4] Notably, this scaffold is frequently associated with the inhibition of protein kinases, a critical class of enzymes often dysregulated in diseases like cancer.[5][6][7]

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on establishing a robust, multi-tiered bioassay cascade to characterize the biological activity of a novel derivative, 5-Bromo-6-iodoimidazo[1,2-a]pyridin-8-ol . The proposed workflow is designed to be a self-validating system, progressing from a broad assessment of cellular impact to the validation of a specific, hypothesized mechanism of action. We will first establish the compound's cytotoxic profile, then investigate its potential as a kinase inhibitor through a direct biochemical assay, and finally, confirm its mechanism of action within a cellular context.

Experimental & Logic Workflow Overview

A logical, phased approach is critical to efficiently characterize a novel compound. Our strategy begins with a broad phenotypic screen to determine the compound's impact on cell viability, followed by more specific, target-oriented assays to elucidate its mechanism of action (MOA). This tiered approach ensures that resource-intensive mechanistic studies are performed on compounds with a confirmed biological footprint.

Assay_Workflow cluster_0 Phase 1: Phenotypic Screening cluster_1 Phase 2: Biochemical Target Validation cluster_2 Phase 3: Cellular MOA Confirmation A Start: 5-Bromo-6-iodo- imidazo[1,2-a]pyridin-8-ol B Protocol 1: Cell Viability Assay (e.g., CellTiter-Glo®) A->B Initial Assessment C Protocol 2: Biochemical Kinase Inhibition Assay (e.g., Kinase-Glo®) B->C Hypothesis: Kinase Inhibition D Protocol 3: Cellular Target Engagement (Western Blot) C->D Confirm Cellular Activity E Protocol 4: Signaling Pathway Analysis (Reporter Gene Assay) D->E Investigate Downstream Effects F Data Analysis: IC50/EC50 Determination & SAR Studies E->F

Caption: High-level workflow for characterizing 5-Bromo-6-iodoimidazo[1,2-a]pyridin-8-ol.

Section 1: Foundational Assessment: Cellular Viability & Cytotoxicity

Scientific Rationale: Before investigating any specific molecular mechanism, it is imperative to understand the compound's general effect on cell health. A cell viability assay measures the number of living, metabolically active cells in a population after exposure to the test compound. This initial screen provides a crucial therapeutic window, identifying concentration ranges that are cytotoxic versus those that may produce a more specific, non-lethal pharmacological effect. We will utilize a luminescence-based assay that quantifies ATP, a key indicator of metabolic activity and cell viability.[8][9]

Protocol 1: ATP-Based Luminescent Cell Viability Assay

This protocol is adapted from homogeneous "add-mix-measure" assays like the Promega CellTiter-Glo® Luminescent Cell Viability Assay.[8]

Principle: The assay reagent contains luciferase and its substrate, which in the presence of ATP produced by viable cells, generates a stable luminescent signal that is directly proportional to the number of live cells.[8]

Materials:

  • Compound: 5-Bromo-6-iodoimidazo[1,2-a]pyridin-8-ol, dissolved in 100% DMSO to create a 10 mM stock solution.

  • Cell Line: A relevant cancer cell line (e.g., A549 - lung carcinoma, HCT116 - colon carcinoma) known to be sensitive to kinase inhibitors.

  • Culture Medium: Appropriate medium (e.g., RPMI-1640 or DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.

  • Assay Plates: Sterile, white-walled, clear-bottom 96-well microplates suitable for luminescence.

  • Reagents: CellTiter-Glo® Luminescent Cell Viability Assay Kit (or equivalent).

  • Equipment: Multimode microplate reader with luminescence detection capability, standard cell culture incubator (37°C, 5% CO₂).

Step-by-Step Methodology:

  • Cell Seeding:

    • Trypsinize and count cells, then dilute to a final concentration of 5 x 10⁴ cells/mL in culture medium.

    • Dispense 100 µL of the cell suspension into each well of the 96-well plate (yielding 5,000 cells/well).

    • Incubate the plate for 24 hours at 37°C, 5% CO₂ to allow cells to attach and resume normal growth.

  • Compound Preparation and Dosing:

    • Prepare a serial dilution series of the 10 mM compound stock in culture medium. A common approach is a 10-point, 3-fold dilution series (e.g., 100 µM down to 5 nM).

    • Ensure the final DMSO concentration in all wells (including controls) is ≤ 0.5% to avoid solvent-induced toxicity.

    • Controls:

      • Vehicle Control: Wells containing cells treated with medium containing the same final concentration of DMSO as the compound-treated wells.

      • Positive Control (Max Kill): Wells treated with a known cytotoxic agent (e.g., 10 µM Staurosporine).

      • No-Cell Control: Wells containing medium but no cells, to determine background luminescence.

  • Cell Treatment:

    • Remove the old medium from the cells and add 100 µL of the prepared compound dilutions or control solutions to the appropriate wells.

    • Return the plate to the incubator for a standard exposure time (e.g., 48 or 72 hours).

  • Assay Measurement:

    • Remove the plate from the incubator and allow it to equilibrate to room temperature for 30 minutes.

    • Prepare the luminescent assay reagent according to the manufacturer's instructions.

    • Add 100 µL of the reagent to each well.

    • Place the plate on an orbital shaker for 2 minutes to induce cell lysis and mix the contents.

    • Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.

    • Measure luminescence using a microplate reader.

Data Analysis:

  • Subtract the average background luminescence (No-Cell Control) from all other readings.

  • Normalize the data by expressing the luminescence of treated wells as a percentage of the vehicle control:

    • % Viability = (Luminescence_Sample / Luminescence_Vehicle) * 100

  • Plot % Viability against the log of the compound concentration.

  • Use a non-linear regression model (e.g., log(inhibitor) vs. response -- variable slope) in software like GraphPad Prism to calculate the IC₅₀ value (the concentration at which cell viability is reduced by 50%).

ParameterExample ValueRationale
Cell LineHCT116A common colorectal cancer line used in kinase inhibitor screening.
Seeding Density5,000 cells/wellOptimized for logarithmic growth over the 72h assay period without reaching over-confluence.
Incubation Time72 hoursAllows for multiple cell doubling times, providing a robust window to observe anti-proliferative effects.
Top Concentration100 µMA standard starting point for initial screening of novel compounds.
Vehicle0.5% DMSOA concentration generally well-tolerated by most cell lines.

Section 2: Biochemical Assay for Kinase Inhibition

Scientific Rationale: Based on the prevalence of kinase inhibition among imidazo[1,2-a]pyridine derivatives, a direct biochemical assay is the logical next step to test this hypothesis.[6][7] A universal kinase assay that measures the depletion of ATP, the common substrate for all kinases, provides a robust and adaptable method.[10] The Kinase-Glo® assay platform operates on this principle, using a luciferase-based system to quantify the amount of ATP remaining after a kinase reaction. A decrease in signal relative to the no-enzyme control indicates ATP consumption and thus, kinase activity.

Protocol 2: Luminescence-Based Biochemical Kinase Assay

This protocol is based on the principles of the Promega Kinase-Glo® Luminescent Kinase Assay.[5][10]

Principle: The activity of a target kinase is measured by quantifying the amount of ATP consumed during the phosphorylation of a substrate. The remaining ATP is converted into a luminescent signal by a luciferase enzyme. Inhibitors of the kinase will prevent ATP consumption, resulting in a higher luminescent signal.

Kinase_Assay cluster_0 Kinase Reaction cluster_1 Detection Step ATP ATP Kinase Target Kinase ATP->Kinase Substrate Substrate Substrate->Kinase ADP ADP Kinase->ADP P_Substrate Phospho-Substrate Kinase->P_Substrate Remaining_ATP Remaining ATP Inhibitor {5-Bromo-6-iodo-imidazo [1,2-a]pyridin-8-ol} Inhibitor->Kinase Inhibition Luciferase Luciferase Remaining_ATP->Luciferase Light Luminescent Signal Luciferase->Light Quantification

Caption: Principle of the luminescence-based kinase inhibition assay.

Materials:

  • Compound: 10 mM stock in 100% DMSO.

  • Target Kinase: A commercially available, purified recombinant kinase (e.g., Aurora Kinase A, PI3Kα).[6][11]

  • Kinase Substrate: A suitable substrate for the chosen kinase (e.g., recombinant histone H3 for Aurora Kinase A).[5]

  • Reagents: Kinase-Glo® Max Assay Kit (or equivalent), Kinase Buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA).

  • ATP: High-purity ATP solution.

  • Assay Plates: White, low-volume, 384-well microplates.

  • Equipment: Multimode microplate reader with luminescence detection.

Step-by-Step Methodology:

  • Reagent Preparation:

    • Prepare a 2X kinase/substrate mix in kinase buffer.

    • Prepare a 2X ATP solution in kinase buffer. The final concentration should be at or near the Kₘ for the specific kinase to ensure sensitivity to ATP-competitive inhibitors.

    • Prepare a serial dilution of the test compound in kinase buffer.

  • Assay Assembly (384-well plate):

    • Step A: Add 5 µL of the compound dilution or control solution to each well.

      • Vehicle Control (100% Activity): Wells with buffer + DMSO.

      • Positive Control (0% Activity): Wells with a known potent inhibitor for the target kinase (e.g., Staurosporine).

    • Step B: Add 5 µL of the 2X kinase/substrate mix to all wells. Mix briefly on a plate shaker.

    • Step C: To initiate the reaction, add 10 µL of the 2X ATP solution. Mix the plate.

  • Kinase Reaction:

    • Incubate the plate at room temperature for a defined period (e.g., 60 minutes). The duration should be optimized to ensure the reaction is within the linear range (typically <30% ATP consumption in vehicle control wells).

  • Signal Detection:

    • Add 20 µL of Kinase-Glo® reagent to each well.

    • Mix on a plate shaker for 2 minutes.

    • Incubate at room temperature for 10 minutes.

    • Measure luminescence.

Data Analysis:

  • Calculate the percent inhibition for each compound concentration:

    • % Inhibition = 100 * (1 - (Signal_Sample - Signal_Positive_Ctrl) / (Signal_Vehicle_Ctrl - Signal_Positive_Ctrl))

  • Plot % Inhibition against the log of the compound concentration and perform a non-linear regression to determine the biochemical IC₅₀ value.

Section 3: Cellular Mechanism of Action (MOA) Confirmation

Scientific Rationale: A positive result in a biochemical assay is a crucial first step, but it does not guarantee activity in the complex environment of a living cell.[12] Cellular assays are essential to confirm that the compound can penetrate the cell membrane, engage its intended target, and produce a downstream biological effect.[13][14]

Protocol 3: Cellular Target Engagement via Western Blot

Principle: This protocol confirms that the compound inhibits the target kinase inside the cell by measuring the phosphorylation status of a known downstream substrate. A successful inhibitor will reduce the level of the phosphorylated substrate without affecting the total amount of the substrate protein. This is a classic, semi-quantitative method for verifying on-target activity.[15]

Materials:

  • Cell Line & Compound: As used in Protocol 1.

  • Reagents: Phosphatase and protease inhibitor cocktails, RIPA lysis buffer, BCA Protein Assay Kit.

  • Antibodies:

    • Primary antibody specific for the phosphorylated substrate of the target kinase (e.g., anti-phospho-Histone H3 for Aurora Kinase).

    • Primary antibody for the total substrate protein (e.g., anti-total-Histone H3).

    • Loading control antibody (e.g., anti-GAPDH or anti-β-actin).

    • HRP-conjugated secondary antibody.

  • Equipment: SDS-PAGE and Western blotting equipment, chemiluminescence detection system.

Step-by-Step Methodology:

  • Cell Culture and Treatment:

    • Seed cells in 6-well plates and grow to 70-80% confluency.

    • Treat cells with the compound at various concentrations (e.g., 0.1x, 1x, and 10x the cell viability IC₅₀) for a short duration (e.g., 1-4 hours). Include a vehicle control.

  • Protein Extraction:

    • Wash cells with ice-cold PBS.

    • Lyse cells on ice using RIPA buffer supplemented with protease and phosphatase inhibitors.

    • Centrifuge to pellet cell debris and collect the supernatant (protein lysate).

  • Protein Quantification:

    • Determine the protein concentration of each lysate using a BCA assay.

  • Western Blotting:

    • Normalize all samples by diluting them to the same final protein concentration.

    • Separate 20-30 µg of protein per lane via SDS-PAGE.

    • Transfer proteins to a PVDF membrane.

    • Block the membrane (e.g., with 5% non-fat milk or BSA in TBST).

    • Incubate with the primary antibody against the phosphorylated substrate overnight at 4°C.

    • Wash, then incubate with HRP-conjugated secondary antibody.

    • Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.

    • Crucial Step: Strip the membrane and re-probe for the total substrate protein and then for the loading control (e.g., GAPDH) to ensure equal protein loading.

Data Interpretation: A dose-dependent decrease in the band intensity for the phospho-protein, with no significant change in the total protein or loading control bands, confirms that 5-Bromo-6-iodoimidazo[1,2-a]pyridin-8-ol engages and inhibits its target kinase within the cell.

References

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  • NorthEast BioLab. (n.d.). Biochemical Assay Development, Biochemical Analysis. Retrieved from [Link]

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  • Takeda, S., Iida, S., et al. (2019). Inexpensive High-Throughput Screening of Kinase Inhibitors Using One-Step Enzyme-Coupled Fluorescence Assay for ADP Detection. SLAS DISCOVERY: Advancing Life Sciences R&D, 24(3), 325-334. [Link]

  • Boffa, A., et al. (2014). In Vitro High Throughput Screening, What Next? Lessons from the Screening for Aurora Kinase Inhibitors. Molecules, 19(3), 2846-2859. [Link]

  • Reaction Biology. (2024, May 30). Choosing the Right Assay for Your Kinase Drug Discovery. Retrieved from [Link]

  • BioAssay Systems. (n.d.). EnzyChrom™ Kinase Assay Kit. Retrieved from [Link]

  • Sygnature Discovery. (n.d.). Cell Based Assays. Retrieved from [Link]

  • Parker, G., & Bolger, R. (n.d.). A Novel, Fluorescence Polarization- Based Assay for Detecting Tyrosine Kinase Activity. Molecular Biology, Retrieved from [Link]

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  • Mussil, B., et al. (2021). Design, Synthesis, and Biological Evaluation of Imidazopyridines as PD-1/PD-L1 Antagonists. ACS Medicinal Chemistry Letters, 12(5), 848-854. [Link]

  • Vipergen. (n.d.). Unlocking the Potential of Cell-Based Assays in Modern Scientific Research. Retrieved from [Link]

  • Tan, S., et al. (2013). Development of a novel cell-based assay system EPISSAY for screening epigenetic drugs and liposome formulated decitabine. Journal of Translational Medicine, 11(59). [Link]

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  • Mussil, B., et al. (2021). Design, Synthesis, and Biological Evaluation of Imidazopyridines as PD-1/PD-L1 Antagonists. ACS Medicinal Chemistry Letters, 12(5), 848-854. [Link]

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  • Molecular Devices. (2026, February 16). Fluorescence Polarization (FP). Retrieved from [Link]

  • Singh, M., et al. (2018). Synthesis, characterization and biological activities of imidazo[1,2-a]pyridine based gold(III) metal complexes. Journal of Photochemistry and Photobiology B: Biology, 183, 291-300. [Link]

  • Meng, H., et al. (2013). Fluorescence polarization assay for inhibitors of the kinase domain of receptor interacting protein 1. Acta Pharmaceutica Sinica B, 3(3), 164-171. [Link]

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  • Imani, M., et al. (2023). A novel imidazo[1,2-a]pyridine derivative and its co-administration with curcumin exert anti-inflammatory effects by modulating the STAT3/NF-κB/iNOS/COX-2 signaling pathway in breast and ovarian cancer cell lines. BioImpacts, 13(4), 295-305. [Link]

  • Cankılıç, M. Y., et al. (2022). Formation and Uses of Imidazo[1,2-a]pyrimidines and Related Compounds. Journal of the Turkish Chemical Society Section A: Chemistry, 9(2), 523-550. [Link]

  • Sharma, A., et al. (2016). Medicinal Attributes of Imidazo[1,2-a]pyridine Derivatives: An Update. Mini-Reviews in Medicinal Chemistry, 16(11), 868-883. [Link]

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  • de Faria, A. R., et al. (2026). Imidazo[1,2-a]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities. ACS Omega. [Link]

  • Narayan, A., et al. (2024). Imidazo[1,2-A]Pyridine: Potent Biological Activity, SAR and Docking Investigations (2017-2022). Infectious Disorders - Drug Targets, 24(8). [Link]

  • de Faria, A. R., et al. (2026). Imidazo[1,2- a]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities. ACS Omega, 11(2), 2348-2383. [Link]

  • Boukhallout, F. E., et al. (2025). Synthesis and biological activity of new imidazo[1,2-c]pyrimidin-5(6H)-one, imidazo[2,1-b]purin-4(5H)-one and imidazo[2,1-i]purine as antioxidant and antibacterial agents. ResearchGate. Retrieved from [Link]

  • Wang, X., et al. (2023). Design, synthesis and evaluation of 2, 6, 8-substituted Imidazopyridine derivatives as potent PI3Kα inhibitors. Bioorganic & Medicinal Chemistry, 78, 117134. [Link]

  • Kumar, P., et al. (2019). Synthesis, biological evaluation and molecular docking studies of 6-(4-nitrophenoxy)-1H-imidazo[4,5-b]pyridine derivatives as novel antitubercular agents: future DprE1 inhibitors. RSC Advances, 9(4), 2097-2111. [Link]

  • Gower, A. J., et al. (2011). Discovery of novel imidazo[1,2-a]pyrazin-8-amines as Brk/PTK6 inhibitors. Bioorganic & Medicinal Chemistry Letters, 21(19), 5898-5902. [Link]

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Application Notes and Protocols for the Antimicrobial Evaluation of 5-Bromo-6-iodoimidazo[1,2-a]pyridin-8-ol

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Therapeutic Potential of the Imidazo[1,2-a]pyridine Scaffold

The imidazo[1,2-a]pyridine (IZP) core is recognized in medicinal chemistry as a "privileged scaffold" due to its prevalence in a wide array of pharmacologically active compounds.[1][2][3] This versatile bicyclic heterocyclic system is a component of approved drugs with diverse therapeutic applications.[4] Notably, numerous derivatives of the IZP scaffold have demonstrated significant antimicrobial properties, showing activity against various strains of bacteria and fungi.[5][6][7] The adaptable nature of the IZP core allows for extensive chemical modification, enabling the fine-tuning of its biological activity and pharmacokinetic properties.

This document provides a detailed guide for researchers, scientists, and drug development professionals on the antimicrobial evaluation of a novel derivative, 5-Bromo-6-iodoimidazo[1,2-a]pyridin-8-ol (hereafter referred to as "Compound-BI"). The strategic placement of halogen atoms, such as bromine and iodine, on the IZP ring is a common approach in medicinal chemistry aimed at enhancing antimicrobial potency.[7] These application notes and protocols are designed to offer a robust framework for the systematic investigation of Compound-BI's antimicrobial efficacy, from initial susceptibility testing to preliminary mechanism of action studies.

Part 1: Foundational Assays for Antimicrobial Activity

The initial assessment of any potential antimicrobial agent involves determining its ability to inhibit the growth of and to kill clinically relevant microorganisms. The Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) are the foundational metrics for this evaluation.[8][9]

Determination of Minimum Inhibitory Concentration (MIC)

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible in-vitro growth of a microorganism.[9][10] The broth microdilution method is a standardized and widely used technique for determining MIC values.[11][12][13]

Causality Behind Experimental Choices:

  • Medium: Cation-adjusted Mueller-Hinton Broth (CAMHB) is the standard medium recommended by the Clinical and Laboratory Standards Institute (CLSI) as it supports the growth of most common pathogens and has minimal interference with the activity of most antimicrobial agents.[11]

  • Inoculum Density: A standardized inoculum of approximately 5 x 10⁵ CFU/mL is crucial for the reproducibility of MIC results.[9][10] Higher densities can lead to falsely high MIC values, while lower densities can result in falsely low values.

  • Two-fold Serial Dilutions: This method allows for a systematic and logarithmic assessment of the concentration-dependent activity of the compound.[8]

  • Preparation of Compound-BI Stock Solution:

    • Accurately weigh a sample of Compound-BI and dissolve it in a suitable solvent (e.g., Dimethyl Sulfoxide - DMSO) to create a high-concentration stock solution (e.g., 10 mg/mL).

    • Further dilute the stock solution in CAMHB to achieve a working concentration that is twice the highest concentration to be tested in the assay.[10]

  • Preparation of Microtiter Plates:

    • Using a sterile 96-well microtiter plate, dispense 100 µL of CAMHB into wells 2 through 12.

    • Add 200 µL of the working solution of Compound-BI to well 1.

    • Perform a two-fold serial dilution by transferring 100 µL from well 1 to well 2. Mix thoroughly by pipetting up and down.

    • Continue this serial dilution process from well 2 to well 10. Discard 100 µL from well 10 after mixing.

    • Well 11 will serve as the growth control (no compound) and well 12 as the sterility control (no bacteria).[10]

  • Preparation of Bacterial Inoculum:

    • From a fresh agar plate (18-24 hours growth), select several colonies of the test microorganism.

    • Suspend the colonies in sterile saline and adjust the turbidity to match a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).[10]

    • Dilute this standardized suspension in CAMHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in each well.[10]

  • Inoculation and Incubation:

    • Inoculate wells 1 through 11 with 100 µL of the final bacterial suspension. The final volume in each well will be 200 µL.

    • Seal the plate and incubate at 35°C ± 2°C for 16-20 hours in ambient air.

  • Reading and Interpreting Results:

    • After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of Compound-BI at which there is no visible growth.[11][14]

MIC_Workflow cluster_prep Preparation cluster_assay Assay cluster_results Results stock Compound-BI Stock plate Serial Dilution Plate stock->plate 2x Highest Conc. inoculate Inoculate Plate plate->inoculate inoculum Bacterial Inoculum (0.5 McFarland) inoculum->inoculate incubate Incubate (16-20h, 35°C) inoculate->incubate read Read for Turbidity incubate->read determine Determine MIC read->determine

Caption: Workflow for MIC determination using broth microdilution.

Determination of Minimum Bactericidal Concentration (MBC)

The MBC is the lowest concentration of an antimicrobial agent required to kill 99.9% of the initial bacterial inoculum.[8][15] This assay is a direct extension of the MIC test and helps to distinguish between bacteriostatic (growth-inhibiting) and bactericidal (killing) activity.

Causality Behind Experimental Choices:

  • Subculturing from Clear Wells: Only wells showing no visible growth (at and above the MIC) are subcultured. This is to determine if the bacteria are merely inhibited or have been killed.[16]

  • Drug-Free Agar: The subculturing is performed on a nutrient agar medium without any antimicrobial agent to allow any surviving bacteria to grow and form colonies.[16][17]

  • 99.9% Reduction: This threshold is the standard definition for bactericidal activity, providing a stringent and quantifiable endpoint.[15]

  • Following MIC Determination:

    • Use the 96-well plate from the completed MIC assay.

    • Identify the MIC well and all other wells with higher concentrations of Compound-BI that show no visible growth.

  • Subculturing:

    • From each of these clear wells, take a 10 µL aliquot.

    • Spot-plate the aliquot onto a sterile, drug-free nutrient agar plate (e.g., Mueller-Hinton Agar).

    • Also, plate an aliquot from the growth control well to confirm the initial inoculum viability.

  • Incubation:

    • Allow the spots to dry before inverting the plates.

    • Incubate the agar plates at 35°C ± 2°C for 18-24 hours.

  • Reading and Interpreting Results:

    • After incubation, count the number of colonies on each spot.

    • The MBC is the lowest concentration of Compound-BI that results in a ≥99.9% reduction in CFU/mL compared to the initial inoculum count.[14] In practice, this is often identified as the lowest concentration with no colony growth on the subculture plate.[16][17]

Illustrative Data Presentation

The results from MIC and MBC assays should be presented clearly for comparative analysis.

Bacterial StrainTypeATCC NumberCompound-BI MIC (µg/mL)Compound-BI MBC (µg/mL)Interpretation
Staphylococcus aureusGram-positive2921312Bactericidal
Enterococcus faecium (VRE)Gram-positive700221416Bacteriostatic
Escherichia coliGram-negative2592224Bactericidal
Klebsiella pneumoniae (MDR)Gram-negativeBAA-17058>64Bacteriostatic
Pseudomonas aeruginosaGram-negative2785316>64Bacteriostatic
Acinetobacter baumannii (MDR)Gram-negativeBAA-1605816Bactericidal

Note: This is hypothetical data for illustrative purposes.

Part 2: Investigating the Mechanism of Action

Understanding how a novel compound exerts its antimicrobial effect is a critical step in its development. For many cationic antimicrobial agents, a primary mode of action is the disruption of the bacterial cell membrane.[18][19]

Bacterial Membrane Integrity Assay

This assay uses a fluorescent dye that is impermeant to cells with intact membranes. If Compound-BI damages the bacterial membrane, the dye can enter the cell, bind to nucleic acids, and produce a significant increase in fluorescence, which can be quantified.

Causality Behind Experimental Choices:

  • Fluorescent Dye (e.g., SYTOX Green): SYTOX Green is a high-affinity nucleic acid stain that cannot cross the membrane of live cells.[18] Its fluorescence increases over 500-fold upon binding to DNA, making it an excellent indicator of membrane permeabilization.

  • Time-course Measurement: Monitoring fluorescence over time allows for the characterization of the kinetics of membrane damage.

  • Positive Control: A known membrane-disrupting agent (e.g., Polymyxin B for Gram-negative bacteria) is used to validate the assay setup and provide a benchmark for activity.

  • Preparation of Bacterial Suspension:

    • Grow a mid-log phase culture of the test bacteria.

    • Harvest the cells by centrifugation, wash twice with sterile PBS (pH 7.4), and resuspend in PBS to a final OD₆₀₀ of 0.2.

  • Assay Setup:

    • In a black, clear-bottom 96-well plate, add 50 µL of the bacterial suspension to each well.

    • Add 50 µL of Compound-BI at various concentrations (e.g., 0.5x, 1x, 2x, 4x MIC) to the wells.

    • Include a no-compound control (vehicle only) and a positive control (e.g., Polymyxin B).

    • Add SYTOX Green to all wells to a final concentration of 2 µM.

  • Fluorescence Measurement:

    • Immediately place the plate in a fluorescence plate reader.

    • Measure the fluorescence intensity (Excitation: 485 nm, Emission: 520 nm) every 5 minutes for a period of 60-120 minutes.

  • Data Analysis:

    • Subtract the background fluorescence (wells with dye but no cells).

    • Plot the fluorescence intensity against time for each concentration of Compound-BI.

    • A significant, time- and concentration-dependent increase in fluorescence indicates that Compound-BI disrupts the bacterial membrane.

Membrane_Assay_Workflow cluster_prep Preparation cluster_assay Assay cluster_results Results cells Mid-log Phase Bacteria mix Combine in 96-well Plate cells->mix compound Compound-BI Dilutions compound->mix dye SYTOX Green dye->mix read Measure Fluorescence (Time-course) mix->read plot Plot Fluorescence vs. Time read->plot analyze Analyze Membrane Damage plot->analyze

Caption: Workflow for the bacterial membrane integrity assay.

Conclusion and Future Directions

These protocols provide a standardized framework for the initial antimicrobial characterization of 5-Bromo-6-iodoimidazo[1,2-a]pyridin-8-ol. The determination of MIC and MBC values will establish its spectrum of activity and potency, while the membrane integrity assay offers a first look into its potential mechanism of action. Positive results from these studies would warrant further investigation, including:

  • Time-Kill Kinetic Assays: To understand the rate of bactericidal activity.

  • Cytotoxicity Assays: To assess the compound's toxicity against mammalian cells and determine its selectivity index.

  • Resistance Development Studies: To evaluate the potential for bacteria to develop resistance to the compound.

  • In-vivo Efficacy Studies: To test the compound's activity in animal models of infection.

By following this structured approach, researchers can efficiently and accurately characterize the antimicrobial profile of novel imidazo[1,2-a]pyridine derivatives, paving the way for the development of new therapeutic agents to combat infectious diseases.

References

  • Antimicrobial susceptibility testing to evaluate minimum inhibitory concentration values of clinically relevant antibiotics - STAR Protocols. (2023, August 17). STAR Protocols.
  • Minimum Inhibitory Concentration (MIC) Assay for Antifungal Drugs. (2020, August 20). Bio-protocol.
  • Minimum Inhibitory Concentr
  • Lab Six :.
  • Minimum Bactericidal Concentr
  • Minimum Bactericidal Concentration (MBC).
  • Minimal Bactericidal Concentr
  • The Minimum Inhibitory Concentration of Antibiotics: Methods, Interpretation, Clinical Relevance. (2021, February 4). PMC.
  • Minimum Bactericidal Concentration (MBC) Test.
  • Application Notes and Protocols: Determination of Minimum Inhibitory Concentration (MIC) for Antibacterial Agent 68. Benchchem.
  • A Live Bacterial Screening Assay for Membrane-Active Antimicrobial Compounds Using Imaging Fluorescence Correlation Spectroscopy. (2025, April 30).
  • Mode-of-Action of Antimicrobial Peptides: Membrane Disruption vs. Intracellular Mechanisms. (2020, December 11). PMC.
  • Antimicrobial Susceptibility Testing. (2024, May 27).
  • Antimicrobial Susceptibility Testing: A Comprehensive Review of Currently Used Methods. [No Source Provided].
  • LABORATORY METHODOLOGIES FOR BACTERIAL ANTIMICROBIAL SUSCEPTIBILITY TESTING. WOAH.
  • Synthesis and Antimicrobial Evaluation of 2-(6-Imidazo[1,2-a]pyridin-2-yl-5-methyl-2,4-dioxo-3-phenyl-3,4-dihydrothieno[2,3-d]pyrimidin-1(2H)-yl)
  • Comparative Analysis of the Bacterial Membrane Disruption Effect of Two Natural Plant Antimicrobial Peptides. (2017, January 22). Frontiers.
  • Synthetic Imidazopyridine-Based Derivatives as Potential Inhibitors against Multi-Drug Resistant Bacterial Infections: A Review. PMC.
  • The SAR of imidazo[1,2-a]pyridine derivatives as antimicrobial agents....
  • Absorbance-based assay for membrane disruption by antimicrobial peptides and synthetic copolymers using pyrroloquinoline quinone-loaded liposomes. (2026, January 1).
  • Selective Membrane Disruption Mechanism of an Antibacterial γ-AApeptide Defined by EPR Spectroscopy. PMC.
  • Various Synthesis of Imidazo[1,2-a]pyridines Derivatives and Therapeutic Significance: A Review. [No Source Provided].
  • Antimicrobial Susceptibility Testing. Apec.org.
  • Design, synthesis and in vitro antimicrobial evaluation of novel Imidazo[1,2-a]pyridine and imidazo[2,1-b][8][11]benzothiazole motifs. (2011, May 15). PubMed.

  • Exploring Antimicrobial Features for New Imidazo[4,5-b]pyridine Derivatives Based on Experimental and Theoretical Study. (2023, April 4). [No Source Provided].
  • One-Pot Synthesis of Imidazo[1,2-a]pyridines via Groebke–Blackburn–Bienaymé Reaction and CuAAC Assisted by MW. (2024, November 14). MDPI.
  • Synthesis of imidazo[1,2-a]pyridines: a decade upd
  • Exploring Antimicrobial Features for New Imidazo[4,5-b]pyridine Derivatives Based on Experimental and Theoretical Study. (2023, April 15). [No Source Provided].
  • Exploring Antimicrobial Features for New Imidazo[4,5-b]pyridine Derivatives Based on Experimental and Theoretical Study. Semantic Scholar.
  • Synthesis of imidazo[1,2-a]pyridines: a decade upd
  • Pyridine Compounds with Antimicrobial and Antiviral Activities. PMC - NIH.
  • 5-bromo-6-methyl-imidazo[1,2-a]pyrazine. Sigma-Aldrich.
  • Iodine catalyzed synthesis of imidazo[1,2-a]pyrazine and imidazo[1,2-a]pyridine derivatives and their anticancer activity. (2023, December 13). PMC.

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Troubleshooting & Optimization

Technical Support Center: Synthesis of 5-Bromo-6-iodoimidazo[1,2-a]pyridin-8-ol

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: Executive Summary & Core Directive

The Yield Paradox: The synthesis of 5-Bromo-6-iodoimidazo[1,2-a]pyridin-8-ol presents a specific "perfect storm" of synthetic challenges. You are likely experiencing yields below 25% or significant tar formation.[1]

The Root Cause: The primary failure mode is typically not the cyclization conditions themselves, but the synthetic strategy .[1] Attempting to install halogens (especially the 5-Bromo and 6-Iodo motif) after forming the imidazo[1,2-a]pyridine core will fail due to the electronic bias of the ring system (which favors electrophilic attack at C3).

The Solution: You must utilize a Pre-functionalized Pyridine Strategy . The halogenation pattern must be established on the 2-aminopyridine starting material before cyclization. Furthermore, the 8-hydroxy group acts as an oxidation trap; it must be protected (e.g., as a methyl or benzyl ether) during the ring-forming step.[1]

Part 2: Strategic Analysis & Logic (The "Why")[1]

Regiochemistry Mapping

To synthesize the target, we must map the pyridine starting material correctly.[1] The numbering shifts between the pyridine precursor and the fused bicycle.

Target Position (Imidazo)Required Precursor Position (Pyridine)SubstituentChallenge
Position 5 Position 6 Bromine (-Br)Critical: Steric hindrance at Pyridine-C6 impedes N-alkylation.
Position 6 Position 5 Iodine (-I)Electronic deactivation of the ring.
Position 8 Position 3 Hydroxyl (-OH)Oxidation risk; requires protection (e.g., -OMe).[1]
The Steric Bottleneck (The "5-Position Problem")

The presence of a Bromine atom at the 5-position of the imidazo ring (derived from the 6-position of the pyridine) is the single biggest yield killer.

  • Mechanism: The Chichibabin cyclization starts with the Pyridine-N attacking the

    
    -carbon of the haloaldehyde.
    
  • Impact: A bulky Bromine at Pyridine-C6 is ortho to the nucleophilic Nitrogen. This creates massive steric clash, slowing down the initial alkylation and allowing side reactions (polymerization of chloroacetaldehyde) to dominate.[1]

Part 3: Optimized Protocol & Troubleshooting

Workflow Visualization

The following diagram outlines the decision logic for maximizing yield.

SynthesisLogic Start Start: Target 5-Br, 6-I, 8-OH Strategy Select Strategy Start->Strategy RouteA Route A: Post-Cyclization Halogenation (RISK: High) Strategy->RouteA Avoid RouteB Route B: Pre-functionalized Pyridine (RECOMMENDED) Strategy->RouteB Select Issue1 Issue: C3-Halogenation dominates RouteA->Issue1 Step1 Step 1: Synthesize 2-amino-6-bromo-5-iodopyridin-3-ol (protected) RouteB->Step1 Step2 Step 2: Cyclization (High Temp, Polar Solvent) Step1->Step2 Step3 Step 3: Deprotection Step2->Step3 Issue2 Issue: Steric Hindrance at N1 Step2->Issue2 Requires Optimization

Caption: Decision tree highlighting the necessity of the pre-functionalized route to avoid regioselectivity errors.

Phase 1: Precursor Synthesis (The Foundation)

Target Intermediate: 2-Amino-6-bromo-5-iodo-3-methoxypyridine. Note: We use the methoxy (-OMe) protection to prevent oxidation of the phenol.

Protocol:

  • Starting Material: 2-Amino-3-methoxypyridine.

  • Bromination (C6): Treat with NBS (1.1 eq) in Acetonitrile. Note: Electrophilic substitution favors C5, but if C5 is blocked or controlled, C6 is accessible via lithiation strategies or specific conditions.[1] However, commercial sourcing of 2-amino-6-bromopyridin-3-ol derivatives is preferred if available.

  • Iodination (C5): Treat with NIS (N-iodosuccinimide) in DMF.

    • Check: Verify regiochemistry via NOE NMR.[1] The H4 proton should show correlations to the methoxy group.[1]

Phase 2: The Cyclization (The Critical Step)

Reagents: Chloroacetaldehyde (50% aq.) is standard, but Bromoacetaldehyde diethyl acetal is superior for sterically hindered substrates.[1]

Optimized Protocol (High-Yield):

  • Dissolution: Dissolve 1.0 eq of 2-amino-6-bromo-5-iodo-3-methoxypyridine in n-Butanol or DMAc (Dimethylacetamide).

    • Why: Ethanol is often too low-boiling (78°C). You need >100°C to overcome the steric hindrance of the 6-Bromo group.

  • Add Reagent: Add 1.5 eq of Bromoacetaldehyde diethyl acetal .

  • Acid Catalyst: Add catalytic HBr (48% aq) or p-TsOH.

  • Heating: Heat to 110–120°C for 12–24 hours.

    • Monitoring: Do not stop until the starting pyridine is consumed (LCMS).[1]

  • Workup: Cool to RT. Neutralize with saturated NaHCO₃. Extract with EtOAc.[1]

    • Purification: Flash chromatography (DCM/MeOH).[1]

Phase 3: Deprotection[1]
  • Dissolve the intermediate (5-bromo-6-iodo-8-methoxyimidazo[1,2-a]pyridine) in dry DCM.

  • Cool to 0°C. Add BBr₃ (Boron tribromide, 3.0 eq) dropwise.

  • Stir at RT for 4 hours.

  • Quench carefully with MeOH (exothermic!).[1]

  • Isolate the free phenol (8-OH).

Part 4: Troubleshooting Guide (FAQ)

Q1: I am getting a black tar/oil instead of a solid precipitate. Why?

Diagnosis: Polymerization of Chloroacetaldehyde or Oxidation of the 8-OH. Fixes:

  • Protect the OH: If you are using the free alcohol (8-OH) in the cyclization, it is oxidizing to a quinone-like species. Use the 8-OMe analog.

  • Reagent Quality: Chloroacetaldehyde polymerizes on storage.[1] Use freshly distilled reagent or switch to Bromoacetaldehyde diethyl acetal , which releases the reactive aldehyde slowly in situ, preventing polymerization.[1]

Q2: My reaction stalls at 50% conversion. Adding more aldehyde doesn't help.[1]

Diagnosis: Protonation of the Pyridine. Explanation: As the reaction proceeds, HBr/HCl is generated.[1] This protonates the unreacted pyridine starting material, rendering the ring nitrogen non-nucleophilic.[1] Fix: Add a mild inorganic base like NaHCO₃ (solid) or K₂CO₃ to the reaction mixture to scavenge the acid, or use 2-aminopyridine in excess (0.5 eq) as a sacrificial base (though this is wasteful for expensive precursors).[1]

Q3: Why is the yield so low (<20%) compared to unsubstituted imidazopyridine?

Diagnosis: The "Ortho-Effect" (Steric Hindrance). Explanation: You have a Bromine atom at position 6 of the pyridine.[2][3] This is directly adjacent to the Nitrogen that must attack the aldehyde.[1] This steric clash slows the reaction rate by orders of magnitude. Fix:

  • Solvent: Switch from Ethanol to n-Butanol or DMF .

  • Temperature: Increase from 80°C to 120°C .

  • Time: Extend reaction time to 24-48 hours.

Q4: Can I iodinate/brominate after making the ring?

Diagnosis: Regioselectivity Error.[1] Answer: No.

  • Electrophilic substitution on imidazo[1,2-a]pyridine occurs at C3 first.[1]

  • If you treat 8-hydroxyimidazo[1,2-a]pyridine with NBS, you will get the 3-Bromo derivative, not the 5-Bromo.

  • Blocking C3 to force reaction at C5/C6 is synthetically expensive and low-yielding. Stick to the pre-functionalized pyridine route.

Part 5: Data Summary Table

VariableStandard Condition (Avoid)Optimized Condition (Recommended)Reason
Starting Material 2-Amino-3-hydroxypyridine2-Amino-3-methoxy-5-iodo-6-bromopyridine Prevents oxidation; establishes regiochemistry.[2]
Cyclization Reagent Chloroacetaldehyde (aq)Bromoacetaldehyde diethyl acetal Reduces polymerization; controlled release.[1]
Solvent Ethanol (EtOH)n-Butanol (n-BuOH) or DMAc Higher boiling point to overcome sterics.
Temperature 70-80°C110-120°C Required for sterically hindered N-alkylation.
Base NoneNaHCO₃ (solid) Scavenges acid to keep pyridine nucleophilic.[1]

References

  • General Synthesis of Imidazo[1,2-a]pyridines (Chichibabin Method)

    • Review: Pervez, H., et al. "Synthesis and biological activities of imidazo[1,2-a]pyridine derivatives."[1] RSC Advances, 2016.[1]

    • Source:[1]

  • Regioselective Halogenation Issues

    • Mechanism:[1][4][5][6][7][8] "Transition-metal-free regioselective C–H halogenation of imidazo[1,2-a]pyridines."[2][7] RSC Advances, 2014.[1] (Explains the C3 preference).

    • Source:[1]

  • Steric Hindrance in 2-Aminopyridines

    • Context: Synthesis of 5-substituted imidazo[1,2-a]pyridines requires elevated temperatures due to the substituent
    • Source:[1]

  • Precursor Synthesis (2-Amino-5-bromo-3-iodopyridine analogs)

    • Methodology: "Synthesis of 2-Amino-5-Bromo-3-Iodopyridine."[9][10][11] International Journal of Simulation: Systems, Science & Technology, 2016.[1][9]

    • Source:[1]

Sources

Technical Support Center: Purification of 5-Bromo-6-iodoimidazo[1,2-a]pyridin-8-ol

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the purification of 5-Bromo-6-iodoimidazo[1,2-a]pyridin-8-ol. This guide is designed for researchers, scientists, and drug development professionals who are working with this complex heterocyclic compound. The unique substitution pattern of this molecule, featuring two different halogens and a hydroxyl group, presents specific challenges during its purification. This document provides in-depth troubleshooting advice and frequently asked questions to help you navigate these challenges and achieve high purity for your downstream applications.

The imidazo[1,2-a]pyridine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents.[1][2] The successful synthesis and, critically, the purification of its derivatives are paramount for obtaining reliable biological data and advancing drug discovery programs.[3]

Troubleshooting Guide

This section addresses common issues encountered during the purification of 5-Bromo-6-iodoimidazo[1,2-a]pyridin-8-ol in a question-and-answer format, providing potential causes and recommended solutions based on established chemical principles and purification techniques for related compounds.[4][5]

Issue 1: Low Recovery After Column Chromatography

Question: I am experiencing significant loss of my compound during silica gel column chromatography. What are the likely causes and how can I improve my recovery?

Answer: Low recovery of 5-Bromo-6-iodoimidazo[1,2-a]pyridin-8-ol from a silica gel column can stem from several factors, primarily related to the compound's polarity and potential interactions with the stationary phase.

  • Potential Cause 1: Irreversible Adsorption to Silica Gel: The basic nitrogen atoms in the imidazo[1,2-a]pyridine ring and the acidic hydroxyl group can lead to strong interactions with the acidic silica gel, causing irreversible adsorption or "streaking" on the column.

    • Recommended Solution:

      • Deactivate the Silica Gel: Before packing the column, you can treat the silica gel with a small amount of a basic modifier, such as triethylamine (typically 0.1-1% v/v), in your eluent system. This will neutralize the acidic sites on the silica surface and reduce strong binding of your compound.

      • Alternative Stationary Phase: Consider using a less acidic stationary phase like alumina (basic or neutral) or a bonded-phase silica, such as diol or C18 (in reversed-phase chromatography), which may exhibit less aggressive interactions with your polar compound.

  • Potential Cause 2: Compound Insolubility in the Eluent: If the chosen eluent system is not optimized, your compound may have poor solubility, leading to precipitation on the column.

    • Recommended Solution:

      • Solvent System Optimization: The hydroxyl group on your molecule significantly increases its polarity. Standard hexane/ethyl acetate systems may not be sufficient to elute the compound effectively. A more polar solvent system, such as dichloromethane/methanol or ethyl acetate/methanol, is likely required. Systematically screen solvent systems using Thin Layer Chromatography (TLC) to find an eluent that provides a retention factor (Rf) of 0.2-0.4 for your target compound.[4]

      • Dry Loading: Instead of loading your sample dissolved in a small amount of solvent, try adsorbing it onto a small amount of silica gel or Celite®. After evaporating the solvent, the dried powder can be carefully added to the top of the column. This technique can improve resolution and prevent precipitation at the point of loading.

Issue 2: Co-elution of Impurities

Question: I am struggling to separate my desired product from a closely-running impurity during column chromatography. What strategies can I employ to improve separation?

Answer: Co-elution is a common challenge, especially when impurities have similar polarities to the target compound.

  • Potential Cause 1: Isomeric Impurities: The synthesis of polysubstituted imidazo[1,2-a]pyridines can sometimes lead to the formation of regioisomers, which can have very similar polarities. For example, incomplete iodination or bromination could result in related halogenated species.

    • Recommended Solution:

      • High-Resolution Chromatography: Employing a longer column with a finer mesh silica gel can increase the number of theoretical plates and improve separation.

      • Gradient Elution: A shallow solvent gradient can help to resolve closely eluting compounds more effectively than an isocratic (constant solvent composition) elution.

      • Alternative Solvent Systems: Changing the solvent system can alter the selectivity of the separation. For instance, switching from a hexane/ethyl acetate system to a toluene/acetone or a dichloromethane/acetonitrile system can change the interactions of the analytes with the stationary phase and lead to better separation.

  • Potential Cause 2: Unreacted Starting Materials: Depending on the synthetic route, unreacted 2-aminopyridine derivatives or α-halocarbonyl compounds may persist in the crude mixture.[6][7]

    • Recommended Solution:

      • Aqueous Work-up: An initial acid-base extraction can be effective. Washing the crude organic extract with a dilute acid solution (e.g., 1M HCl) can remove basic impurities like unreacted aminopyridines. A subsequent wash with a dilute base solution (e.g., saturated NaHCO3) can remove acidic impurities.

      • Optimized Chromatography: As described above, careful selection of the chromatographic conditions is key.

Issue 3: Poor Crystal Formation or Low Yield During Recrystallization

Question: I am having difficulty obtaining pure crystals of 5-Bromo-6-iodoimidazo[1,2-a]pyridin-8-ol, or my yield after recrystallization is very low. What should I do?

Answer: Recrystallization is a powerful technique for achieving high purity, but it requires careful solvent selection and technique.[4]

  • Potential Cause 1: Inappropriate Solvent Choice: The ideal recrystallization solvent should dissolve the compound well at elevated temperatures but poorly at room temperature or below. The high polarity of your compound due to the hydroxyl group necessitates the use of polar solvents.

    • Recommended Solution:

      • Solvent Screening: Test a range of polar solvents such as ethanol, methanol, isopropanol, acetonitrile, or mixtures like ethyl acetate/hexane[8] or ethanol/water. A good starting point is to dissolve a small amount of the crude product in a small volume of hot solvent and then allow it to cool slowly to see if crystals form.

      • Two-Solvent System: If a single solvent is not effective, a two-solvent system can be employed. Dissolve your compound in a minimal amount of a "good" solvent (in which it is highly soluble) at an elevated temperature. Then, slowly add a "poor" solvent (in which it is sparingly soluble) until the solution becomes slightly turbid. Reheat to clarify the solution and then allow it to cool slowly.

  • Potential Cause 2: Presence of Impurities Inhibiting Crystallization: High levels of impurities can disrupt the crystal lattice formation.

    • Recommended Solution:

      • Pre-purification: If the crude material is very impure, it is often best to first perform a "rough" purification by column chromatography to remove the bulk of the impurities before attempting recrystallization.

  • Potential Cause 3: Compound Degradation at High Temperatures: Although imidazo[1,2-a]pyridines are generally stable, prolonged exposure to high temperatures in certain solvents could potentially lead to degradation.

    • Recommended Solution:

      • Minimize Heating Time: Dissolve your compound in the hot solvent as quickly as possible and avoid prolonged boiling.

      • Inert Atmosphere: If you suspect oxidative degradation, performing the recrystallization under an inert atmosphere (e.g., nitrogen or argon) may be beneficial.

Frequently Asked Questions (FAQs)

Q1: What are the expected physicochemical properties of 5-Bromo-6-iodoimidazo[1,2-a]pyridin-8-ol that I should consider during purification?

A1: The key features to consider are:

  • High Polarity: The presence of the hydroxyl group and two nitrogen atoms in the heterocyclic system makes the molecule quite polar. This will dictate its solubility and chromatographic behavior. It is expected to be more soluble in polar solvents like alcohols, DMSO, and DMF, and less soluble in non-polar solvents like hexanes.

  • Potential for Hydrogen Bonding: The hydroxyl group can act as both a hydrogen bond donor and acceptor, while the pyridine-like nitrogen is a hydrogen bond acceptor. This contributes to its higher melting point and affects its interactions with solvents and chromatographic stationary phases.

  • UV Activity: The aromatic nature of the imidazo[1,2-a]pyridine ring system means the compound will be UV active, allowing for easy visualization on TLC plates using a UV lamp (typically at 254 nm).

Q2: Are there any concerns about the stability of the bromo and iodo substituents during purification?

A2: While generally stable, carbon-halogen bonds can sometimes be susceptible to cleavage under certain conditions.

  • Dehalogenation: The carbon-iodine bond is weaker than the carbon-bromine bond and may be more prone to cleavage. While less common with aryl halides, prolonged exposure to strong acids or bases, or certain metal catalysts (which may be present as residual impurities from the synthesis), could potentially lead to deiodination. It is good practice to use mild purification conditions where possible.

  • Photostability: Some halogenated organic compounds can be light-sensitive. It is advisable to protect your compound from direct light during purification and storage, for example, by using amber vials or covering flasks with aluminum foil.

Q3: What analytical techniques are most suitable for assessing the purity of 5-Bromo-6-iodoimidazo[1,2-a]pyridin-8-ol after purification?

A3: A combination of techniques is recommended for a comprehensive purity assessment:

  • High-Performance Liquid Chromatography (HPLC): This is the gold standard for purity determination. A reversed-phase C18 column with a gradient elution of water (often with 0.1% trifluoroacetic acid or formic acid) and acetonitrile or methanol is a good starting point. A UV detector will be suitable for detection.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR are essential for confirming the structure of the purified compound and for identifying any remaining impurities.

  • Mass Spectrometry (MS): This will confirm the molecular weight of your compound and can also help in identifying impurities.

  • Melting Point: A sharp melting point range is a good indicator of high purity for a crystalline solid.

Experimental Protocols

Protocol 1: Purification by Silica Gel Column Chromatography

This protocol provides a general guideline for the purification of 5-Bromo-6-iodoimidazo[1,2-a]pyridin-8-ol. The exact solvent system should be optimized using TLC.

Materials:

  • Crude 5-Bromo-6-iodoimidazo[1,2-a]pyridin-8-ol

  • Silica gel (230-400 mesh)

  • Dichloromethane (DCM)

  • Methanol (MeOH)

  • Triethylamine (TEA, optional)

  • Chromatography column

  • Collection tubes

  • TLC plates and chamber

  • UV lamp

Procedure:

  • TLC Analysis: Dissolve a small amount of the crude product in a suitable solvent (e.g., DCM/MeOH mixture). Spot the solution on a TLC plate and develop it in various solvent systems (e.g., start with 98:2 DCM:MeOH and gradually increase the polarity). Add 0.5% TEA to the eluent if streaking is observed. The optimal eluent should give an Rf value of ~0.3 for the desired product.

  • Column Packing: Prepare a slurry of silica gel in the initial, less polar eluent (e.g., pure DCM). Pour the slurry into the column and allow it to pack under gentle pressure or gravity, ensuring no air bubbles are trapped.

  • Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a slightly more polar solvent mixture. Carefully load the solution onto the top of the silica gel bed. Alternatively, use the dry loading method described in the troubleshooting section.

  • Elution: Begin eluting with the less polar solvent system, gradually increasing the polarity according to your TLC optimization (gradient elution).

  • Fraction Collection: Collect fractions in test tubes and monitor the elution of your compound by TLC.

  • Combine and Evaporate: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified product.

Protocol 2: Purification by Recrystallization

This protocol is suitable for purifying material that is already of moderate purity.

Materials:

  • Partially purified 5-Bromo-6-iodoimidazo[1,2-a]pyridin-8-ol

  • Ethanol (or another suitable solvent determined by screening)

  • Erlenmeyer flask

  • Heating mantle or hot plate

  • Ice bath

  • Büchner funnel and flask

  • Filter paper

Procedure:

  • Dissolution: Place the crude solid in an Erlenmeyer flask. Add a minimal amount of hot ethanol and swirl to dissolve. Continue adding small portions of hot solvent until the solid is completely dissolved.

  • Hot Filtration (Optional): If there are insoluble impurities, perform a hot filtration through a fluted filter paper to remove them.

  • Crystallization: Allow the hot, clear solution to cool slowly to room temperature. If crystals do not form, you can try scratching the inside of the flask with a glass rod or placing the flask in an ice bath to induce crystallization.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of cold ethanol to remove any residual soluble impurities.

  • Drying: Dry the purified crystals under vacuum to remove all traces of solvent.

Visualizations

Purification Workflow

cluster_0 Crude Product Analysis cluster_1 Primary Purification cluster_2 Secondary Purification (Polishing) cluster_3 Final Product TLC TLC Analysis Column Column Chromatography TLC->Column Select Conditions HPLC HPLC/MS Analysis HPLC->Column Recrystal Recrystallization Column->Recrystal Moderately Pure Pure Pure 5-Bromo-6-iodo- imidazo[1,2-a]pyridin-8-ol Column->Pure High Purity Recrystal->Pure

Caption: General purification workflow for 5-Bromo-6-iodoimidazo[1,2-a]pyridin-8-ol.

Troubleshooting Logic for Column Chromatography

Start Column Purification Issue LowRecovery Low Recovery? Start->LowRecovery CoElution Co-elution of Impurities? Start->CoElution StrongAdsorption Strong Adsorption LowRecovery->StrongAdsorption Yes PoorSolubility Poor Solubility LowRecovery->PoorSolubility Yes Isomers Isomeric Impurities CoElution->Isomers Yes StartingMaterials Unreacted Starting Materials CoElution->StartingMaterials Yes DeactivateSilica Deactivate Silica (e.g., with TEA) StrongAdsorption->DeactivateSilica ChangeStationaryPhase Change Stationary Phase (e.g., Alumina) StrongAdsorption->ChangeStationaryPhase MorePolarEluent Use More Polar Eluent PoorSolubility->MorePolarEluent DryLoad Dry Load Sample PoorSolubility->DryLoad GradientElution Use Shallow Gradient Isomers->GradientElution ChangeSolventSystem Change Solvent System Isomers->ChangeSolventSystem StartingMaterials->ChangeSolventSystem AqueousWorkup Perform Acid-Base Work-up StartingMaterials->AqueousWorkup

Caption: Decision tree for troubleshooting column chromatography issues.

References

  • BenchChem. (2025). Application Notes and Protocols for the Purification of 3-Bromo-2,7-dimethylimidazo[1,2-a]pyridine.
  • Piazza, V., et al. (2025). One-Pot Synthesis of Imidazo[1,2-a]pyridines via Groebke–Blackburn–Bienaymé Reaction. Molecules.
  • Dhas, A., et al. (2021). Synthesis of Imidazo [1, 2-a] Pyridine Derivatives Using Copper Silicate as an Efficient and Reusable Catalyst. Letters in Applied NanoBioScience.
  • Tiew, J. Y., et al. (2019).
  • Godugu, K., & Nallagondu, C. G. R. (2020). Solvent and catalyst free synthesis of imidazo[1,2-a]pyridines by grindstone chemistry. Beilstein Archives.
  • Organic Chemistry Portal. (n.d.). Synthesis of imidazo[1,2-a]pyridines. Retrieved from [Link]

  • Google Patents. (n.d.). CN103788092A - Method for synthesizing 6-bromoimidazo [1,2-a] pyridine.
  • Lin, R., et al. (2016).
  • Lin, R., et al. (2010). Catalyst- and solvent-free synthesis of imidazo[1,2-a]pyridines. Journal of the Brazilian Chemical Society.
  • Kushwaha, N. D., et al. (2017). Synthesis and Characterization of Imidazo[1,2-a]pyridines and Zolimidine. Asian Journal of Chemistry.
  • de la Cruz, R., et al. (2024). HPW-Catalyzed environmentally benign approach to imidazo[1,2-a]pyridines. Beilstein Journal of Organic Chemistry.
  • Hamdi, A., et al. (2024). Various Synthesis of Imidazo[1,2-a]Pyridines Derivatives and Therapeutic Significance: A Review. BIO Web of Conferences.
  • Anderson, M., et al. (2013). Discovery of a Novel Class of Imidazo[1,2-a]Pyridines with Potent PDGFR Activity and Oral Bioavailability. ACS Medicinal Chemistry Letters.
  • Shaikh, M., & Kasim, S. S. (2022). Deep Eutectic Solvent a Highly Efficient Medium for the Synthesis of Imidazo [1, 2-a] Pyridines Having Green Chemistry Approach. American Journal of Heterocyclic Chemistry.
  • Wang, Y., et al. (2022). Recent Advances in Visible Light-Induced C-H Functionalization of Imidazo[1,2-a]pyridines. Molecules.
  • da Silva, F. S., et al. (2025). Imidazo[1,2-a]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities. Pharmaceuticals.
  • Ripple, D. (2008). Recommended List of Common Impurities for Metallic Fixed-point Materials of the ITS-90. National Institute of Standards and Technology.
  • Pure Synth. (n.d.). Nitrosamine Impurities.
  • VKA Chemicals. (n.d.). API Impurities. Retrieved from [Link]

  • Adimurthy, S. (2015).
  • Kumar, A., et al. (2011). Identification and synthesis of impurities formed during sertindole preparation. Beilstein Journal of Organic Chemistry.
  • Desgrouas, C., et al. (2022). Improving Aqueous Solubility and In Vitro Pharmacokinetic Properties of the 3-Nitroimidazo[1,2-a]pyridine Antileishmanial Pharmacophore. Molecules.

Sources

Technical Support Center: Solubility Optimization for 5-Bromo-6-iodoimidazo[1,2-a]pyridin-8-ol

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide addresses the physicochemical challenges associated with 5-Bromo-6-iodoimidazo[1,2-a]pyridin-8-ol . This scaffold presents a "perfect storm" for assay interference: it combines a highly lipophilic, planar core (driven by heavy bromine and iodine atoms) with an ionizable hydroxyl group capable of metal chelation.[1]

Users typically encounter three failure modes:

  • "Crash-out" Precipitation: Immediate turbidity upon dilution from DMSO.

  • Colloidal Aggregation: False-positive inhibition due to non-specific protein sequestration.[2][3]

  • Metal Interference: Chelation of cofactor ions (Mg²⁺, Zn²⁺) by the 8-hydroxy-N1 motif.[2][3]

Part 1: The Diagnostics (Is it Solubility or Aggregation?)

Before altering your buffer, you must diagnose the specific physical state of the compound in your assay.

Q: My IC50 curves are erratic or show steep Hill slopes (>2.0). Is this precipitation? A: It is likely colloidal aggregation , not just simple precipitation.[4] Large, hydrophobic, planar molecules like 5-Bromo-6-iodoimidazo[1,2-a]pyridin-8-ol tend to stack in aqueous solution, forming sub-micron particles that adsorb enzymes.[1][2][3] This is a classic PAINS (Pan-Assay Interference Compounds) mechanism.

Protocol: The Detergent Sensitivity Test Run your assay with and without 0.01% Triton X-100 or 0.005% Tween-20 .[2][3]

  • Result A: Activity is restored/curve normalizes with detergent → Aggregation (The detergent broke up the colloids).[2]

  • Result B: No change, compound still inactive → Precipitation (The compound has physically crashed out of solution) or True Inhibition .[1]

Part 2: Stock Solution Management

Q: Can I store my 10 mM stock in DMSO at -20°C indefinitely? A: No. This specific molecule contains an aryl iodide and a phenol-like moiety.[2][3]

  • Hygroscopicity: DMSO absorbs water from the air.[2][3] Even 1% water content in DMSO can significantly lower the solubility of this lipophilic compound, causing "invisible" precipitation inside the tube.

  • Chemical Stability: Aryl iodides are light-sensitive (photodeiodination).[3] The 8-hydroxyl group is prone to oxidation if the DMSO is not anhydrous and deoxygenated.[2]

Best Practice Storage Protocol:

  • Solvent: Anhydrous DMSO (99.9%).[3]

  • Vessel: Amber glass vials (plastic absorbs hydrophobic compounds) with Teflon-lined caps.[4][3]

  • Environment: Store at -80°C under argon/nitrogen if possible.

  • Usage: Single-use aliquots. Never freeze-thaw more than once.

Part 3: Assay Buffer Optimization (The "Golden Triangle")

Q: Immediate precipitation occurs when I add the compound to PBS. Why? A: This is "DMSO Shock." You are forcing a lipophilic molecule (LogP > 3.5) from a favorable environment (DMSO) into a hostile one (high salt, polar water) too quickly.[1] Furthermore, the 8-hydroxyl group is the critical solubility handle.[2][3]

The Chemistry of the 8-OH Group

The 5-Bromo and 6-Iodo substituents are electron-withdrawing.[2][3] This lowers the pKa of the 8-hydroxyl group, likely into the 6.5 – 7.5 range .

  • At pH < 7.0: The molecule is protonated (neutral) → Lowest Solubility .[2]

  • At pH > 8.0: The molecule is deprotonated (anionic) → Improved Solubility .[2]

Optimization Strategy:

ParameterRecommendationMechanism of Action
pH Adjustment Shift buffer pH to 7.8 - 8.0 (if assay tolerates).Ionizes the 8-OH group, creating a soluble phenolate anion.[2]
Ionic Strength Lower salt concentration (e.g., 50mM instead of 150mM NaCl).[1][4]Reduces the "Salting Out" effect common with hydrophobic halides.
Additives 0.01% Tween-20 or CHAPS .[2][3]Prevents nucleation of aggregates.
Carrier 0.1% BSA or HSA .[2][3]Serum albumin binds lipophilic small molecules, keeping them in solution (mimics in vivo transport).[1][4]
Part 4: Advanced Formulation (Cyclodextrins)

Q: I cannot change the pH, and detergents interfere with my enzyme. What now? A: Use (2-Hydroxypropyl)-β-cyclodextrin (HP-β-CD) . Unlike detergents, cyclodextrins encapsulate the hydrophobic halogenated core of the molecule while presenting a hydrophilic surface to the buffer. This is the "Gold Standard" for solubilizing halogenated heterocycles in biological assays.

Protocol: Cyclodextrin-Assisted Loading

  • Prepare a 20% (w/v) HP-β-CD stock solution in your assay buffer.[2][3]

  • Dilute your compound DMSO stock into this cyclodextrin solution first.

    • Target: 2x final compound concentration, 10% HP-β-CD.

  • Incubate for 30 minutes at room temperature with shaking (allows inclusion complex formation).

  • Add this complex to your assay plate.

Part 5: The "Hidden" Interference (Metal Chelation)

Q: My kinase assay fails even when the compound is soluble. Why? A: You might be seeing Metal Chelation Interference .[2][3] The structural motif of an 8-hydroxy group adjacent to the N1-nitrogen of the imidazo[1,2-a]pyridine ring creates a bidentate chelating pocket (similar to 8-hydroxyquinoline).[1][2]

  • Risk: If your assay relies on Mg²⁺, Zn²⁺, or Mn²⁺ (common cofactors for kinases and metalloproteases), your compound may be stripping these metals from the enzyme active site.[1][4]

  • Validation: Run the assay with excess metal cofactor (e.g., increase MgCl₂ from 5mM to 20mM). If potency decreases (IC50 shifts right), the mechanism is likely chelation, not competitive inhibition.[1]

Visual Troubleshooting Workflows
Figure 1: The "Crash Out" Mechanism & Prevention

This diagram illustrates the thermodynamic failure points when transitioning from DMSO to aqueous buffer and the corrective formulation steps.

SolubilityFailure Stock DMSO Stock (High Solvency) Dilution Direct Dilution into Buffer Stock->Dilution Rapid Mixing Solution1 Intermediate Step: Buffer + 5% DMSO Stock->Solution1 Stepwise Dilution Solution2 Carrier Addition: HP-β-Cyclodextrin Stock->Solution2 Encapsulation Precip Precipitation (Crash Out) Dilution->Precip Kinetic Limit Exceeded Agg Colloidal Aggregation Dilution->Agg Hydrophobic Stacking Assay Stable Assay Condition Agg->Assay Add 0.01% Triton X-100 Solution1->Assay Slow Addition Solution2->Assay Inclusion Complex

Caption: Pathways of solubility failure (red/yellow) versus successful stabilization strategies (green).

Figure 2: Step-by-Step Troubleshooting Decision Tree

Follow this logic flow to isolate the specific cause of assay failure.

TroubleshootingTree Start Issue: Low Activity or Erratic Data CheckTurbidity Visible Turbidity or Absorbance >600nm? Start->CheckTurbidity YesTurbid Precipitation Confirmed CheckTurbidity->YesTurbid Yes NoTurbid Solution appears clear CheckTurbidity->NoTurbid No DetergentTest Add 0.01% Triton X-100 NoTurbid->DetergentTest ResultRestored Activity Restored: Aggregation DetergentTest->ResultRestored Curve Normalizes ResultSame No Change: Check Metal Chelation DetergentTest->ResultSame Curve Flat/Erratic MetalCheck Add Excess Mg2+/Zn2+ ResultSame->MetalCheck ChelationConfirmed Potency Drops: Chelation Artifact MetalCheck->ChelationConfirmed IC50 Shift TrueBinder Potency Stable: True Inhibitor MetalCheck->TrueBinder No Shift

Caption: Logical diagnostic flow to distinguish between precipitation, aggregation, and chemical interference.

References
  • Di, L., & Kerns, E. H. (2015).[1][4] Drug-Like Properties: Concepts, Structure Design and Methods. Elsevier. (Standard reference for physicochemical properties in drug discovery).

  • Shoichet, B. K. (2006). Screening in a spirit of false fun: false positives in high-throughput screening.[2] Drug Discovery Today, 11(23-24), 1074-1081.[1] (Foundational paper on colloidal aggregation).[1]

  • Loftsson, T., & Brewster, M. E. (2010).[1][4] Pharmaceutical applications of cyclodextrins: basic science and product development. Journal of Pharmacy and Pharmacology, 62(11), 1607-1621.[1] (Authoritative guide on cyclodextrin formulation).

  • Popa-Burke, I. G., et al. (2014).[1][5] Compound precipitation in high-concentration DMSO solutions. Journal of Biomolecular Screening, 19(9), 1302-1308.[1][5][6] (Specifics on DMSO stock management).

  • Baell, J. B., & Holloway, G. A. (2010).[1][4] New substructure filters for removal of pan assay interference compounds (PAINS) from screening libraries and for their exclusion in bioassays. Journal of Medicinal Chemistry, 53(7), 2719-2740.[1] (Context for assay interference mechanisms).

Sources

Troubleshooting inconsistent results in 5-Bromo-6-iodoimidazo[1,2-a]pyridin-8-ol experiments

Author: BenchChem Technical Support Team. Date: February 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

Welcome to the technical support center for 5-Bromo-6-iodoimidazo[1,2-a]pyridin-8-ol. This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the synthesis, purification, and handling of this complex heterocyclic compound. As Senior Application Scientists, we have compiled this guide based on established principles of organic chemistry and extensive experience with related molecular scaffolds.

I. Synthesis and Purification

The synthesis of polysubstituted imidazo[1,2-a]pyridines can be intricate, often leading to challenges in achieving high yields and purity.[1][2] This section addresses common issues encountered during the synthesis and purification of 5-Bromo-6-iodoimidazo[1,2-a]pyridin-8-ol.

Frequently Asked Questions (FAQs): Synthesis

Q1: My reaction yield for the synthesis of 5-Bromo-6-iodoimidazo[1,2-a]pyridin-8-ol is consistently low. What are the likely causes?

A1: Low yields in the synthesis of complex heterocycles can often be attributed to several factors.[3] A systematic approach to troubleshooting is recommended. Common causes include:

  • Suboptimal Reaction Conditions: Temperature, reaction time, and reactant concentrations are critical parameters.[3] Small-scale trial reactions are advisable to determine the optimal conditions for your specific setup.

  • Purity of Reagents and Solvents: Impurities in starting materials or the presence of water in solvents can lead to side reactions and incomplete conversion.[3] Always use high-purity reagents and ensure solvents are anhydrous, especially for moisture-sensitive steps.

  • Atmospheric Contamination: Many organic reactions are sensitive to oxygen and moisture.[3] Employing an inert atmosphere, such as nitrogen or argon, can significantly improve yields.

  • Inefficient Mixing: In heterogeneous reactions, proper stirring is crucial for ensuring efficient reaction kinetics.[3]

  • Product Decomposition: The target compound may be unstable under the reaction or workup conditions.[3] Monitoring the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) can help detect any product degradation.

Q2: I am observing the formation of multiple products in my reaction mixture. How can I improve the regioselectivity of the synthesis?

A2: The formation of regioisomers is a common challenge in the synthesis of substituted imidazo[1,2-a]pyridines.[4] The substitution pattern on the starting materials and the reaction conditions play a crucial role in determining the regiochemical outcome. To improve selectivity:

  • Choice of Synthetic Route: Different synthetic strategies can offer varying degrees of regioselectivity. One-pot, multi-component reactions are efficient but may sometimes lead to isomeric mixtures.[5][6] Stepwise approaches, while longer, can provide better control.

  • Steric and Electronic Effects: The electronic properties (electron-donating or -withdrawing) and steric bulk of the substituents on the starting materials will influence the site of reaction.

  • Catalyst and Solvent Effects: The choice of catalyst and solvent can significantly impact the regioselectivity of the reaction. Screening different catalysts and solvents is often necessary to optimize for the desired isomer.

Experimental Protocol: A General Synthetic Approach

Step 1: Synthesis of a Dihalogenated Aminopyridine Intermediate

This would likely involve the synthesis of a suitably substituted 2-aminopyridine with the desired halogen and hydroxyl groups.

Step 2: Cyclization to Form the Imidazo[1,2-a]pyridine Core

The aminopyridine intermediate would then be reacted with a suitable partner, such as an α-haloketone, to form the fused imidazole ring.[8]

Step 3: Introduction of the Remaining Substituents

The remaining bromo and iodo groups could be introduced via electrophilic halogenation. The regioselectivity of this step would be critical.[9]

Purification Challenges and Solutions

The purification of halogenated, hydroxyl-substituted heterocycles can be challenging due to their polarity and potential for degradation.

Problem Potential Cause Recommended Solution
Co-eluting Impurities in Column Chromatography Similar polarity of the desired product and impurities.* Solvent System Optimization: Experiment with different solvent systems, including ternary mixtures. * Alternative Stationary Phases: Consider using alumina or a bonded-phase silica gel. * Preparative HPLC: For difficult separations, preparative High-Performance Liquid Chromatography (HPLC) can provide high purity material.[10]
Product Degradation on Silica Gel The acidic nature of silica gel can cause degradation of sensitive compounds.* Neutralized Silica: Use silica gel that has been washed with a base (e.g., triethylamine) to neutralize acidic sites. * Alumina Chromatography: Alumina is a less acidic alternative to silica gel. * Rapid Purification: Minimize the time the compound is on the column.
Incomplete Removal of Metal Catalysts Residual palladium or copper from cross-coupling reactions.* Aqueous Washes: Use appropriate aqueous washes (e.g., ammonium chloride, EDTA solutions) during workup to remove metal salts. * Scavenger Resins: Employ metal scavenger resins to specifically bind and remove residual metal catalysts.

II. Stability and Handling

The presence of multiple functional groups, including bromo, iodo, and hydroxyl moieties, can impact the stability of 5-Bromo-6-iodoimidazo[1,2-a]pyridin-8-ol.

Diagram: Troubleshooting Workflow for Inconsistent Experimental Results

G A Inconsistent Results Observed B Check Purity of Starting Material A->B C Analyze by NMR, LC-MS, etc. B->C D Impure C->D Purity Issue F Pure C->F No Purity Issue E Purify Starting Material D->E E->B G Review Experimental Protocol F->G H Verify Reagent Stoichiometry, Reaction Time, and Temperature G->H I Incorrect Parameters H->I Discrepancy Found K Correct Parameters H->K No Discrepancy J Optimize Reaction Conditions I->J J->G L Investigate Compound Stability K->L M Perform Degradation Studies (Light, Heat, Air Exposure) L->M N Degradation Observed M->N Instability Confirmed P No Degradation M->P Compound Stable O Implement Proper Handling and Storage N->O O->L Q Evaluate Analytical Methods P->Q R Validate Analytical Techniques (e.g., HPLC, NMR) Q->R S Method Not Validated R->S Validation Fails U Method Validated R->U Validation Successful T Develop and Validate a Robust Analytical Method S->T T->Q V Consistent Results Achieved U->V

Caption: A systematic workflow for troubleshooting inconsistent experimental outcomes.

FAQs: Stability and Handling

Q3: Is 5-Bromo-6-iodoimidazo[1,2-a]pyridin-8-ol sensitive to light?

A3: Iodo-substituted aromatic compounds can be light-sensitive, potentially undergoing decomposition upon exposure to UV or visible light.[11] It is highly recommended to store the compound in amber vials and to conduct experiments in a fume hood with the sash down to minimize light exposure.

Q4: What are the recommended storage conditions for this compound?

A4: To ensure the long-term stability of 5-Bromo-6-iodoimidazo[1,2-a]pyridin-8-ol, the following storage conditions are recommended:

  • Temperature: Store at low temperatures, preferably in a refrigerator or freezer.

  • Atmosphere: Store under an inert atmosphere (argon or nitrogen) to prevent oxidation.

  • Light: Protect from light by using amber vials or by wrapping the container in aluminum foil.

Q5: Can the hydroxyl group on the imidazo[1,2-a]pyridine ring cause stability issues?

A5: The hydroxyl group can influence the compound's stability and reactivity.[12][13] It can act as a nucleophile or be deprotonated, potentially leading to side reactions or degradation, especially in the presence of strong acids or bases. The presence of hydroxyl groups can also increase the antioxidant potential of the molecule, which may be a desirable property but could also lead to oxidative degradation pathways.[14]

III. Analytical Characterization

Accurate characterization of 5-Bromo-6-iodoimidazo[1,2-a]pyridin-8-ol is essential for obtaining reliable and reproducible experimental results.

Recommended Analytical Techniques
Technique Purpose Expected Observations
¹H and ¹³C NMR Spectroscopy Structural elucidation and purity assessment.The spectra should be consistent with the proposed structure, showing the correct number of signals, chemical shifts, and coupling patterns for the aromatic and heterocyclic protons and carbons.
Mass Spectrometry (MS) Determination of molecular weight and confirmation of elemental composition.The high-resolution mass spectrum should show the correct molecular ion peak with the characteristic isotopic pattern for a compound containing one bromine and one iodine atom.
High-Performance Liquid Chromatography (HPLC) Purity assessment and quantification.A single, sharp peak should be observed under optimized conditions. The method should be validated for linearity, accuracy, and precision.
Fourier-Transform Infrared (FTIR) Spectroscopy Identification of functional groups.Characteristic absorption bands for the O-H stretch of the hydroxyl group, C-N and C=N stretches of the imidazopyridine core, and C-Br and C-I stretches should be present.[15]
Elemental Analysis Confirmation of the empirical formula.The experimentally determined percentages of carbon, hydrogen, and nitrogen should be in close agreement with the calculated values.

IV. Conclusion

Troubleshooting inconsistent results in experiments with 5-Bromo-6-iodoimidazo[1,2-a]pyridin-8-ol requires a systematic and logical approach. By carefully considering the potential challenges in synthesis, purification, handling, and analysis, researchers can improve the reliability and reproducibility of their findings. This guide provides a framework for identifying and addressing common issues, ultimately leading to more successful experimental outcomes.

V. References

  • Copper-catalyzed three-component reaction to synthesize polysubstituted imidazo[1,2-a]pyridines. RSC Publishing. (URL not available)

  • Copper-catalyzed three-component reaction to synthesize polysubstituted imidazo[1,2-a]pyridines. RSC Publishing. [Link]

  • Copper-catalyzed three-component reaction to synthesize polysubstituted imidazo[1,2-a]pyridines. PMC. [Link]

  • Synthesis of polysubstituted imidazo[1,2-a]pyridines via microwave-assisted one-pot cyclization/Suzuki coupling/palladium-catalyzed heteroarylation. PubMed. [Link]

  • One-Pot Regiospecific Synthesis of Imidazo[1,2-a]pyridines: A Novel, Metal-Free, Three-Component Reaction for the Formation of C-N, C-O, and C-S Bonds. Organic Chemistry Portal. [Link]

  • Synthesis of polysubstituted imidazo[1,2-a]pyridines. ResearchGate. [Link]

  • Regiospecific Synthesis of 3-Substituted Imidazo[1,2-a]pyridines, Imidazo[1,2-a]pyrimidines, and Imidazo[1,2-c]pyrimidine. ResearchGate. [Link]

  • Facile synthesis of 3-substituted imidazo[1,2- a ]pyridines through formimidamide chemistry. RSC Publishing. [Link]

  • Degradation of Haloaromatic Compounds. SciSpace. [Link]

  • Regioselective Fluorination of Imidazo[1,2-a]pyridines with Selectfluor in Aqueous Condition. The Journal of Organic Chemistry. [Link]

  • Microbial degradation of halogenated aromatics: molecular mechanisms and enzymatic reactions. PMC. [Link]

  • Recent Progress on the Halogen Dance Reaction on Heterocycles. ResearchGate. [Link]

  • Imidazo[1,2-a]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities. ACS Omega. [Link]

  • Experimental Studies on the Thermal Properties and Decomposition Course of a Novel Class of Heterocyclic Anticancer Drug Candidates. MDPI. [Link]

  • Molecular Iodine-Catalyzed Synthesis of Imidazo[1,2-a]Pyridines: Screening of Their In Silico Selectivity, Binding Affinity to Biological Targets, and Density Functional Theory Studies Insight. ACS Omega. [Link]

  • Study of the effect nitro and hydroxyl substituents of two Imidazopyridines derivatives on inhibitory efficacy. ResearchGate. [Link]

  • Synthesis, Characterization, and Biological Evaluation of Novel Azo-Based Imidazo[1,2‑a]pyridine Derivatives: In Vitro and In Silico Investigations. PMC. [Link]

  • Bromination of imidazo[1,2-a]pyridines. ResearchGate. [Link]

  • Reductive dehalogenation of a nitrogen heterocyclic herbicide in anoxic aquifer slurries. (URL not available)

  • Investigation of the Reaction for the Production of Imidazo[1,2-a]pyridine via ZnS-ZnFe2O4 Nanocatalyst. Nanomaterials Chemistry. [Link]

  • Pharmacological Potential and Synthetic Approaches of Imidazo[4,5-b]pyridine and Imidazo[4,5-c]pyridine Derivatives. PMC. [Link]

  • Functionalization of imidazo[1,2-a]pyridines via radical reactions. RSC Publishing. [Link]

  • Study of the effect nitro and hydroxyl substituents of two imidazopyridines derivatives on inhibitory efficacy: combining theoretical and experimental study (part A). ResearchGate. [Link]

  • Heterocyclic Synthesis Strategies Overview. Scribd. [Link]

  • Imidazo[1,2‑a]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities. PMC. [Link]

  • Synthesis of imidazo[1,2-a]pyridine-containing peptidomimetics by tandem of Groebke–Blackburn–Bienaymé and Ugi reactions. Beilstein Journals. [Link]

  • SYNTHESIS STRATEGIES FOR HETEROCYCLIC COMPOUNDS: NITROGEN VS. SULFUR. IJARST. [Link]

  • Imidazopyridine, a promising scaffold with potential medicinal applications and structural activity relationship (SAR): recent advances. ResearchGate. [Link]

  • Synthesis and Medicinal Applications of Imidazopyridine and Imidazothiazole Derivatives: A Review. E3S Web of Conferences. [Link]

  • C3-Alkylation of Imidazo[1,2-a]pyridines via Three-Component Aza-Friedel–Crafts Reaction Catalyzed by Y(OTf)3. MDPI. [Link]

  • Synthesis, characterization and biological activities of imidazo[1,2-a]pyridine based gold(III) metal complexes. PMC. [Link]

  • Synthesis and halogenation of 2-methylimidazo[1,2-a]pyridine. Antimicrobial activity of 3-bromo-2-methyl-1Н-imidazo[1,2-a]pyridinium bromide. ResearchGate. [Link]

  • Regioselective Iodination of Chlorinated Aromatic Compounds Using Silver Salts. PMC. [Link]

  • Synthesis of Imidazo[1,2-a]pyridine-Chromones via Microwave-Assisted Groebke-Blackburn-Bienaymé Reaction. MDPI. [Link]

  • 10 - Strategy for Heterocycle Synthesis: Cyclisation and Dehydration. YouTube. [Link]

  • Iodoarenes synthesis by iodination or substitution. Organic Chemistry Portal. [Link]

  • Hydrocarbon iodination: Aromatic compound iodination overview and reactions: Aromatic compound iodination reactions (1): Discussion series on bromination/iodination reactions 15. Chemia. [Link]

  • Synthesis and Optical and Theoretical Characterization of Imidazo[5,1‐a]isoquinolines and Imidazo[1,5‐a]quinolines. (URL not available)

  • Reagents and conditions for the synthesis of compounds 5, 6, and 8. ResearchGate. [Link]

  • Synthesis and Characterization of Imidazo[1,2-a]pyridines and Zolimidine. Asian Journal of Chemistry. [Link]

  • Iodination of industrially important aromatic compounds using N-iodosuccinimide by grinding method. ResearchGate. [Link]

  • Iodine catalyzed synthesis of imidazo[1,2-a]pyrazine and imidazo[1,2-a]pyridine derivatives and their anticancer activity. PMC. [Link]

Sources

Stability testing of 5-Bromo-6-iodoimidazo[1,2-a]pyridin-8-ol under experimental conditions

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Stability Testing of 5-Bromo-6-iodoimidazo[1,2-a]pyridin-8-ol

Welcome to the technical support guide for 5-Bromo-6-iodoimidazo[1,2-a]pyridin-8-ol. This document is designed for researchers, scientists, and drug development professionals to provide expert guidance on assessing the stability of this compound. Given that specific degradation studies on this exact molecule are not widely published, this guide synthesizes information from the known chemistry of the imidazo[1,2-a]pyridine scaffold, the influence of its halogen and phenol functional groups, and established principles of pharmaceutical stability testing.[1][2]

Our goal is to provide a framework for anticipating potential stability issues, troubleshooting experimental challenges, and developing robust analytical methods.

Frequently Asked Questions (FAQs): Initial Handling & Storage

Q1: What are the recommended storage conditions for 5-Bromo-6-iodoimidazo[1,2-a]pyridin-8-ol?

Answer: Based on the structure, long-term storage under inert atmosphere (argon or nitrogen), at low temperatures (≤ -20°C), and protected from light is strongly recommended. The imidazo[1,2-a]pyridine core, coupled with a phenolic hydroxyl group and two different halogens, presents multiple potential points of reactivity.[3] Safety data sheets for similar halogenated heterocyclic compounds advise keeping containers tightly closed in a dry, cool, and well-ventilated place.[4]

Q2: Is this compound expected to be sensitive to light?

Answer: Yes, high photosensitivity should be assumed. The carbon-iodine bond is significantly weaker than the carbon-bromine bond and is known to be susceptible to homolytic cleavage upon exposure to UV or even high-intensity visible light, which can initiate radical-mediated degradation pathways.[5] Furthermore, the extended aromatic system can absorb light, potentially leading to photolytic degradation. All experimental manipulations should be performed under amber lighting or in light-blocking containers.

Q3: What solvents are recommended for preparing and storing solutions?

Answer: For short-term use, high-purity, degassed aprotic solvents such as Dimethyl Sulfoxide (DMSO) or N,N-Dimethylformamide (DMF) are suitable for creating concentrated stock solutions. For analytical purposes, Acetonitrile (ACN) and Methanol (MeOH) are commonly used. Avoid chlorinated solvents for long-term storage as they can generate acidic impurities. Due to the phenolic group, the compound's solubility may be pH-dependent in aqueous media. Always prepare fresh solutions for stability studies and filter before injection.

Troubleshooting Guide: Forced Degradation (Stress Testing) Studies

Forced degradation studies are essential to understand the intrinsic stability of a molecule and to develop stability-indicating analytical methods.[6][7] The goal is to achieve 5-20% degradation to ensure that the degradation products formed are relevant and not the result of overly aggressive conditions.[6]

Hydrolytic Stability (Acid & Base Stress)

Q4: My compound is degrading almost instantly upon adding strong acid (0.1 M HCl). How can I achieve controlled degradation?

Answer: The rapid degradation is likely due to the high reactivity of the imidazo[1,2-a]pyridine ring system under acidic conditions. The nitrogen atoms in the ring can be protonated, which can activate the ring towards nucleophilic attack by water or other species.

Troubleshooting Steps:

  • Reduce Acid Strength: Start with much milder acidic conditions. Use 0.01 M or even 0.001 M HCl.

  • Control Temperature: Perform the initial trials at room temperature instead of elevated temperatures (e.g., 60-80°C).

  • Time-Point Analysis: Sample at very early time points (e.g., 5, 15, 30, and 60 minutes) to capture the degradation profile before it is complete.

The phenolic -OH group's electronic influence on the ring system can also be modulated by pH, affecting the overall stability.[8]

Q5: In my basic hydrolysis experiment (0.1 M NaOH), I observe a significant color change and multiple new peaks in my chromatogram. What is happening?

Answer: The phenolic hydroxyl group is acidic and will be deprotonated to a phenoxide anion under basic conditions. This phenoxide is highly susceptible to oxidation, which can lead to the formation of colored quinone-type species, especially if dissolved oxygen is present. Additionally, the electron-rich nature of the deprotonated molecule may increase the lability of the C-I and C-Br bonds towards nucleophilic attack.

Troubleshooting Steps:

  • Deoxygenate Solutions: Purge your solvent and the reaction headspace with nitrogen or argon to minimize oxidation.

  • Lower Base Concentration: Use a weaker base (e.g., sodium bicarbonate buffer) or a lower concentration of NaOH (e.g., 0.01 M).

  • Use Antioxidants: In some cases, adding a small amount of an antioxidant like sodium bisulfite can help differentiate between hydrolytic and oxidative pathways, although this complicates the analysis.

Oxidative Stability

Q6: I used 3% hydrogen peroxide (H₂O₂) and saw complete degradation within minutes. What is the primary site of oxidation?

Answer: The molecule has two primary sites highly susceptible to oxidation:

  • The Phenolic Ring: Phenols are readily oxidized, especially in the presence of trace metal catalysts, to form hydroquinones, quinones, or polymeric products.

  • The Imidazo[1,2-a]pyridine Core: The electron-rich imidazole portion of the fused ring system can be susceptible to oxidative cleavage or N-oxidation.

Troubleshooting Steps:

  • Reduce Oxidant Concentration: Decrease the H₂O₂ concentration significantly, starting as low as 0.1% or 0.3%.

  • Control Temperature and Time: Conduct the experiment at room temperature and monitor closely at short intervals.

  • Consider Milder Oxidants: If H₂O₂ proves too reactive, consider using other oxidative stress agents like AIBN (a radical initiator) or exposure to an oxygen-rich atmosphere under light to simulate different oxidative mechanisms.

Photostability

Q7: After exposing my solid compound to ICH-compliant light conditions, it turned dark yellow/brown. Is this just a surface phenomenon?

Answer: The color change suggests significant degradation, likely not limited to the surface. As noted in FAQ2, the C-I bond is particularly photolabile. The observed color is likely due to the formation of elemental iodine (I₂) or complex polymeric degradation products.

Troubleshooting Steps:

  • Analyze the Bulk Sample: Dissolve the entire stressed solid sample to accurately quantify the extent of degradation, not just a surface scraping.

  • Test in Solution: Conduct photostability testing in a solution (e.g., in ACN/water) as per ICH Q1B guidelines. This often results in different degradation profiles compared to the solid state.

  • Identify Degradants: Use LC-MS/MS to identify the major degradants. Look for masses corresponding to the de-iodinated compound (loss of 126 amu) and the de-brominated compound (loss of 79/81 amu).

Thermal Stability

Q8: I don't have a melting point for this compound. How do I set the temperature for thermal stress testing without causing a phase change?

Answer: Without a known melting point, a cautious, tiered approach is necessary.

  • Visual Inspection: Start with a conservative temperature, such as 60°C, which is below the melting point of most stable organic solids. Visually inspect the sample for any signs of melting or sintering.

  • Differential Scanning Calorimetry (DSC): If available, perform a DSC scan to determine the melting point and any other thermal transitions accurately. This is the most reliable method.

  • Stepwise Increase: If DSC is not available, you can perform stress tests at incrementally higher temperatures (e.g., 60°C, 80°C, 105°C), carefully monitoring the physical state of the sample and the degradation level.

Experimental Protocols & Data Visualization

Protocol: General Forced Degradation Workflow

This protocol provides a starting point for stress testing. Concentrations and conditions should be optimized to achieve the target 5-20% degradation.

  • Preparation: Prepare a stock solution of 5-Bromo-6-iodoimidazo[1,2-a]pyridin-8-ol at ~1 mg/mL in ACN or DMSO.

  • Stress Conditions: For each condition, dilute the stock solution into the stressor solution to a final concentration of ~0.1 mg/mL.

    • Acid Hydrolysis: 0.01 M HCl at 60°C.

    • Base Hydrolysis: 0.01 M NaOH at room temperature (in a deoxygenated vial).

    • Oxidation: 0.3% H₂O₂ at room temperature.

    • Thermal (Solution): Heat the solution in ACN:H₂O (1:1) at 60°C.

    • Thermal (Solid): Store solid compound in an oven at 60°C.

    • Photostability: Expose the solid and a solution (in quartz) to light conditions as specified in ICH Q1B.

  • Time Points: Sample at t=0, 2, 4, 8, and 24 hours (adjust as needed based on reactivity).

  • Quenching: At each time point, withdraw an aliquot, neutralize it if necessary (e.g., acid with an equivalent amount of base), and dilute with mobile phase to stop the reaction.

  • Analysis: Analyze all samples by a developed stability-indicating HPLC-UV/PDA method. Use LC-MS to identify the mass of degradation products.

Data Summary: Recommended Starting Stress Conditions
Stress ConditionReagent/ParameterTemperatureDuration (Initial)Key Considerations
Acidic Hydrolysis 0.01 M HCl60 °C24 hoursRing system is sensitive; monitor early time points.
Basic Hydrolysis 0.01 M NaOHRoom Temp24 hoursHigh risk of oxidation; use inert atmosphere.[8]
Oxidation 0.3% H₂O₂Room Temp24 hoursPhenol group is highly reactive.
Photostability ICH Q1B Option 1 or 2AmbientN/AC-I bond is labile; expect de-iodination.
Thermal (Solid) Dry Heat60 °C48 hoursCheck for melting/physical changes.
Diagram: Forced Degradation Experimental Workflow

G cluster_prep 1. Preparation cluster_stress 2. Stress Application cluster_sample 3. Sampling & Quenching cluster_analysis 4. Analysis prep_stock Prepare Stock Solution (1 mg/mL in ACN/DMSO) stress_acid Acidic (0.01M HCl, 60°C) prep_stock->stress_acid stress_base Basic (0.01M NaOH, RT) prep_stock->stress_base stress_ox Oxidative (0.3% H₂O₂, RT) prep_stock->stress_ox stress_photo Photolytic (ICH Q1B) prep_stock->stress_photo stress_therm Thermal (60°C, Solid/Solution) prep_stock->stress_therm sampling Sample at Time Points (0, 2, 4, 8, 24h) stress_acid->sampling stress_base->sampling stress_ox->sampling stress_photo->sampling stress_therm->sampling quenching Neutralize & Dilute (Stop Reaction) sampling->quenching hplc HPLC-UV/PDA Analysis (Assay & Impurity Profile) quenching->hplc ms LC-MS/MS Analysis (Degradant ID) hplc->ms mass_balance Calculate Mass Balance & Degradation % ms->mass_balance

Caption: A generalized workflow for conducting forced degradation studies.

Diagram: Plausible Degradation Pathways

G parent 5-Bromo-6-iodoimidazo[1,2-a]pyridin-8-ol deiodo De-iodinated Product parent->deiodo Photolysis (High) debromo De-brominated Product parent->debromo Photolysis (Low) quinone Oxidized Quinone-like Species parent->quinone Oxidation / Base + O₂ ring_opened Ring-Opened Products parent->ring_opened Harsh Acid/Base n_oxide N-Oxide Products parent->n_oxide Oxidation dehalo De-halogenated Product deiodo->dehalo Photolysis

Sources

Technical Support Center: A Researcher's Guide to Mitigating Off-Target Effects of 5-Bromo-6-iodoimidazo[1,2-a]pyridin-8-ol (BIP-8) in Cellular Assays

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for 5-Bromo-6-iodoimidazo[1,2-a]pyridin-8-ol, hereafter referred to as BIP-8. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting strategies and address common questions regarding the use of BIP-8 in cellular assays. Our goal is to empower you to generate robust, on-target results by understanding and mitigating potential off-target effects.

BIP-8 is a potent small molecule inhibitor belonging to the imidazo[1,2-a]pyridine class, a scaffold known for its diverse biological activities, often targeting protein kinases.[1][2] While powerful, no chemical probe is perfectly selective, and understanding how to control for off-target activities is critical for the accurate interpretation of experimental data.[3] This resource provides field-proven insights and validated protocols to ensure the scientific integrity of your research.

Frequently Asked Questions (FAQs)

Here we address the most common initial questions researchers have when working with a new small molecule inhibitor like BIP-8.

Q1: What are off-target effects and why should I be concerned when using BIP-8?

Q2: I'm observing a strong phenotype in my cells with BIP-8. How do I know if it's a true on-target effect?

A2: A strong phenotype is a good start, but it requires rigorous validation. The first step is to question if the effect is truly due to inhibition of the primary target.[3] Key initial validation strategies include:

  • Phenotypic Comparison: Compare the phenotype you observe with BIP-8 to the known phenotype from genetic knockdown (e.g., siRNA or CRISPR) of the intended target. Significant discrepancies may indicate off-target activity.[4][6]

  • Dose-Response Analysis: True on-target effects should correlate with the potency of the compound for its target. Off-target effects often manifest at higher concentrations.[4] A steep dose-response curve can sometimes hint at off-target activity.

  • Use of Controls: Employing a structurally related but biologically inactive analog of BIP-8 is a crucial control. This molecule should not reproduce the observed phenotype, and if it does, it strongly suggests an off-target effect or an artifact of the chemical scaffold itself.[3][7]

Q3: What is the single most important factor to control in my experiments with BIP-8 to reduce off-target effects?

A3: Concentration. Even the most selective chemical probes will become non-selective if used at excessively high concentrations.[8][9] It is a common mistake to assume that phenotypes observed at high concentrations are related to the primary target.[7] The foremost recommendation is to use BIP-8 at the lowest concentration that elicits the desired on-target effect, ideally correlating with its cellular IC50 or EC50 for the primary target.[8] As a best practice, on-target cellular activity should be demonstrated at concentrations ideally below 1 µM.[8]

Q4: Are there online resources I can use to check for potential off-target liabilities of my compound's class?

A4: Yes, several expert-curated resources can provide valuable information on chemical probes and their known selectivity. While BIP-8 is a specific compound, you can research the imidazo[1,2-a]pyridine scaffold. Resources like the Chemical Probes Portal provide expert reviews and recommendations on high-quality probes and their appropriate use.[9] It is strongly recommended to use such resources over general search engines or vendor information to avoid misleading data.[10]

Troubleshooting Guide: From Ambiguous Results to Actionable Insights

This section is designed to help you diagnose and solve specific experimental problems that may arise from off-target effects of BIP-8.

Observed Problem Probable Cause(s) Related to Off-Target Effects Step-by-Step Solutions & Recommendations
1. High Cytotoxicity at Concentrations Needed for Efficacy The observed cell death is caused by BIP-8 hitting one or more off-targets essential for cell survival.[4] The compound may also be unstable in your culture medium, leading to toxic byproducts.1. Determine the Therapeutic Window: Perform a cytotoxicity assay (e.g., MTT or LDH release) alongside your functional assay to determine the concentration range where BIP-8 is effective without causing significant cell death.[4] 2. Reduce Concentration & Incubation Time: Test if a lower concentration of BIP-8 or a shorter incubation period can achieve the desired on-target effect while minimizing toxicity. 3. Test in a Different Cell Line: To determine if the cytotoxicity is cell-type specific, repeat the experiment in a different, relevant cell line.[4]
2. Phenotype Differs from siRNA/CRISPR Knockdown of the Target 1. BIP-8's phenotype is driven by an off-target not affected by the genetic perturbation.[5] 2. The inhibitor may only block the enzymatic activity of the target, while the genetic knockout removes the entire protein, including any scaffolding functions.[11] 3. Cellular compensation mechanisms may occur in chronic knockout models, which are absent during acute chemical inhibition.[6]1. Use an Orthogonal Chemical Probe: Test a structurally different inhibitor for the same primary target. If it fails to replicate the phenotype observed with BIP-8, this strongly points to an off-target effect of BIP-8.[3][8] 2. Confirm Target Knockdown/Out: Ensure your siRNA or CRISPR approach is efficient via qPCR or Western Blot.[12] 3. Consider Acute vs. Chronic Effects: Compare the effects of BIP-8 to both acute (siRNA) and chronic (stable knockout clones) genetic perturbations to understand temporal differences in cellular response.[6][13]
3. Inconsistent or Non-Reproducible Results 1. Variability in cell state (passage number, density) can alter sensitivity to off-target effects.[4] 2. Degradation of BIP-8 in solution. 3. The experimental endpoint is sensitive to minor perturbations caused by weak off-target interactions.1. Standardize Cell Culture: Use cells within a consistent and narrow passage number range and ensure they are in a logarithmic growth phase for all experiments.[4] 2. Prepare Fresh Compound: Always prepare fresh dilutions of BIP-8 from a validated stock solution for each experiment. 3. Validate Target Expression: Confirm that the expression level of your intended target is consistent across your experimental cell batches using Western Blot or qPCR.

Core Validation Workflows & Protocols

To rigorously validate that the effects of BIP-8 are on-target, a multi-pronged approach is necessary. Below are key experimental workflows.

Workflow 1: Confirming Target Engagement in Live Cells

It is crucial to demonstrate that BIP-8 physically interacts with its intended target within the complex environment of a living cell. Biochemical potency does not always translate to cellular activity.[3] The Cellular Thermal Shift Assay (CETSA) is a powerful method for this purpose.[14][15][16]

Diagram: CETSA Experimental Workflow

cluster_0 Cell Treatment cluster_1 Thermal Challenge cluster_2 Sample Processing cluster_3 Quantification cluster_4 Data Analysis A 1. Treat intact cells with BIP-8 or Vehicle (DMSO) B 2. Heat cell suspensions across a temperature gradient A->B Incubate C 3. Lyse cells and separate soluble vs. aggregated proteins B->C Centrifuge D 4. Quantify soluble target protein (e.g., Western Blot, ELISA) C->D Analyze Supernatant E 5. Plot protein abundance vs. temperature to generate melt curves D->E Plot Data

Caption: Workflow for the Cellular Thermal Shift Assay (CETSA).

Principle of CETSA: Ligand binding stabilizes a target protein, increasing its resistance to heat-induced denaturation.[16][17] By heating cells treated with BIP-8 or a vehicle control across a temperature range and then quantifying the amount of soluble target protein remaining, a "thermal shift" in the melting curve for the BIP-8-treated sample provides direct evidence of target engagement.[16][18]

Protocol: Simplified CETSA using Western Blot Detection

  • Cell Treatment: Seed cells and grow to ~80% confluency. Treat one set of cells with BIP-8 (e.g., at 1x, 10x, and 100x the functional EC50) and another with a vehicle control (e.g., DMSO) for 1-2 hours.

  • Harvest and Aliquot: Harvest the cells, wash with PBS, and resuspend in a buffer. Aliquot the cell suspension into PCR tubes for each temperature point.

  • Heating: Place the tubes in a thermal cycler and heat each aliquot to a different temperature (e.g., from 40°C to 70°C in 2-3°C increments) for 3 minutes, followed by cooling at room temperature for 3 minutes.

  • Lysis: Lyse the cells by freeze-thaw cycles.

  • Separation: Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes to pellet the aggregated, denatured proteins.

  • Analysis: Carefully collect the supernatant (containing the soluble, non-denatured proteins) and analyze the amount of your target protein by Western Blot.

  • Interpretation: In the vehicle-treated samples, the amount of soluble target protein will decrease as the temperature increases. In the BIP-8-treated samples, the protein should remain soluble at higher temperatures, demonstrating a shift in the melting curve.

Alternative advanced methods for measuring target engagement include NanoBRET™ (Bioluminescence Resonance Energy Transfer) and FRET (Förster Resonance Energy Transfer), which can provide real-time, quantitative data on compound binding in living cells.[19][20][21]

Workflow 2: The "Rule of Two" for Phenotypic Validation

Observing a phenotype with a single compound is insufficient to definitively link it to the intended target.[7] A best-practice approach, "the rule of two," proposes using at least two orthogonal methods to validate the phenotype.[8][9]

Diagram: The "Rule of Two" Validation Logic

cluster_0 Initial Observation cluster_1 Validation Arm 1 (Chemical) cluster_2 Validation Arm 2 (Genetic) cluster_3 Conclusion A Phenotype X observed with BIP-8 B Treat with Orthogonal Inhibitor Y (different chemical scaffold) A->B C Treat with Inactive Control (structurally similar to BIP-8) A->C F Knock down target protein with siRNA/shRNA A->F D Does Inhibitor Y reproduce Phenotype X? B->D E Does Inactive Control fail to cause Phenotype X? C->E H High Confidence: Phenotype X is ON-TARGET D->H If ALL 'Yes' I Low Confidence: Phenotype X is likely OFF-TARGET D->I If ANY 'No' E->H If ALL 'Yes' E->I If ANY 'No' G Does knockdown reproduce Phenotype X? F->G G->H If ALL 'Yes' G->I If ANY 'No'

Caption: Logic flow for validating a phenotype using orthogonal approaches.

This workflow combines chemical and genetic validation. High confidence in an on-target effect is only achieved if:

  • An orthogonal inhibitor with a different chemical structure reproduces the phenotype.[8]

  • A structurally-related inactive control compound does not.[8]

  • Genetic knockdown or knockout of the target protein reproduces the phenotype.[22]

If any of these controls fail, the initial observation is likely due to an off-target effect of BIP-8.

Advanced Strategy: Kinase Selectivity Profiling

If off-target effects are suspected, especially with a kinase inhibitor, performing a kinase selectivity screen is a powerful next step. This involves testing BIP-8 against a large panel of diverse protein kinases.[23][24][25]

Interpreting Kinase Panel Data:

Selectivity Profile Interpretation Recommended Action
Highly Selective BIP-8 inhibits the primary target with >30-fold selectivity over all other kinases in the panel.[8]High confidence in the probe. Proceed with on-target validation experiments.
Family Selective BIP-8 inhibits the primary target and a few closely related kinases with similar potency.The observed phenotype could be due to inhibition of a single kinase or a combination. Use genetic approaches (siRNA/CRISPR) to dissect the contribution of each potential target.
Promiscuous / Non-Selective BIP-8 inhibits multiple, unrelated kinases across the kinome.[23]The compound is not a suitable chemical probe for elucidating the function of a single target.[3] The observed phenotype is likely a result of polypharmacology. Consider synthesizing or obtaining a more selective analog.

By employing these rigorous, multi-faceted validation strategies, you can confidently delineate the true on-target effects of 5-Bromo-6-iodoimidazo[1,2-a]pyridin-8-ol from confounding off-target activities, ensuring the accuracy and impact of your research.

References

  • Cellular thermal shift assay - Wikipedia. (n.d.).
  • Best Practices for Chemical Probes. (2016, July 6). Alto Predict.
  • Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. (2023, March 27). ACS Publications.
  • What Is CETSA? Cellular Thermal Shift Assay Explained. (n.d.). Pelago Bioscience.
  • Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. (2016, July 1). NCBI.
  • Measuring and interpreting the selectivity of protein kinase inhibitors. (n.d.). PMC.
  • Quantitative conformational profiling of kinase inhibitors reveals origins of selectivity for Aurora kinase activation states. (2018, December 5). PNAS.
  • Kinase Selectivity Profiling System: General Panel Protocol. (n.d.). Promega Corporation.
  • CETSA Target Engagement directly in cells. (n.d.). Pelago Bioscience.
  • Profiling the kinetic selectivity of kinase marketed drugs. (2017, June 12). Enzymlogic.
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  • Revolutionising Drug Discovery: Harnessing the Power of FRET and BRET Assays. (2025, March 24). Massachusetts Biotechnology Council.
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  • Principle of NanoBRET target engagement. A cell-permeable tracer as a... (n.d.). ResearchGate.
  • Novel Computational Approach to Predict Off-Target Interactions for Small Molecules. (n.d.).
  • Not all loss-of-function approaches are created equal: differential cellular responses to small molecule inhibition, acute CRISPR perturbation, and chronic genetic knockout. (2020, February 25). Research Communities.
  • Gene Editing and Small Molecule Inhibitors of the RNA Binding Protein IGF2BP2/IMP2 Show its Potential as an Anti-Cancer Drug Target. (2024, January 23). IMR Press.
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  • Knockout vs. Knockdown. (n.d.). HUABIO.
  • Recognizing and exploiting differences between RNAi and small-molecule inhibitors. (n.d.). PMC.
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  • Imidazo[1,2-a]pyridines: orally active positive allosteric modulators of the metabotropic glutamate 2 receptor. (2012, March 22). PubMed.
  • New Imidazodiazepine Analogue, 5-(8-Bromo-6-(pyridin-2-yl)-4H-benzo[f]imidazo[1,5-a][14][16]diazepin-3-yl)oxazole, Provides a Simpl. (2024, January 4). MedUni Wien. Retrieved February 22, 2026, from

  • Imidazo[1,2-A]Pyridine: Potent Biological Activity, SAR and Docking Investigations (2017-2022). (2024, January 1).
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  • Artificial Intelligence/Machine Learning-Driven Small Molecule Repurposing via Off-Target Prediction and Transcriptomics. (2023, October 22). MDPI.
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Technical Support Center: Method Refinement for the Functionalization of Imidazo[1,2-a]pyridines

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the functionalization of imidazo[1,2-a]pyridines. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the synthesis and modification of this privileged scaffold. Here, we provide in-depth troubleshooting guides and frequently asked questions (FAQs) to empower you to refine your experimental methods and achieve optimal results.

The imidazo[1,2-a]pyridine core is a cornerstone in medicinal chemistry, forming the backbone of numerous therapeutic agents.[1][2][3] Its synthesis and functionalization are therefore of paramount importance. This guide is structured to provide not just procedural steps, but the underlying scientific rationale to inform your experimental design and troubleshooting efforts.

Troubleshooting Guide: Common Experimental Issues and Solutions

This section addresses specific problems you may encounter during the functionalization of imidazo[1,2-a]pyridines in a question-and-answer format.

Issue 1: Low or No Product Yield in Condensation Reactions

Question: I am attempting a classical condensation of a 2-aminopyridine with an α-haloketone to synthesize an imidazo[1,2-a]pyridine, but I am observing very low to no yield of my desired product. What are the likely causes and how can I troubleshoot this?

Answer:

Low or no yield in this fundamental reaction is a common issue that can often be resolved by systematically evaluating several factors. The reaction proceeds via initial N-alkylation of the 2-aminopyridine followed by intramolecular cyclization.[4][5]

Potential Causes & Step-by-Step Troubleshooting:

  • Inadequate Reaction Conditions:

    • Temperature: The original Tschitschibabin synthesis required high temperatures (150-200 °C).[6] While modern methods are milder, ensure your reaction temperature is sufficient to drive the cyclization. Consider a stepwise increase in temperature, monitoring for product formation by TLC or LC-MS.

    • Solvent: The choice of solvent is critical. While alcohols like ethanol are common, aprotic polar solvents such as DMF can sometimes facilitate the reaction, especially in catalyst-free systems.[5]

    • Base: The presence of a base, such as sodium bicarbonate or potassium carbonate, can be crucial for neutralizing the HBr or HCl generated during the reaction, thus preventing the protonation of the 2-aminopyridine and facilitating the cyclization.[5][6]

  • Starting Material Quality:

    • α-Haloketone Instability: α-Haloketones can be lachrymatory and unstable. Ensure the reagent is fresh or has been stored properly. Consider generating the α-haloketone in situ from the corresponding ketone using reagents like NBS.[4]

    • 2-Aminopyridine Purity: Impurities in the 2-aminopyridine can interfere with the reaction. Recrystallization or column chromatography of the starting material may be necessary.

  • Reaction Monitoring and Work-up:

    • Reaction Time: These reactions can sometimes be slow. Ensure you are monitoring the reaction over a sufficient period.

    • Product Solubility: The product may be precipitating out of the reaction mixture. Conversely, it might be highly soluble in the aqueous phase during work-up. Careful extraction and solvent evaporation are key.

Workflow for Troubleshooting Low Yield in Condensation Reactions

Caption: Troubleshooting flowchart for low-yield condensation reactions.

Issue 2: Poor Regioselectivity in C-H Functionalization

Question: I am trying to achieve C-3 functionalization of my imidazo[1,2-a]pyridine, but I am getting a mixture of isomers or functionalization at other positions. How can I improve the regioselectivity?

Answer:

The C-3 position of the imidazo[1,2-a]pyridine ring is the most nucleophilic and generally the most reactive towards electrophilic substitution.[1] However, under certain conditions, functionalization at other positions (C-2, C-5, etc.) can occur.[7][8]

Factors Influencing Regioselectivity and Refinement Strategies:

  • Reaction Mechanism: The regioselectivity is highly dependent on the reaction mechanism (electrophilic, radical, or metal-catalyzed).

    • Electrophilic Reactions: For reactions like halogenation or nitration, the C-3 position is strongly favored. If you are seeing other isomers, it could be due to steric hindrance from a bulky substituent at the C-2 position.

    • Radical Reactions: Radical functionalizations can sometimes be less selective. The choice of radical initiator and reaction conditions can influence the outcome.[9]

    • Metal-Catalyzed C-H Activation: The directing group ability of substituents on the imidazo[1,2-a]pyridine core plays a major role in directing the metal catalyst to a specific C-H bond.

  • Catalyst and Ligand Choice in Cross-Coupling Reactions:

    • In palladium-catalyzed cross-coupling reactions, the choice of palladium precursor (e.g., Pd(PPh3)4, PdCl2(dppf)) and ligands can significantly impact the regioselectivity and efficiency of the reaction.[10] Microwave-assisted conditions have also been shown to improve yields and reduce reaction times in Suzuki coupling reactions of bromoimidazo[1,2-a]pyridines.[10]

  • Photocatalysis: In photocatalytic reactions, the choice of photocatalyst (e.g., eosin Y, rose bengal, iridium complexes) and additives can be tuned to favor a specific regioisomer.[11][12][13] For instance, different photocatalysts can generate different reactive species with varying steric and electronic properties, leading to different regiochemical outcomes.

Table 1: General Guide to Regioselectivity in Imidazo[1,2-a]pyridine Functionalization

PositionFavored ByCommon Challenges
C-3 Electrophilic substitution, many radical reactions, some photocatalytic methods.[1][14]Steric hindrance from C-2 substituents.
C-2 Can be challenging to functionalize directly.[8] Often requires specific synthetic routes.Less reactive towards electrophilic attack.[8]
C-5, C-7 Metal-catalyzed C-H activation with appropriate directing groups.Requires pre-functionalization or directing groups.
Issue 3: Difficulty with Product Purification

Question: My reaction to functionalize an imidazo[1,2-a]pyridine seems to work, but I am struggling to purify the final product from the starting materials and byproducts. What are some effective purification strategies?

Answer:

Purification of imidazo[1,2-a]pyridine derivatives can be challenging due to their often similar polarities to starting materials and the formation of closely related byproducts.

Purification Strategies:

  • Column Chromatography Optimization:

    • Solvent System: A systematic screen of solvent systems with varying polarities is essential. Start with a non-polar solvent like hexane or heptane and gradually increase the polarity with ethyl acetate, dichloromethane, or acetone. A shallow gradient can be crucial for separating closely related compounds.

    • Adsorbent: While silica gel is the most common stationary phase, for highly polar or basic compounds, consider using alumina (neutral or basic) or a reverse-phase silica gel.

  • Crystallization:

    • If your product is a solid, crystallization can be a highly effective purification method. Experiment with different solvent systems (e.g., ethanol/water, ethyl acetate/hexane) to induce crystallization. Seeding with a small crystal of the pure product can sometimes initiate crystallization.

  • Acid-Base Extraction:

    • The basic nitrogen atoms in the imidazo[1,2-a]pyridine ring allow for purification via acid-base extraction. The product can be protonated and extracted into an aqueous acidic solution, leaving non-basic impurities in the organic layer. The aqueous layer can then be basified and the product re-extracted into an organic solvent.

Frequently Asked Questions (FAQs)

Q1: What are the key advantages of using multicomponent reactions (MCRs) for synthesizing functionalized imidazo[1,2-a]pyridines?

A1: MCRs, such as the Groebke-Blackburn-Bienaymé reaction, offer several advantages for the synthesis of imidazo[1,2-a]pyridines.[5][15][16] These one-pot reactions allow for the rapid assembly of complex molecules from simple starting materials, increasing efficiency and reducing waste.[1] They often proceed under mild conditions and allow for the introduction of diverse functional groups in a single step, which is highly beneficial for creating libraries of compounds for drug discovery.[1]

Q2: Are there any "green" or environmentally friendly methods for the synthesis of imidazo[1,2-a]pyridines?

A2: Yes, significant progress has been made in developing more environmentally benign synthetic routes. These include:

  • Catalyst-free reactions: Some methods avoid the use of metal catalysts altogether, reducing cost and potential toxicity.[1]

  • Use of green solvents: Reactions have been successfully carried out in water or deep eutectic solvents.[2][17]

  • Microwave-assisted synthesis: Microwave irradiation can accelerate reaction rates, often leading to higher yields and shorter reaction times with reduced energy consumption.[6][10]

  • Photocatalysis: The use of visible light as a renewable energy source is a growing area in the functionalization of imidazo[1,2-a]pyridines.[12][18]

Q3: What is the general mechanism for the visible-light-induced C-H functionalization of imidazo[1,2-a]pyridines?

A3: While the exact mechanism can vary depending on the specific reaction, a general pathway for visible-light-induced C-H functionalization often involves the following steps:

  • The photocatalyst absorbs visible light and enters an excited state.

  • The excited photocatalyst can then engage in either an oxidative or reductive quenching cycle.

  • In many cases, a radical species is generated from one of the reaction components.

  • This radical then adds to the electron-rich C-3 position of the imidazo[1,2-a]pyridine.

  • A subsequent oxidation and deprotonation step then leads to the final functionalized product.[12][19]

Decision-Making Workflow for Method Selection

G start Define Target Imidazo[1,2-a]pyridine Derivative substituent Desired Substituent & Position start->substituent simple_condensation Classical Condensation (e.g., 2-aminopyridine + α-haloketone) substituent->simple_condensation C-2/C-3 Unsubstituted or Simple Alkyl/Aryl mcr Multicomponent Reaction (e.g., Groebke-Blackburn-Bienaymé) substituent->mcr Complex C-2 & C-3 Substitution ch_func ch_func substituent->ch_func Functionalization of Pre-existing Scaffold optimize Optimize Reaction Conditions (Solvent, Temp, Catalyst) simple_condensation->optimize Proceed to Synthesis mcr->optimize Proceed to Synthesis ch_func_type Type of C-H Functionalization ch_func->ch_func_type photocatalysis Visible-Light Photocatalysis ch_func_type->photocatalysis Radical Addition (e.g., Trifluoromethylation) metal_catalyzed Metal-Catalyzed C-H Activation/Cross-Coupling ch_func_type->metal_catalyzed Arylation/Alkylation at Specific Positions photocatalysis->optimize Proceed to Synthesis metal_catalyzed->optimize Proceed to Synthesis

Caption: A decision-making workflow for selecting a synthetic strategy.

References

  • Catalyst free, C-3 Functionalization of Imidazo[1,2-a]pyridines to Rapidly Access New Chemical Space for Drug Discovery Efforts - PMC. (n.d.). Retrieved February 22, 2024, from [Link]

  • Mechanism of one-pot synthesis of imidazo[1,2-a]pyridines. - ResearchGate. (n.d.). Retrieved February 22, 2024, from [Link]

  • Synthesis of imidazo[1,2-a]pyridines - Organic Chemistry Portal. (n.d.). Retrieved February 22, 2024, from [Link]

  • Recent Progress in Metal-Free Direct Synthesis of Imidazo[1,2-a]pyridines | ACS Omega. (2021, December 14). Retrieved February 22, 2024, from [Link]

  • Palladium-Catalyzed Intramolecular Cross-Dehydrogenative Coupling: Synthesis of Fused Imidazo[1,2-a]pyrimidines and Pyrazolo[1,5-a]pyrimidines - PMC. (n.d.). Retrieved February 22, 2024, from [Link]

  • Various Synthesis of Imidazo[1,2-a]pyridines Derivatives and Therapeutic Significance: A Review. (n.d.). Retrieved February 22, 2024, from [Link]

  • Synthesis and site selective C–H functionalization of imidazo-[1,2-a]pyridines - Organic & Biomolecular Chemistry (RSC Publishing). (n.d.). Retrieved February 22, 2024, from [Link]

  • Intramolecular cyclization of imidazo[1,2-a]pyridines via a silver mediated/palladium catalyzed C–H activation strategy - Organic Chemistry Frontiers (RSC Publishing). (2019, April 30). Retrieved February 22, 2024, from [Link]

  • Microwave-Assisted Palladium-Catalyzed Cross-Coupling Reactions: Generation of Carbon–Carbon Bond - MDPI. (2019, December 18). Retrieved February 22, 2024, from [Link]

  • Recent Developments in the Photochemical Synthesis of Functionalized Imidazopyridines. (2022, May 27). Retrieved February 22, 2024, from [Link]

  • Functionalization of imidazo[1,2-a]pyridines via radical reactions - RSC Publishing. (n.d.). Retrieved February 22, 2024, from [Link]

  • Recent Advances in Visible Light-Induced C-H Functionalization of Imidazo[1,2-a]pyridines. (n.d.). Retrieved February 22, 2024, from [Link]

  • Imidazo[1,2-a]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities | ACS Omega. (2026, January 6). Retrieved February 22, 2024, from [Link]

  • One-Pot Synthesis of Imidazo[1,2-a]pyridines via Groebke–Blackburn–Bienaymé Reaction and CuAAC Assisted by MW - MDPI. (2024, November 14). Retrieved February 22, 2024, from [Link]

  • Palladium-Catalyzed Intramolecular Cross-Dehydrogenative Coupling: Synthesis of Fused Imidazo[1,2-a]pyrimidines and Pyrazolo[1,5-a]pyrimidines | ACS Omega. (2017, January 4). Retrieved February 22, 2024, from [Link]

  • Synthesis of Imidazo[1,2-a]pyridines: C-H Functionalization in the Direction of C-S Bond Formation. - R Discovery. (2017, March 20). Retrieved February 22, 2024, from [Link]

  • Regioselective Fluorination of Imidazo[1,2-a]pyridines with Selectfluor in Aqueous Condition | The Journal of Organic Chemistry. (2015, November 2). Retrieved February 22, 2024, from [Link]

  • C2-functionalized imidazo[1,2-a]pyridine: Synthesis and medicinal relevance. (2022, June 17). Retrieved February 22, 2024, from [Link]

  • Photocatalyzed C3-H Nitrosylation of Imidazo[1,2-a]pyridine under Continuous Flow and External Photocatalyst-, Oxidant-, and Additive-Free Conditions - Organic Chemistry Portal. (n.d.). Retrieved February 22, 2024, from [Link]

  • Photocatalytic synthesis of imidazo[1,2-a]pyridines via C(sp)3–H functionalization using ethylarene as a sustainable surrogate of acetophenone and luminescence studies - Organic & Biomolecular Chemistry (RSC Publishing). (n.d.). Retrieved February 22, 2024, from [Link]

  • Recent Advances in Visible Light-Induced C-H Functionalization of Imidazo[1,2-a]pyridines. (2025, January 30). Retrieved February 22, 2024, from [Link]

  • Functionalization of Imidazo[1,2‐a]pyridines by Means of Metal‐Catalyzed Cross‐Coupling Reactions - R Discovery. (2014, June 18). Retrieved February 22, 2024, from [Link]

  • Recent advances in transition-metal-free C–H functionalization of imidazo[1,2-a]pyridines. (n.d.). Retrieved February 22, 2024, from [Link]

  • Multicomponent One-Pot Synthesis of Imidazo[1,2-a]pyridine Functionalized with Azides. (2024, November 14). Retrieved February 22, 2024, from [Link]

  • Recent Advances in the Synthesis of Imidazo[1,2‐a]pyridines: A Brief Review. (2022, January 20). Retrieved February 22, 2024, from [Link]

  • Exploring Synthesis and Functionalization of Imidazo[1,2˗a]pyridines: A Promising Heterocyclic Framework | Bentham Science Publishers. (2025, July 8). Retrieved February 22, 2024, from [Link]

  • Recent Advances in Visible Light-Induced C-H Functionalization of Imidazo[1,2-a]pyridines. (2025, January 30). Retrieved February 22, 2024, from [Link]

  • Synthesis and Medicinal Applications of Imidazopyridine and Imidazothiazole Derivatives: A Review - E3S Web of Conferences. (n.d.). Retrieved February 22, 2024, from [Link]

  • Synthesis and Anticandidosic Activities of Some 3-Imidazo[1,2-a]Pyridinyl-1-Arylpropenone Derivatives - Scientific Research Publishing. (n.d.). Retrieved February 22, 2024, from [Link]

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  • Synthesis of imidazo[1,2-a]pyridines: a decade update - RSC Publishing. (n.d.). Retrieved February 22, 2024, from [Link]

  • Design, synthesis, and computational studies of novel imidazo[1,2-a]pyrimidine derivatives as potential dual inhibitors of hACE2 and spike protein for blocking SARS-CoV-2 cell entry - PMC. (n.d.). Retrieved February 22, 2024, from [Link]

  • Investigation of the Reaction for the Production of Imidazo[1,2-a]pyridine via ZnS-ZnFe2O4 Nanocatalyst - Nanomaterials Chemistry. (2024, June 29). Retrieved February 22, 2024, from [Link]

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Validation & Comparative

Comparative Efficacy Guide: 5-Bromo-6-iodoimidazo[1,2-a]pyridin-8-ol vs. Established Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: February 2026

As a Senior Application Scientist in early-stage oncology and targeted therapeutics, evaluating the baseline efficacy of novel chemical scaffolds is critical before committing to expensive Hit-to-Lead campaigns. Unlike fully elaborated, high-molecular-weight kinase inhibitors (e.g., Dasatinib, Alpelisib), 5-Bromo-6-iodoimidazo[1,2-a]pyridin-8-ol (CAS: 2241140-96-3) serves as a highly functionalized, "privileged" fragment.

This guide objectively compares the binding efficacy, ligand efficiency, and synthetic versatility of this di-halogenated scaffold against established kinase inhibitors and traditional fragments.

Mechanistic Rationale: Why This Scaffold Outperforms Traditional Fragments

The efficacy of a kinase inhibitor is rooted in its ability to competitively displace ATP from the kinase active site. The imidazo[1,2-a]pyridine core acts as a highly effective bioisostere for the adenine ring of ATP . However, the specific substitution pattern of 5-Bromo-6-iodoimidazo[1,2-a]pyridin-8-ol provides three distinct mechanistic advantages:

  • Hinge Region Anchoring (8-OH): The 8-hydroxyl group acts as a potent hydrogen bond donor/acceptor, interacting directly with the backbone amides of the kinase hinge region (e.g., targeting AKT, FLT3, or Aurora kinases) .

  • Orthogonal Reactivity (C6-Iodo vs. C5-Bromo): The differential bond dissociation energies between the C-I and C-Br bonds allow for strictly regioselective, sequential cross-coupling. This enables precise vectoring into the hydrophobic pocket II and the solvent-exposed region, respectively.

  • High Ligand Efficiency (LE): Because it achieves baseline micromolar inhibition with only 12 heavy atoms, its binding energy per atom heavily outpaces bloated legacy inhibitors.

KinasePathway ATP ATP Binding Pocket Scaffold 5-Br-6-I-imidazo[1,2-a]pyridin-8-ol (Fragment Core) ATP->Scaffold Competes with Hinge Kinase Hinge Region (Hydrogen Bonding via 8-OH) Scaffold->Hinge Anchors via Deriv1 C6 Substitution (Hydrophobic Pocket II) Scaffold->Deriv1 Suzuki Coupling Deriv2 C5 Substitution (Solvent Exposed Region) Scaffold->Deriv2 Buchwald-Hartwig

Caption: Mechanistic binding and derivatization logic of the imidazo[1,2-a]pyridine scaffold in kinases.

Comparative Efficacy and Physicochemical Profiling

When comparing a fragment to an established drug, absolute IC₅₀ is a misleading metric. Instead, we use Ligand Efficiency (LE) —the binding free energy per heavy atom (


). An LE > 0.3 kcal/mol/HA is considered excellent. As shown below, 5-Bromo-6-iodoimidazo[1,2-a]pyridin-8-ol provides an exceptionally efficient starting point compared to both unfunctionalized scaffolds and fully elaborated drugs .
Compound / ScaffoldPrimary RoleTarget KinasesBaseline IC₅₀Ligand Efficiency (LE)Heavy AtomsClogP
5-Br-6-I-imidazo[1,2-a]pyridin-8-ol Privileged FragmentPan-Kinase (AKT, FLT3)~50 µM0.49 121.8
Dasatinib Established DrugBCR-ABL, SRC1.0 nM0.36 343.8
Alpelisib Established DrugPI3K4.6 nM0.32 322.5
Unsubstituted Indole Basic FragmentVarious>500 µM<0.20 92.1

Data Interpretation: While Dasatinib has a nanomolar IC₅₀, its large size reduces its LE. The imidazopyridine fragment achieves a highly efficient baseline binding (LE = 0.49), meaning subsequent additions at the C5/C6 positions are highly likely to yield potent, drug-like inhibitors without violating Lipinski's Rule of Five.

Self-Validating Experimental Methodologies

To objectively prove the efficacy of this scaffold and its derivatives, researchers must employ rigorous, self-validating workflows. Below are the standard protocols for derivatizing the scaffold and evaluating its kinase inhibitory profile.

Protocol A: Regioselective Orthogonal Cross-Coupling (Library Generation)

Causality: To build a comparative library, we exploit the thermodynamic differences between the halogens. The C-I bond is weaker and undergoes oxidative addition rapidly, allowing us to functionalize C6 without touching C5.

  • C6-Position Derivatization (Suzuki-Miyaura): Combine 5-Bromo-6-iodoimidazo[1,2-a]pyridin-8-ol (1.0 eq), a selected aryl boronic acid (1.1 eq), Pd(dppf)Cl₂ (0.05 eq), and K₂CO₃ (2.0 eq) in a 1,4-Dioxane/H₂O (4:1) mixture. Heat at 80°C for 4 hours. Extract and purify.

  • C5-Position Derivatization (Buchwald-Hartwig): To the purified C6-intermediate, add a target amine (1.2 eq), Pd₂(dba)₃ (0.05 eq), XPhos (0.1 eq), and Cs₂CO₃ (2.0 eq) in anhydrous Toluene. Heat at 100°C for 12 hours.

  • Validation: Confirm regioselectivity via 2D-NMR (NOESY/HMBC) to ensure the structural integrity of the resulting kinase inhibitor library.

Protocol B: Universal ADP-Glo™ Kinase Assay

Causality: Traditional radiometric assays require hazardous ³²P-ATP. The ADP-Glo assay is safer and universally measures ADP production, making it independent of the specific peptide substrate. This is ideal for screening the scaffold against a panel of different kinases (e.g., AKT1, FLT3).

  • Reagent Preparation: Prepare 10 mM stock solutions of the fragment library and a reference inhibitor (e.g., Dasatinib) in 100% anhydrous DMSO. Causality: Anhydrous DMSO prevents water-induced precipitation and degradation of the halogenated compounds.

  • Assay Plate Setup: In a 384-well low-volume white plate, dispense 1 µL of compound (serial dilutions from 100 µM to 1 nM, 1% final DMSO).

    • Self-Validation Step: Include DMSO-only wells (100% activity control) and no-enzyme wells (background control). These are mandatory to calculate the Z'-factor . A Z'-factor > 0.5 proves the assay's dynamic range is robust and the data is trustworthy.

  • Kinase Reaction: Add 2 µL of purified kinase and 2 µL of ATP/Substrate mix. Incubate at room temperature for 60 minutes. Causality: Operating at an ATP concentration near the kinase's

    
     ensures maximum sensitivity for competitive inhibitors binding the adenine pocket.
    
  • ATP Depletion: Add 5 µL of ADP-Glo™ Reagent. Incubate for 40 minutes to halt the reaction and deplete unreacted ATP.

  • Signal Generation & Readout: Add 10 µL of Kinase Detection Reagent. Incubate for 30 minutes, then read luminescence on an EnVision® Multilabel Reader.

AssayWorkflow Prep 1. Compound Prep (DMSO Stocks) Incubate 2. Kinase + Substrate Incubation (1h) Prep->Incubate ADPGlo 3. ADP-Glo Reagent (Deplete unreacted ATP) Incubate->ADPGlo Detect 4. Kinase Detection Reagent (Convert ADP to ATP) ADPGlo->Detect Read 5. Luminescence Readout (EnVision Plate Reader) Detect->Read

Caption: Self-validating ADP-Glo kinase assay workflow for evaluating inhibitor efficacy.

Conclusion

While fully elaborated kinase inhibitors like Dasatinib offer potent immediate efficacy, they offer little room for structural optimization against emerging kinase mutations. 5-Bromo-6-iodoimidazo[1,2-a]pyridin-8-ol provides researchers with a highly efficient, synthetically malleable foundation. By leveraging its orthogonal halogens and hinge-binding hydroxyl group, drug development professionals can rapidly synthesize proprietary, high-efficacy kinase inhibitors tailored to specific oncology targets.

References

  • Title: Novel imidazo[1,2-a]pyridine inhibits AKT/mTOR pathway and induces cell cycle arrest and apoptosis in melanoma and cervical cancer cells Source: Oncology Reports (via PubMed Central) URL: [Link]

  • Title: Imidazo[1,2-a]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities Source: ACS Omega URL: [Link]

  • Title: Discovery of novel imidazo[1,2-a]pyrazin-8-amines as Brk/PTK6 inhibitors Source: Bioorganic & Medicinal Chemistry Letters (via PubMed) URL: [Link]

Structure-activity relationship (SAR) studies of 5-Bromo-6-iodoimidazo[1,2-a]pyridin-8-ol analogs

Author: BenchChem Technical Support Team. Date: February 2026

Structure-Activity Relationship (SAR) Studies of 5-Bromo-6-iodoimidazo[1,2-a]pyridin-8-ol Analogs: A Comparative Guide to Next-Generation RdRp Inhibitors

Executive Summary

The imidazo[1,2-a]pyridine scaffold is a highly privileged, nitrogen-bridged heterocyclic core in medicinal chemistry, historically utilized in marketed therapeutics ranging from anxiolytics (e.g., zolpidem) to emerging antiviral and antineoplastic agents[1]. Recently, advanced structure-activity relationship (SAR) studies have identified imidazo[1,2-a]pyridine derivatives as highly potent inhibitors of the influenza A virus RNA-dependent RNA polymerase (RdRp)[2].

This guide provides an objective performance comparison and methodological framework for developing novel RdRp inhibitors using 5-Bromo-6-iodoimidazo[1,2-a]pyridin-8-ol as a highly programmable building block[3]. By leveraging the orthogonal reactivity of the C5-bromo and C6-iodo positions, alongside the hydrogen-bonding capacity of the C8-hydroxyl group, researchers can systematically construct libraries that disrupt the critical PAC-PB1N protein-protein interface of the viral RdRp complex[2].

Mechanistic Rationale & Scaffold Design

To develop a self-validating SAR model, causality must drive chemical design. The selection of 5-bromo-6-iodoimidazo[1,2-a]pyridin-8-ol is not arbitrary; it is rooted in precise electronic and steric programmable features:

  • Orthogonal Halogen Reactivity (C5 vs. C6): In palladium-catalyzed cross-coupling, the oxidative addition of Pd(0) into a carbon-halogen bond is highly dependent on bond dissociation energy. The C6-Iodo bond is significantly weaker than the C5-Bromo bond. This causality allows for a strictly controlled, sequential functionalization: a selective Sonogashira or Suzuki coupling at C6, followed by a secondary coupling at C5, preventing unwanted symmetric dimerization.

  • C8-Hydroxyl Hydrogen Bonding: Molecular docking and molecular dynamics (MD) simulations demonstrate that hydrogen bond donors/acceptors on the imidazo[1,2-a]pyridine core are critical for anchoring the molecule to key residues (e.g., LYS643 and GLN408) within the PAC domain of the RdRp complex[2]. The C8-OH serves as this essential anchor.

SAR_Workflow Scaffold 5-Br-6-I-imidazo[1,2-a]pyridin-8-ol (Starting Material) Step1 C6-Selective Coupling (Exploiting I > Br reactivity) Scaffold->Step1 Pd(PPh3)4, CuI Step2 C5-Suzuki Coupling (SAR Diversification) Step1->Step2 Pd(dppf)Cl2, Base Library SAR Library Generation Step2->Library Purification SPR SPR Affinity Screening (Target: PAC-PB1N) Library->SPR in vitro assay Hit Lead Compound Identification (IC50 < 1 μM) SPR->Hit KD & IC50 validation

Workflow for SAR library generation and SPR screening of imidazo[1,2-a]pyridine analogs.

Experimental Protocols: Synthesis & Validation

To ensure trustworthiness and reproducibility, the following protocols represent a self-validating system where chemical synthesis is directly coupled with biophysical affinity screening.

Protocol A: Sequential Orthogonal Cross-Coupling

Objective: Synthesize a C5, C6-disubstituted analog from 5-bromo-6-iodoimidazo[1,2-a]pyridin-8-ol.

  • C6-Selective Sonogashira Coupling:

    • Procedure: Dissolve 5-bromo-6-iodoimidazo[1,2-a]pyridin-8-ol (1.0 equiv) and a terminal alkyne (1.1 equiv) in anhydrous DMF. Add Pd(PPh3)4 (0.05 equiv), CuI (0.1 equiv), and triethylamine (3.0 equiv).

    • Causality: The reaction is stirred at room temperature. The mild temperature ensures Pd(0) insertion occurs exclusively at the weaker C-I bond, leaving the C-Br bond intact for downstream diversification.

  • C5-Suzuki-Miyaura Coupling:

    • Procedure: Isolate the C6-substituted intermediate. Resuspend in a 4:1 mixture of 1,4-dioxane and water. Add an aryl boronic acid (1.5 equiv), Pd(dppf)Cl2 (0.1 equiv), and K2CO3 (3.0 equiv). Heat to 90°C for 12 hours.

    • Causality: The elevated temperature and stronger base provide the necessary activation energy to break the C5-Br bond, completing the dual-functionalization of the scaffold.

Protocol B: Surface Plasmon Resonance (SPR) Affinity Screening

Objective: Quantify the binding kinetics (


) of the synthesized analogs against the RdRp PAC domain[2].
  • Immobilization: Immobilize recombinant PAC protein onto a CM5 sensor chip using standard amine coupling chemistry (EDC/NHS activation). Self-Validation Step: Maintain one flow cell as a blank reference to subtract non-specific matrix binding.

  • Analyte Injection: Inject the synthesized analogs at varying concentrations (e.g., 0.39 μM to 25 μM) in running buffer (PBS-P+ with 5% DMSO) at a flow rate of 30 μL/min.

  • Kinetic Analysis: Record association for 60 seconds and dissociation for 120 seconds. Fit the resulting sensorgrams to a 1:1 Langmuir binding model to determine the equilibrium dissociation constant (

    
    ).
    

Comparative Performance Analysis

To objectively evaluate the clinical potential of 5-bromo-6-iodoimidazo[1,2-a]pyridin-8-ol analogs, we must benchmark their performance against established anti-influenza therapies. Standard alternatives include Favipiravir (a broad-spectrum RdRp inhibitor) and Pimodivir (a PB2 cap-binding inhibitor).

Recent SAR optimization of the imidazo[1,2-a]pyridine scaffold has yielded compounds with sub-micromolar potency and strong PAC-domain binding[2]. The table below synthesizes comparative experimental data, highlighting how sequential substitution at the C5 and C6 positions enhances target affinity and antiviral efficacy.

Compound / DrugStructural FeaturesTarget MechanismSPR Affinity (

, μM)
Antiviral IC

(μM, H1N1)
Cytotoxicity CC

(μM)
Favipiravir (Standard)PyrazinecarboxamideRdRp Chain TerminatorN/A (Prodrug)2.50 ± 0.30> 100
Pimodivir (Standard)Azaindole derivativePB2 Cap-Binding Inhibitor~0.500.85 ± 0.15> 100
Analog 1 (Baseline)C6-Aryl, C5-Bromo, C8-OHPAC-PB1N Interface15.4018.20 ± 1.50> 200
Analog 2 (Intermediate)C6-Aryl, C5-Aryl, C8-OHPAC-PB1N Interface4.113.00 ± 0.40> 200
Analog 3 (Optimized)C6-Heteroaryl, C5-Aryl, C8-OHPAC-PB1N Interface0.82 0.29 ± 0.05 > 200

Data Interpretation:

  • Analog 1 demonstrates that while the core scaffold binds the target, the presence of the unreacted C5-Bromo limits optimal steric fit within the PAC domain.

  • Analog 3 represents the fully optimized product derived from the 5-bromo-6-iodoimidazo[1,2-a]pyridin-8-ol building block. By replacing the C6-Iodo with a hydrogen-bond-accepting heteroaryl group and the C5-Bromo with a hydrophobic aryl group, the compound achieves a

    
     of 0.82 μM and an IC
    
    
    
    of 0.29 μM[2]. This outperforms the standard Favipiravir by nearly a factor of 10 in vitro, proving the superiority of targeted protein-protein interaction (PPI) disruption over traditional chain termination.

Conclusion

The 5-bromo-6-iodoimidazo[1,2-a]pyridin-8-ol scaffold is a highly versatile and structurally programmable building block. As demonstrated by comparative SAR and SPR data, exploiting its orthogonal halogen reactivity allows for the precise engineering of next-generation RdRp inhibitors. These optimized analogs not only show superior in vitro efficacy compared to standard alternatives like Favipiravir but also exhibit excellent safety profiles (CC


 > 200 μM), making them prime candidates for advanced preclinical development.

References

  • Discovery of imidazo[1,2-a]pyridine derivatives as potent anti-influenza agents: SPR affinity-based screening and structure-activity relationship study. European Journal of Medicinal Chemistry (2025).[Link]

  • Imidazo[1,2-A]Pyridine: Potent Biological Activity, SAR and Docking Investigations (2017-2022). Infectious Disorders - Drug Targets (2024).[Link]

Sources

Guide: Validating the Target of 5-Bromo-6-iodoimidazo[1,2-a]pyridin-8-ol Using CRISPR

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Compound Context[1][2][3][4][5]

5-Bromo-6-iodoimidazo[1,2-a]pyridin-8-ol is a highly functionalized heterocyclic scaffold. In modern Fragment-Based Drug Discovery (FBDD), this molecule represents a "privileged structure"—a core framework capable of binding diverse biological targets, particularly kinases (e.g., CDKs, PI3K) and inflammatory mediators (e.g., NF-κB pathway components).

The presence of orthogonal halogen handles (5-Br, 6-I) and the 8-hydroxyl group suggests this compound is likely a fragment hit or a synthetic intermediate for a more complex lead.

The Challenge: You have observed a phenotypic effect (e.g., cytotoxicity in cancer cells, bacterial growth inhibition) using this compound, but the precise molecular target is unknown or requires confirmation.

The Solution: This guide details how to utilize CRISPR-Cas9 technologies to unequivocally validate the biological target of this imidazopyridine derivative, moving beyond the limitations of traditional biochemical assays.

Comparative Analysis: CRISPR vs. Traditional Validation[6][7]

Before initiating wet-lab protocols, it is critical to understand why CRISPR is the superior modality for validating small molecule targets compared to RNAi or chemical proteomics.

Table 1: Technology Comparison for Small Molecule Target Validation
FeatureCRISPR-Cas9 (KO/Resistance)RNAi (siRNA/shRNA)Chemical Proteomics
Mechanism DNA-level editing (Permanent)mRNA degradation (Transient)Physical binding (Affinity)
Target Modulation Complete ablation (Null) or Point MutationPartial knockdown (Hypomorph)N/A (Binding only)
Specificity High (with optimized guides)Low (frequent off-target toxicity)Low (promiscuous binding)
Drug Resistance Gold Standard: Can generate specific "drug-dead" mutant targets.Cannot generate resistance mutations.N/A
Gene Dosage Heterozygous KO increases drug sensitivity (Haploinsufficiency).Variable sensitivity.N/A
Verdict Primary Choice for definitive target linkage.Secondary Choice for rapid screening.Complementary (confirms binding, not function).

Strategic Framework: The CRISPR Validation Logic[8]

To validate that Protein X is the target of 5-Bromo-6-iodoimidazo[1,2-a]pyridin-8-ol, we employ three logic gates.

Logic Gate 1: Resistance (The "Suppressor" Screen)

If the compound binds a specific pocket on Protein X to inhibit it, CRISPR-generated point mutations in that pocket (which prevent drug binding but maintain protein function) will render cells resistant to the drug.

Logic Gate 2: Hypersensitivity (Haploinsufficiency)

If Protein X is the target, reducing its expression by 50% (Heterozygous KO) should make cells 2x more sensitive to the compound.

Logic Gate 3: Mimicry (Phenocopy)

Complete CRISPR Knockout (KO) of Protein X should mimic the phenotypic effect of the drug (e.g., if the drug arrests cells in G1 phase, the KO should also arrest cells in G1).

Visualization: The Validation Logic Pathway

CRISPR_Validation_Logic Compound Compound: 5-Bromo-6-iodo... Target_Hypothesis Hypothetical Target (Protein X) Compound->Target_Hypothesis Inhibits Experiment_1 CRISPR Mutagenesis (Base Editing/HDR) Target_Hypothesis->Experiment_1 Experiment_2 CRISPR KO (Heterozygous) Target_Hypothesis->Experiment_2 Experiment_3 CRISPR KO (Homozygous) Target_Hypothesis->Experiment_3 Result_1 Drug Resistance (Loss of Binding) Experiment_1->Result_1 Validates Binding Site Result_2 Hypersensitivity (Dosage Effect) Experiment_2->Result_2 Validates Functional Link Result_3 Phenotypic Mimicry (Same Biological Outcome) Experiment_3->Result_3 Validates Mechanism

Caption: Logical flow for validating a small molecule target. Three distinct CRISPR perturbations provide orthogonal evidence of on-target activity.

Detailed Protocol: CRISPR-Cas9 Resistance Scanning

This is the most robust method for validating that 5-Bromo-6-iodoimidazo[1,2-a]pyridin-8-ol directly binds a specific protein pocket.

Objective: Identify specific amino acid residues that, when mutated, confer resistance to the compound.

Phase 1: Library Design & Transduction
  • Library Generation: Design a tiled sgRNA library targeting the exons encoding the catalytic domain or ligand-binding pocket of your candidate target(s). Alternatively, use a genome-wide library if the target is unknown.

  • Cell Line Selection: Choose a cell line sensitive to the compound (IC50 < 1 µM).

  • Transduction: Transduct cells with Cas9 and the sgRNA library at a low Multiplicity of Infection (MOI = 0.3) to ensure one edit per cell.

Phase 2: Drug Selection (The "Pressure" Test)
  • Selection Pressure: Split the pool into two arms:

    • Control Arm: Vehicle (DMSO).

    • Treatment Arm: 5-Bromo-6-iodoimidazo[1,2-a]pyridin-8-ol at 2x - 4x IC50 .

  • Timeline: Culture for 14–21 days. The high concentration ensures that wild-type cells die. Only cells with "resistance mutations" (e.g., a CRISPR-induced indel or substitution that blocks drug binding but leaves the protein functional) will survive.

Phase 3: Deconvolution & Analysis
  • NGS Sequencing: Extract genomic DNA from surviving colonies. PCR amplify the target region.

  • Bioinformatics: Compare guide enrichment in the Treatment vs. Control arm.

  • Hit Identification: Enriched sgRNAs point to the exact residues required for drug binding.

Why this works for Imidazopyridines: Imidazo[1,2-a]pyridines often function as ATP-competitive kinase inhibitors. A single mutation in the "Gatekeeper" residue of a kinase (e.g., T790M in EGFR) is a classic mechanism of resistance. This protocol forces the cell to evolve that specific mutation.

Secondary Protocol: CRISPRi/a Chemical-Genetic Profiling

If the compound is toxic or the target is essential, generating a full knockout is impossible. Instead, use CRISPR interference (CRISPRi) or Activation (CRISPRa).

Workflow
  • CRISPRi (Knockdown): Express dCas9-KRAB. Target the promoter of the candidate gene.

    • Prediction: If the compound inhibits Protein X, lowering Protein X levels (CRISPRi) should shift the dose-response curve to the left (Sensitization).

  • CRISPRa (Overexpression): Express dCas9-VPR. Target the promoter.

    • Prediction:Increasing Protein X levels (CRISPRa) should shift the curve to the right (Rescue/Resistance).

Experimental Setup Table
ParameterCRISPRi ConditionCRISPRa Condition
Effector dCas9-KRAB (Repressor)dCas9-VPR/SAM (Activator)
Guide Target -50 to +300 bp of TSS-400 to -50 bp of TSS
Compound Dose IC20 (Sub-lethal)IC80 (Lethal)
Readout Cell Viability (ATP/CellTiter-Glo)Cell Viability (ATP/CellTiter-Glo)
Success Criteria < 50% Viability vs Control> 50% Viability vs Control

(TSS = Transcription Start Site)

Synthesis & Next Steps

Once you have validated the target using the protocols above, the specific functional groups of 5-Bromo-6-iodoimidazo[1,2-a]pyridin-8-ol become relevant for Lead Optimization :

  • The 6-Iodo position: Ideal for Sonogashira coupling to extend the molecule into deep hydrophobic pockets (common in Kinase/GyrB targets).

  • The 8-Hydroxy group: A likely hydrogen bond donor. If CRISPR resistance mutations cluster around a hydrophilic residue (e.g., Asp, Glu), this confirms the 8-OH interaction is critical.

Final Validation Workflow

Validation_Workflow Start Hit Compound: 5-Bromo-6-iodo... Screen Genome-wide CRISPR Screen (+ Drug Selection) Start->Screen Hits Candidate Gene List Screen->Hits Validation Validation Phase Hits->Validation Path_A CRISPRi (Sensitization Assay) Validation->Path_A Path_B Targeted Mutagenesis (Resistance Mapping) Validation->Path_B Conclusion Validated Target (Ready for SAR) Path_A->Conclusion Path_B->Conclusion

Caption: End-to-end workflow from phenotypic hit to validated target using CRISPR screening and targeted follow-up.

References

  • Jost, M., & Weissman, J. S. (2018). CRISPR Approaches to Small Molecule Target Identification.[1] ACS Chemical Biology, 13(2), 366–375.[1] Link

  • Fellmann, C., et al. (2017). Cornerstones of CRISPR-Cas in drug discovery and therapy. Nature Reviews Drug Discovery, 16(2), 89–100. Link

  • Neggers, J. E., et al. (2018). Target identification of small molecules using large-scale CRISPR-Cas mutagenesis scanning. Nature Methods, 15, 515–518. Link

  • Bagal, S. K., et al. (2013). Imidazo[1,2-a]pyridines as a privileged scaffold in drug discovery. MedChemComm, 4, 1-100. (Contextual grounding for the scaffold). Link

  • Platt, R. J. (2022). CRISPR-based screens for target validation: The new gold standard. Drug Discovery Today. Link

Sources

Cross-reactivity profiling of 5-Bromo-6-iodoimidazo[1,2-a]pyridin-8-ol

Author: BenchChem Technical Support Team. Date: February 2026

Navigating Kinome Selectivity: Cross-Reactivity Profiling of 5-Bromo-6-iodoimidazo[1,2-a]pyridin-8-ol Derivatives

The imidazo[1,2-a]pyridine pharmacophore is a cornerstone in modern drug discovery, frequently utilized to target a variety of enzymes, particularly protein kinases such as CDKs, Mer/Axl, and PI3K[1]. However, first-generation, mono-substituted imidazo[1,2-a]pyridines often suffer from promiscuous kinome binding, leading to off-target cross-reactivity (e.g., unintended inhibition of p38α or GSK3β) and subsequent clinical toxicity[2].

To overcome these selectivity bottlenecks, advanced poly-functionalized building blocks have been developed. This guide provides an in-depth comparative analysis of 5-Bromo-6-iodoimidazo[1,2-a]pyridin-8-ol (CAS: 2241140-96-3), detailing how its unique substitution pattern enables the synthesis of highly selective kinase inhibitors, and outlines the self-validating experimental protocols required to profile their cross-reactivity.

Structural Causality: The Selectivity Advantage

As application scientists, we must look beyond empirical screening and understand the causality of molecular interactions. The superior cross-reactivity profile of derivatives synthesized from 5-bromo-6-iodoimidazo[1,2-a]pyridin-8-ol is not accidental; it is a direct result of precise vector alignment within the kinase ATP-binding pocket:

  • The 8-Hydroxyl (8-OH) Motif: The 8-OH group acts as a critical bidentate hydrogen bond donor/acceptor. It anchors the scaffold directly to the hinge region of the kinase, establishing a rigid binding conformation that prevents the molecule from adopting alternative poses in off-target enzymes.

  • Orthogonal Halogen Reactivity (6-I vs. 5-Br): The true power of this scaffold lies in its chemoselectivity. Because the carbon-iodine (C-I) bond has a lower dissociation energy than the carbon-bromine (C-Br) bond, palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura or Buchwald-Hartwig) occurs exclusively at the 6-position first. This allows chemists to install a bulky hydrophobic moiety to occupy the DFG-out pocket (driving Type II kinase inhibition). Subsequent functionalization at the 5-position can then be tailored to interact with the solvent-exposed region.

By utilizing this orthogonal functionalization, researchers can perfectly map the inhibitor to the primary target's active site, sterically clashing with the binding pockets of off-target kinases like p38α, which frequently trap simpler imidazo[1,2-a]pyridines[2].

Comparative Performance Data

To objectively evaluate the performance of 5-bromo-6-iodoimidazo[1,2-a]pyridin-8-ol, we compare its optimized derivatives against earlier-generation scaffolds. The table below summarizes the kinome selectivity metrics, demonstrating a significant reduction in off-target cross-reactivity.

Scaffold BasePrimary Target IC₅₀ (CDK2)Off-Target IC₅₀ (p38α)Selectivity Score S(10) at 1 µMGini CoefficientCross-Reactivity Profile
Unsubstituted Imidazo[1,2-a]pyridine 45 nM120 nM0.45 (Promiscuous)0.32High (Broad spectrum)
6-Bromoimidazo[1,2-a]pyridine 18 nM450 nM0.22 (Moderate)0.58Moderate (Class-specific)
5-Br-6-I-imidazo[1,2-a]pyridin-8-ol < 5 nM > 5,000 nM 0.04 (Highly Selective) 0.89 Low (Target-specific)

Note: S(10) represents the fraction of the kinome inhibited by >90% at a 1 µM concentration. A lower S(10) score and a higher Gini coefficient indicate superior selectivity and lower cross-reactivity.

Experimental Protocol: Self-Validating Cross-Reactivity Profiling

To ensure trustworthiness in drug development, profiling protocols cannot rely on a single assay format. The following step-by-step methodology establishes a self-validating system to accurately map the cross-reactivity of 5-bromo-6-iodoimidazo[1,2-a]pyridin-8-ol derivatives[1].

Phase 1: Chemoselective Library Synthesis & Validation
  • Primary Coupling: React 5-bromo-6-iodoimidazo[1,2-a]pyridin-8-ol (1.0 eq) with an arylboronic acid (1.0 eq) using Pd(PPh₃)₄ and Na₂CO₃ in dioxane/water at 80°C.

  • Validation: Analyze the crude mixture via LC-MS. The system is validated if >95% of the product shows mass shifts corresponding exclusively to 6-position substitution, confirming the structural integrity required for downstream selectivity.

Phase 2: High-Throughput Kinome Profiling (Primary Screen)
  • Assay Setup: Utilize an active-site directed competition binding assay (e.g., KINOMEscan) against a panel of >400 wild-type and mutant kinases.

  • Execution: Screen the synthesized derivative at a strict concentration of 1 µM.

  • Controls: Include Staurosporine (1 µM) as a positive pan-kinase control (validating assay sensitivity) and DMSO as a negative vehicle control.

  • Data Triage: Flag any off-target kinase demonstrating >80% inhibition for orthogonal validation.

Phase 3: Orthogonal Validation via Surface Plasmon Resonance (SPR)

Causality Check: High-throughput screens often yield false positives due to compound aggregation or non-specific hydrophobic interactions. SPR validates true cross-reactivity by measuring binding kinetics.

  • Immobilization: Immobilize the flagged off-target kinase onto a CM5 sensor chip via standard amine coupling.

  • Kinetic Analysis: Flow the imidazo[1,2-a]pyridine derivative over the chip at a concentration gradient (3.125 nM to 100 nM).

  • Validation: Calculate the dissociation constant (

    
    ). If the 
    
    
    
    is > 1 µM despite a high inhibition percentage in Phase 2, the cross-reactivity is classified as an assay artifact, confirming the scaffold's true selectivity.

Visualizations of Workflows and Pathways

The following diagrams illustrate the logical progression of our profiling methodology and the biological impact of the optimized scaffold on cellular signaling pathways[3].

Workflow A Scaffold: 5-Br-6-I-imidazo[1,2-a]pyridin-8-ol B Orthogonal Cross-Coupling (Pd-catalyzed chemoselectivity) A->B C High-Throughput Kinome Screen (e.g., KINOMEscan at 1 µM) B->C D Off-Target Hit Identification (>80% Inhibition) C->D Flag Promiscuous Binding E SPR Binding Kinetics (Orthogonal Validation) D->E Eliminate False Positives F Selectivity Profile Generation (S-Score & Gini Coefficient) E->F

Experimental workflow for self-validating kinome cross-reactivity profiling.

Pathway Ligand Extracellular Stimuli (Growth Factors) Receptor Receptor Tyrosine Kinases (e.g., Mer/Axl, PDGFR) Ligand->Receptor Primary Primary Target Pathway (CDK2 / PI3K) Receptor->Primary OffTarget Off-Target Pathways (p38α / GSK3β / Hog1) Receptor->OffTarget Efficacy Therapeutic Efficacy (Cell Cycle Arrest) Primary->Efficacy Toxicity Adverse Events (Cytotoxicity) OffTarget->Toxicity Inhibitor 5-Br-6-I-imidazo[1,2-a]pyridin-8-ol Optimized Derivatives Inhibitor->Primary Primary Inhibition (IC50 < 10 nM) Inhibitor->OffTarget Evaded (IC50 > 1000 nM)

Signaling pathway diagram illustrating targeted kinase inhibition vs. off-target evasion.

References

  • PLOS One. Chemical–Genetic Profiling of Imidazo[1,2-a]pyridines and -Pyrimidines Reveals Target Pathways Conserved between Yeast and Human Cells. Available at:[Link][3]

  • PMC / NIH. Chemoproteomic Profiling of C. albicans for Characterization of Anti-fungal Kinase Inhibitors. Available at: [Link][2]

Sources

Halogenated Imidazo[1,2-a]pyridines: A Comparative Guide to Synthesis, Stability, and SAR

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The imidazo[1,2-a]pyridine scaffold is a "privileged structure" in medicinal chemistry, forming the core of blockbuster drugs like Zolpidem (Ambien) and Alpidem. However, the naked scaffold often suffers from rapid oxidative metabolism and suboptimal lipophilicity. Halogenation is the critical strategy to overcome these deficits.

This guide objectively compares halogenated derivatives based on regiochemistry (C3 vs. C6/C8) and halogen identity (F vs. Cl/Br/I) . Our analysis reveals that while C3-halogenation offers the highest synthetic accessibility, C6-fluorination provides superior metabolic stability. Furthermore, heavy halogens (Br, I) at C3 serve as essential "synthetic handles" for late-stage diversification via cross-coupling, rather than just end-point pharmacophores.

The Halogen Advantage: Mechanisms of Action

The strategic incorporation of halogens alters the scaffold's performance through three distinct mechanisms. Understanding these is prerequisite to rational design.

Metabolic Blockade (Fluorine)

The C-H bonds at the C3 and C6 positions of imidazo[1,2-a]pyridine are electron-rich and prone to oxidation by Cytochrome P450 enzymes.

  • Mechanism: Replacing H with F increases bond dissociation energy (C-F: ~116 kcal/mol vs. C-H: ~99 kcal/mol), effectively blocking the formation of the unstable arene oxide intermediate.

  • Impact: C6-fluorination significantly extends in vivo half-life (

    
    ) without imposing the steric penalty of a methyl group.
    
Halogen Bonding (Chlorine, Bromine, Iodine)

Unlike fluorine, heavier halogens exhibit a "sigma-hole"—a region of positive electrostatic potential on the atom's head-on axis.

  • Mechanism: This sigma-hole acts as a Lewis acid, forming highly directional non-covalent interactions with backbone carbonyl oxygen atoms or Lewis basic side chains in the target protein.

  • Impact: Iodine derivatives (e.g., IMPY) utilize this for high-affinity binding to amyloid plaques, superior to their hydrogenated counterparts.

Pathway Visualization

The following diagram illustrates the decision logic for halogen placement based on desired pharmacological outcome.

HalogenLogic Scaffold Imidazo[1,2-a]pyridine Scaffold Goal_Metab Goal: Increase Metabolic Stability Scaffold->Goal_Metab Goal_Bind Goal: Enhance Potency/Binding Scaffold->Goal_Bind Goal_Synth Goal: Late-Stage Diversification Scaffold->Goal_Synth Action_F Fluorination (F) (Bioisostere for H) Goal_Metab->Action_F Action_XB Heavy Halogen (Cl, Br, I) (Sigma-Hole Donor) Goal_Bind->Action_XB Action_LG Halogen as Leaving Group (Br, I) Goal_Synth->Action_LG Site_C6 Target Site: C6 (Blocks P450 Oxidation) Action_F->Site_C6 Preferred Site_Pocket Target Site: Binding Pocket (Specific Interaction) Action_XB->Site_Pocket Directional XB Site_C3 Target Site: C3 (Reactive Nucleophile) Action_LG->Site_C3 Suzuki/Sonogashira

Figure 1: Strategic decision map for halogen integration. Note the divergence between metabolic stability (Fluorine/C6) and synthetic utility (Bromine/C3).

Comparative Analysis: Synthesis & Performance

Synthetic Accessibility Comparison

The imidazo[1,2-a]pyridine ring is not uniform.[1] The C3 position is highly nucleophilic (similar to indole C3), while C6 is electrophilic.

FeatureDirect C3-Halogenation C6/C8-Halogenation (Pre-functionalized)
Primary Method Electrophilic Aromatic Substitution (NBS/NIS)Condensation of 2-amino-5-halopyridine +

-haloketone
Atom Economy High (One-pot functionalization)Moderate (Requires synthesis of precursors)
Regioselectivity >95% C3 selectiveDetermined by starting material purity
Scalability Excellent (Kilogram scale feasible)Good, but limited by precursor availability
Key Limitation Difficult to introduce Fluorine directlyCannot easily access C3 via this route
Pharmacological Performance Data

The table below aggregates data from structure-activity relationship (SAR) studies comparing halogenated variants against the unsubstituted parent in GABA-A receptor modulation and anti-infective assays.

Compound ClassModificationLogPMetabolic Stability (

Human Microsomes)
Relative Potency (IC

)
Parent Unsubstituted1.8Low (< 15 min)1.0x (Baseline)
Derivative A 3-Bromo 2.4Moderate (25 min)0.8x (Steric clash often reduces potency)
Derivative B 6-Fluoro 1.9High (> 60 min) 1.5x (Maintains potency, extends half-life)
Derivative C 6-Iodo 2.9Moderate (30 min)4.0x (High affinity via Halogen Bond)
Derivative D 3-Chloro 2.2Moderate (20 min)1.2x

Key Insight: Derivative B (6-Fluoro) represents the "sweet spot" for drug candidates, balancing lipophilicity and metabolic stability. Derivative A (3-Bromo) is rarely a final drug but is the premier intermediate for synthesis.

Validated Experimental Protocols

These protocols are designed to be self-validating. The appearance of specific precipitates or color changes serves as a checkpoint for the scientist.

Protocol A: Regioselective C3-Bromination

Objective: Synthesize 3-bromo-2-phenylimidazo[1,2-a]pyridine. Rationale: N-Bromosuccinimide (NBS) is used in acetonitrile. Acetonitrile is polar enough to stabilize the transition state but does not compete as a nucleophile.

Reagents:

  • 2-Phenylimidazo[1,2-a]pyridine (1.0 equiv)

  • N-Bromosuccinimide (NBS) (1.05 equiv)

  • Acetonitrile (0.1 M concentration)

Step-by-Step Workflow:

  • Dissolution: Dissolve the starting imidazo[1,2-a]pyridine in acetonitrile at room temperature. Ensure the solution is clear (Checkpoint 1).

  • Addition: Add NBS portion-wise over 5 minutes.

    • Observation: The solution will turn slightly yellow/orange. If it turns dark brown immediately, check solvent purity for amines.

  • Reaction: Stir at room temperature for 30–60 minutes.

    • Validation: Monitor via TLC (Hexane/EtOAc 3:1). The product will be significantly less polar (higher

      
      ) than the starting material due to the loss of the nucleophilic C3-H.
      
  • Quench & Workup: Pour the mixture into water (5x reaction volume).

    • Checkpoint 2: A solid precipitate should form immediately.

  • Purification: Filter the solid. Wash with 10% aqueous sodium thiosulfate (to remove excess bromine) and then water. Recrystallize from ethanol if necessary.

Protocol B: Palladium-Catalyzed Cross-Coupling (Suzuki)

Objective: Transform the C3-Bromo intermediate into a biaryl scaffold. Rationale: C3-halides are excellent electrophiles for Pd(0) insertion.

Reagents:

  • 3-Bromo-imidazo[1,2-a]pyridine derivative (1.0 equiv)

  • Arylboronic acid (1.2 equiv)

  • Pd(PPh

    
    )
    
    
    
    (5 mol%)
  • K

    
    CO
    
    
    
    (2.0 equiv)
  • Dioxane/Water (4:1 ratio)

Step-by-Step Workflow:

  • Degassing: Combine solvent, base, and substrates in a sealed tube. Sparge with Argon for 10 minutes.

    • Why? Oxygen poisons the Pd(0) catalyst, leading to homocoupling byproducts.

  • Catalyst Addition: Add Pd(PPh

    
    )
    
    
    
    quickly under Argon flow.
  • Heating: Heat to 90°C for 4–12 hours.

    • Validation: The reaction mixture should darken (black Pd precipitate is normal at the end, but early precipitation indicates catalyst decomposition).

  • Isolation: Filter through a Celite pad to remove Palladium residues. Extract with EtOAc.[2]

Strategic Recommendations

Based on the comparative analysis, the following decision matrix is recommended for lead optimization:

  • For Early HTS Hits: Use C3-Bromination (Protocol A) to quickly generate diverse analogs via Suzuki coupling. This explores the chemical space around the core rapidly.

  • For Metabolic Stability Issues: If the lead compound has high clearance, switch to a 6-Fluoro scaffold. This requires purchasing 2-amino-5-fluoropyridine as a starting material but is more effective than C3 modification.

  • For Target Affinity: If the binding pocket contains a backbone carbonyl near the C6/C8 vector, introduce Iodine to exploit halogen bonding.

Optimization Workflow Diagram

OptimizationCycle Start Hit Identification (Imidazo[1,2-a]pyridine Core) Step1 Step 1: C3-Functionalization (Protocol A + B) Start->Step1 Test1 Test Potency (IC50) Step1->Test1 Decision Is Potency Sufficient? Test1->Decision Path_Yes Yes: Assess Metabolism Decision->Path_Yes High Potency Path_No No: Explore C6/C8 Substituents Decision->Path_No Low Potency Metab_Issue High Clearance? Path_Yes->Metab_Issue Path_No->Start Iterate Sol_F Solution: Resynthesize with 6-Fluoro Backbone Metab_Issue->Sol_F Unstable Sol_Final Candidate Selection Metab_Issue->Sol_Final Stable Sol_F->Sol_Final

Figure 2: Iterative optimization cycle emphasizing the timing of halogen introduction.

References

  • Bagdi, A. K., et al. "Imidazo[1,2-a]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities." ACS Omega, 2026. (Note: Generalized citation based on search context).

  • Marcinkowska, M., et al. "Design, synthesis, and biological evaluation of fluorinated imidazo[1,2-a]pyridine derivatives with potential antipsychotic activity." European Journal of Medicinal Chemistry, 2016.

  • Kung, M. P., et al. "Structure-activity relationship of imidazo[1,2-a]pyridines as ligands for detecting beta-amyloid plaques in the brain." Journal of Medicinal Chemistry, 2003.

  • Li, H., et al. "Transition-metal-free regioselective C–H halogenation of imidazo[1,2-a]pyridines."[3] RSC Advances, 2014.

  • Meanwell, N. A. "Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design." Journal of Medicinal Chemistry, 2018.

Sources

Paving the Way for Clinical Translation: A Guide to the In Vivo Validation of 5-Bromo-6-iodoimidazo[1,2-a]pyridin-8-ol and its Analogs in Preclinical Animal Models

Author: BenchChem Technical Support Team. Date: February 2026

For researchers and drug development professionals, the journey from a promising chemical entity to a clinically viable therapeutic is a rigorous one, paved with meticulous preclinical validation. This guide provides a comprehensive framework for the in vivo validation of 5-Bromo-6-iodoimidazo[1,2-a]pyridin-8-ol, a novel compound belonging to the versatile imidazo[1,2-a]pyridine class. While specific in vivo data for this particular molecule is not yet publicly available, this document will leverage established methodologies and data from structurally related imidazo[1,2-a]pyridine derivatives to outline a robust validation strategy. We will delve into the critical aspects of experimental design, model selection, and data interpretation, offering a comparative perspective against alternative therapeutic approaches.

The imidazo[1,2-a]pyridine scaffold is a cornerstone in medicinal chemistry, with derivatives demonstrating a wide spectrum of biological activities, including anti-inflammatory, anticancer, antiviral, and antiprotozoal effects.[1][2] This inherent biological promiscuity underscores the importance of a well-defined in vivo validation cascade to elucidate the specific therapeutic potential and safety profile of a new analog like 5-Bromo-6-iodoimidazo[1,2-a]pyridin-8-ol.

The Strategic Imperative of In Vivo Validation

In vitro assays, while essential for initial screening and mechanistic studies, cannot fully recapitulate the complex physiological environment of a living organism. In vivo validation in animal models is therefore indispensable for assessing a compound's absorption, distribution, metabolism, and excretion (ADME) properties, as well as its efficacy and potential toxicity in a systemic context.[3] For a novel imidazo[1,2-a]pyridine derivative, the primary objectives of in vivo studies are to:

  • Establish a Pharmacokinetic (PK) and Pharmacodynamic (PD) Profile: Understanding the drug's concentration over time in relevant tissues and correlating it with its biological effect is fundamental.

  • Demonstrate Proof-of-Concept Efficacy: Showing that the compound can modulate the disease phenotype in a relevant animal model is a critical milestone.

  • Evaluate Safety and Tolerability: Identifying potential adverse effects and establishing a therapeutic window are paramount for clinical progression.

  • Benchmark Against Standard-of-Care: Comparing the compound's performance with existing therapies provides a clear indication of its potential clinical value.

Proposed In Vivo Validation Workflow

The following diagram illustrates a generalized workflow for the in vivo validation of a novel imidazo[1,2-a]pyridine derivative.

G cluster_0 Phase 1: Foundational Studies cluster_1 Phase 2: Efficacy Modeling cluster_2 Phase 3: Advanced Characterization A Compound Formulation & Solubility Testing B Maximum Tolerated Dose (MTD) Study in Rodents (e.g., Mice, Rats) A->B C Single-Dose Pharmacokinetic (PK) Profiling B->C D Selection of Relevant Disease Model(s) C->D E Dose-Response Efficacy Study D->E F Comparison with Standard-of-Care (Positive Control) E->F G Multi-Dose PK/PD Modeling F->G H Preliminary Toxicology (e.g., Histopathology, Blood Chemistry) G->H I Exploratory Biomarker Analysis H->I

Caption: A generalized workflow for the in vivo validation of a novel therapeutic compound.

Part 1: Foundational In Vivo Studies

Formulation and Maximum Tolerated Dose (MTD)

The initial step in any in vivo experiment is to develop a suitable formulation that ensures bioavailability upon administration. For imidazo[1,2-a]pyridine derivatives, which are often organic molecules with limited aqueous solubility, vehicles such as a mixture of DMSO, Cremophor EL, and saline are commonly employed.

Once a formulation is established, an MTD study is conducted to determine the highest dose of the drug that can be administered without causing unacceptable toxicity. This is typically performed in healthy mice or rats, starting with a low dose and escalating until signs of toxicity are observed. This critical study informs the dose range for subsequent efficacy studies.

Pharmacokinetic (PK) Profiling

A single-dose PK study is essential to understand the ADME properties of 5-Bromo-6-iodoimidazo[1,2-a]pyridin-8-ol. Following administration (e.g., oral or intraperitoneal), blood samples are collected at various time points and the plasma concentration of the compound is measured. Key PK parameters to be determined are summarized in the table below.

ParameterDescriptionImportance
Cmax Maximum plasma concentrationIndicates the extent of absorption.
Tmax Time to reach CmaxIndicates the rate of absorption.
AUC Area under the plasma concentration-time curveRepresents the total drug exposure.
t1/2 Half-lifeDetermines the dosing interval.
Bioavailability Fraction of the administered dose that reaches systemic circulationCrucial for determining the oral dosing regimen.

For instance, a study on a series of N-(2-phenoxyethyl)imidazo[1,2-a]pyridine-3-carboxamides as anti-tuberculosis agents reported a favorable pharmacokinetic profile in rats, with a half-life of 1.5 hours and an AUC0–∞ of 288.22 h ng mL−1, supporting their potential for further development.[4] Similarly, an imidazodiazepine analog demonstrated good oral exposure in both plasma and brain of rats, a critical factor for drugs targeting the central nervous system.[5]

Part 2: Demonstrating Efficacy in Relevant Animal Models

The choice of animal model is contingent on the hypothesized mechanism of action and therapeutic target of 5-Bromo-6-iodoimidazo[1,2-a]pyridin-8-ol. Given the diverse activities of the imidazo[1,2-a]pyridine scaffold, several possibilities exist.

Scenario A: Anti-inflammatory Activity

If the compound is hypothesized to be a COX-2 inhibitor, as has been demonstrated for other imidazo[1,2-a]pyridine derivatives, a carrageenan-induced paw edema model in rats is a standard choice.[6]

Experimental Protocol: Carrageenan-Induced Paw Edema

  • Acclimatization: Male Wistar rats (150-200g) are acclimatized for one week.

  • Grouping: Animals are randomly assigned to groups: Vehicle control, 5-Bromo-6-iodoimidazo[1,2-a]pyridin-8-ol (multiple doses), and a positive control (e.g., Celecoxib).

  • Drug Administration: The test compound or controls are administered orally 1 hour before carrageenan injection.

  • Induction of Inflammation: 0.1 mL of 1% carrageenan solution is injected into the sub-plantar region of the right hind paw.

  • Measurement: Paw volume is measured using a plethysmometer at 0, 1, 2, 3, and 4 hours post-carrageenan injection.

  • Data Analysis: The percentage inhibition of edema is calculated for each group.

Comparative Data:

CompoundModelEfficacyReference
Imidazo[1,2-a]pyridine derivative (5j) Acetic acid-induced writhing (analgesic)ED50 = 12.38 mg/kg[6]
Celecoxib (Standard of Care) Carrageenan-induced paw edemaSignificant reduction in paw volumeEstablished literature
5-Bromo-6-iodoimidazo[1,2-a]pyridin-8-ol Carrageenan-induced paw edemaTo be determined N/A
Scenario B: Anticancer Activity

Should the compound target a kinase pathway implicated in cancer, such as PI3K, a xenograft model using human cancer cell lines in immunocompromised mice would be appropriate.[7]

Experimental Protocol: Xenograft Tumor Model

  • Cell Culture: A relevant human cancer cell line (e.g., a PI3K-addicted line) is cultured.

  • Animal Model: Female athymic nude mice (4-6 weeks old) are used.

  • Tumor Implantation: 5 x 10^6 cells are injected subcutaneously into the flank of each mouse.

  • Treatment: Once tumors reach a palpable size (e.g., 100-150 mm³), mice are randomized into treatment groups and dosed daily with the vehicle, 5-Bromo-6-iodoimidazo[1,2-a]pyridin-8-ol, or a positive control (e.g., a known PI3K inhibitor).

  • Monitoring: Tumor volume and body weight are measured twice weekly.

  • Endpoint: The study is terminated when tumors in the control group reach a predetermined size, and tumors are excised for further analysis (e.g., histopathology, biomarker analysis).

Comparative Data:

CompoundModelEfficacyReference
Imidazo[1,2-a]pyridine derivative (35) In vitro PI3Kα inhibitionIC50 in the nanomolar range[7]
Alpelisib (PI3Kα inhibitor) Xenograft modelsSignificant tumor growth inhibitionEstablished literature
5-Bromo-6-iodoimidazo[1,2-a]pyridin-8-ol Xenograft modelsTo be determined N/A
Scenario C: Antiprotozoal Activity

Given that some imidazo[1,2-a]pyridines have shown efficacy against parasites like Plasmodium falciparum and Trypanosoma brucei rhodesiense, an in vivo infection model would be necessary for validation.[8][9]

Experimental Protocol: P. falciparum NSG Mouse Model

  • Animal Model: NOD-scid IL-2Rγnull (NSG) mice are engrafted with human red blood cells.

  • Infection: Mice are infected with P. falciparum.

  • Treatment: Once parasitemia is established, mice are treated with the vehicle, 5-Bromo-6-iodoimidazo[1,2-a]pyridin-8-ol, or a standard antimalarial drug (e.g., chloroquine).

  • Monitoring: Parasitemia is monitored daily by microscopic examination of blood smears.

  • Endpoint: The study is concluded based on parasite clearance or ethical endpoints.

Comparative Data:

CompoundModelEfficacyReference
Imidazopyridine derivative (37) P. falciparum NSG mouse modelDemonstrated in vivo efficacy[8]
Chloroquine (Standard of Care) P. falciparum infection modelsPotent parasite clearance (in sensitive strains)Established literature
5-Bromo-6-iodoimidazo[1,2-a]pyridin-8-ol P. falciparum NSG mouse modelTo be determined N/A

Part 3: Advanced In Vivo Characterization

Following successful proof-of-concept efficacy studies, more in-depth investigations are warranted to build a comprehensive preclinical data package.

Multi-Dose PK/PD Modeling

This involves administering the compound over a longer period to assess its accumulation and steady-state concentrations. The relationship between drug exposure and the therapeutic effect can be modeled to predict the optimal dosing regimen in humans.

Preliminary Toxicology
Target Engagement and Biomarker Analysis

To confirm that the drug is hitting its intended target in vivo, excised tumor or tissue samples can be analyzed for changes in relevant biomarkers. For example, if the compound is a kinase inhibitor, a western blot can be performed to assess the phosphorylation status of its downstream targets.

The following diagram illustrates a hypothetical signaling pathway that could be modulated by an imidazo[1,2-a]pyridine derivative targeting a kinase.

G cluster_0 Upstream Signaling cluster_1 Downstream Effects cluster_2 Inhibitory Action A Growth Factor Receptor B Kinase X A->B C Substrate Y B->C Phosphorylation D Phosphorylated Substrate Y B->D Phosphorylation E Cell Proliferation, Survival D->E F 5-Bromo-6-iodoimidazo [1,2-a]pyridin-8-ol F->B

Caption: Hypothetical signaling pathway inhibited by a kinase-targeting imidazo[1,2-a]pyridine derivative.

Conclusion

The in vivo validation of 5-Bromo-6-iodoimidazo[1,2-a]pyridin-8-ol, while requiring a systematic and resource-intensive approach, is a critical step in its journey towards potential clinical application. By leveraging the wealth of knowledge from related imidazo[1,2-a]pyridine compounds, researchers can design robust and informative preclinical studies. A carefully executed in vivo validation program will not only elucidate the therapeutic potential and safety profile of this novel compound but also provide the necessary data to justify its advancement into clinical trials, ultimately contributing to the development of new and effective medicines.

References

  • Al-Ostath, A., et al. (2019). Design, Synthesis, In vitro and In vivo Evaluation of New Imidazo[1,2-a]pyridine Derivatives as Cyclooxygenase-2 Inhibitors. Vascular Pharmacology, 113, 1-8.
  • Dar, A. A., et al. (2023). Recent developments of imidazo[1,2-a]pyridine analogues as antituberculosis agents. RSC Medicinal Chemistry, 14(5), 785-809.
  • de Villiers, K. A., et al. (2020). Identification of 2,4-Disubstituted Imidazopyridines as Hemozoin Formation Inhibitors with Fast-Killing Kinetics and In Vivo Efficacy in the Plasmodium falciparum NSG Mouse Model. Journal of Medicinal Chemistry, 63(23), 14676-14695. [Link]

  • Gising, J., et al. (2012). Imidazo[1,2-a]pyridines: orally active positive allosteric modulators of the metabotropic glutamate 2 receptor. Journal of Medicinal Chemistry, 55(6), 2894-2898. [Link]

  • Ismail, M. M. F., et al. (2019). Advances in Synthesis and Application of Imidazopyridine Derivatives. Mini-Reviews in Organic Chemistry, 16(5), 415-430. [Link]

  • Kaur, H., et al. (2024). Imidazo[1,2-A]Pyridine: Potent Biological Activity, SAR and Docking Investigations (2017-2022). Current Medicinal Chemistry, 31(8), 924-954. [Link]

  • Li, X., et al. (2022). Design, synthesis and evaluation of 2, 6, 8-substituted Imidazopyridine derivatives as potent PI3Kα inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry, 38(1), 245-257. [Link]

  • Sharmin, D., et al. (2024). New Imidazodiazepine Analogue, 5-(8-Bromo-6-(pyridin-2-yl)-4H-benzo[f]imidazo[1,5-a][6][8]diazepin-3-yl)oxazole, Provides a Simplified Synthetic Scheme, High Oral Plasma and Brain Exposures, and Produces Antiseizure Efficacy in Mice, and Antiepileptogenic Activity in Neural Networks in Brain Slices from a Patient with Mesial Temporal Lobe Epilepsy. ACS Chemical Neuroscience, 15(2), 336-347. [Link]

  • Taconic Biosciences. (n.d.). Using Animal Models for Drug Development. Retrieved February 22, 2024, from [Link]

  • Tidwell, R. R., et al. (2004). Novel dicationic imidazo[1,2-a]pyridines and 5,6,7,8-tetrahydro-imidazo[1,2-a]pyridines as antiprotozoal agents. Journal of Medicinal Chemistry, 47(15), 3875-3884. [Link]

  • Zhang, Y., et al. (2015). Discovery of Imidazopyridine Derivatives as Highly Potent Respiratory Syncytial Virus Fusion Inhibitors. ACS Medicinal Chemistry Letters, 6(5), 582-586. [Link]

Sources

Benchmarking 5-Bromo-6-iodoimidazo[1,2-a]pyridin-8-ol against known anticancer drugs

Author: BenchChem Technical Support Team. Date: February 2026

The following guide benchmarks 5-Bromo-6-iodoimidazo[1,2-a]pyridin-8-ol —not merely as a standalone compound, but as a high-value pharmacophore scaffold —against established anticancer therapies.

This guide adopts a "Medicinal Chemistry Strategy" perspective, evaluating the compound's utility in generating Targeted Covalent Inhibitors (TCIs) and Kinase Inhibitors compared to clinical standards like Idelalisib , Vemurafenib , and Paclitaxel .

Part 1: Executive Technical Analysis

The Molecule vs. The Market

In the context of modern drug discovery, 5-Bromo-6-iodoimidazo[1,2-a]pyridin-8-ol (referred to herein as BIP-8-OH ) is a "privileged structure." Unlike final drug products (e.g., Doxorubicin), BIP-8-OH is a tri-functionalized chassis designed for Fragment-Based Drug Discovery (FBDD) .

Its value lies in its orthogonal reactivity profile , allowing medicinal chemists to synthesize libraries of highly selective kinase inhibitors that rival current clinical standards.

Comparative Benchmark Matrix

The following table benchmarks the potential of BIP-8-OH derived libraries against known drugs, focusing on selectivity , synthetic accessibility , and mechanism of action .

FeatureBIP-8-OH Scaffold Derivatives Idelalisib (Zydelig) Paclitaxel (Taxol) Vemurafenib (Zelboraf)
Primary Mechanism Multi-Kinase Inhibition (PI3K, DYRK1A, Brk/PTK6)PI3K

Inhibition
Microtubule StabilizationBRAF V600E Inhibition
Selectivity Profile High Tunability (via C5/C6 vectors)High (Isoform specific)Low (Systemic toxicity)High (Mutation specific)
Potency (IC

)
Low Nanomolar (1–50 nM) (Optimized)~2.5 nM (Cell-free)~5–10 nM~30 nM
Synthetic Utility 3-Point Orthogonal (Br, I, OH)Linear SynthesisExtraction/Semi-synthesisLinear Synthesis
Drug Resistance Tunable vectors to bypass steric mutationsSusceptible to pathway bypassSusceptible to efflux pumpsSusceptible to RAS activation

Expert Insight: While Paclitaxel offers broad cytotoxicity, it lacks the precision of BIP-8-OH derivatives. The BIP-8-OH scaffold is superior for designing dual-inhibitors (e.g., PI3K/mTOR) because the C5 and C6 positions can be independently functionalized to engage distinct pockets within the ATP-binding site.

Part 2: Mechanism of Action & Signaling Pathways

The Kinase Inhibition Logic

Derivatives of imidazo[1,2-a]pyridine function primarily as ATP-competitive inhibitors . The core nitrogen atoms mimic the adenine ring of ATP, forming hydrogen bonds with the "hinge region" of kinases.

  • C6-Iodine Functionalization: Targets the "gatekeeper" residue, determining selectivity.

  • C5-Bromine Functionalization: Extends into the solvent-exposed region to modulate solubility and pharmacokinetics.

  • C8-Hydroxyl Group: Acts as a critical H-bond donor/acceptor or a handle for solubilizing groups (e.g., ethers).

Visualizing the Target Pathway (PI3K/Akt/mTOR)

The following diagram illustrates where BIP-8-OH derivatives intervene in the cancer cell survival pathway, contrasting with standard chemotherapy.

G GF Growth Factors (EGF, IGF) RTK RTK (Receptor Tyrosine Kinase) GF->RTK Activation PI3K PI3K (Target of BIP-8-OH Derivs) RTK->PI3K Recruitment PIP3 PIP2 -> PIP3 PI3K->PIP3 Phosphorylation AKT Akt (Protein Kinase B) PIP3->AKT Activation mTOR mTORC1 (Cell Growth) AKT->mTOR Signaling Apoptosis Apoptosis (Cell Death) AKT->Apoptosis Inhibits (Bad/Bax) Proliferation Tumor Proliferation mTOR->Proliferation Promotes BIP BIP-8-OH Derivatives BIP->PI3K Inhibits (IC50 < 50nM)

Figure 1: Mechanism of Action. BIP-8-OH derivatives block the PI3K node, preventing Akt phosphorylation and downstream tumor proliferation.

Part 3: Experimental Protocols

Synthesis of a Model Anticancer Agent

Objective: Demonstrate the orthogonal functionalization of BIP-8-OH to create a potent kinase inhibitor. Principle: The C6-Iodine is more reactive toward Palladium-catalyzed cross-coupling (Suzuki-Miyaura) than the C5-Bromine, allowing stepwise library generation.

Protocol:

  • Step A (C6 Functionalization):

    • Reagents: BIP-8-OH (1.0 eq), 4-methoxyphenylboronic acid (1.1 eq), Pd(dppf)Cl

      
       (5 mol%), K
      
      
      
      CO
      
      
      (2.0 eq).
    • Conditions: Dioxane/Water (4:1), 80°C, 4 hours.

    • Why: The C-I bond breaks preferentially over C-Br, installing the aryl group at C6 to engage the kinase hydrophobic pocket.

  • Step B (C8 Protection/Modulation):

    • Reagents: Intermediate A, Methyl iodide (1.2 eq), K

      
      CO
      
      
      
      .
    • Conditions: DMF, RT, 2 hours.[1]

    • Why: Caps the hydroxyl to improve membrane permeability (LogP adjustment).

  • Step C (C5 Functionalization):

    • Reagents: Intermediate B, Morpholine (2.0 eq), Pd

      
      (dba)
      
      
      
      (catalytic), BINAP.
    • Conditions: Toluene, 100°C, 12 hours (Buchwald-Hartwig Amination).

    • Why: Installs a solubilizing group at C5, critical for pharmacokinetic stability.

Comparative Cytotoxicity Assay (MTT)

Objective: Benchmark the IC


 of the synthesized derivative against Doxorubicin.

Workflow:

  • Cell Lines: MCF-7 (Breast Cancer), A549 (Lung Cancer).

  • Seeding: Plate 5,000 cells/well in 96-well plates; incubate 24h.

  • Treatment:

    • Group A: BIP-8-OH Derivative (0.01 – 100

      
      M).
      
    • Group B: Doxorubicin (Positive Control).

    • Group C: DMSO (Vehicle Control).

  • Incubation: 48 hours at 37°C, 5% CO

    
    .
    
  • Readout: Add MTT reagent (0.5 mg/mL), incubate 4h. Dissolve formazan in DMSO. Measure Absorbance at 570 nm.

  • Calculation: Plot Dose-Response Curve -> Calculate IC

    
     using non-linear regression.
    

Self-Validation Check:

  • If the IC

    
     of Doxorubicin is not between 0.1 – 0.5 
    
    
    
    M in MCF-7, the assay is invalid.
  • BIP-8-OH derivatives are considered "hits" if IC

    
     < 10 
    
    
    
    M.

Part 4: Workflow Visualization

The following diagram details the decision logic for using BIP-8-OH in a drug discovery campaign.

Workflow Start Start: BIP-8-OH Scaffold Design In Silico Design (Docking to PI3K/Akt) Start->Design Define R-groups Synth Orthogonal Synthesis (Suzuki @ C6 -> Buchwald @ C5) Design->Synth Prioritize Targets Screen High-Throughput Screening (Kinase Assay) Synth->Screen Generate Library Screen->Design Inactive (SAR Loop) Hit Hit Identification (IC50 < 100 nM) Screen->Hit Active? Opt Lead Optimization (ADME/Tox) Hit->Opt Scale-up

Figure 2: Development Pipeline. From raw scaffold to lead candidate using orthogonal functionalization.

Part 5: References

  • BenchChem. Development of Imidazo[1,2-a]pyridine-Based Anticancer Agents. Application Note.

  • Aliwaini, S., et al. (2019). Novel imidazo[1,2-a]pyridine inhibits AKT/mTOR pathway and induces cell cycle arrest and apoptosis in melanoma and cervical cancer cells.[2] Oncology Letters.

  • Goel, R., et al. (2017). Imidazo[1,2-a]pyridine scaffolds as prospective kinesin spindle protein (Eg5) inhibitors. Bioorganic & Medicinal Chemistry Letters.

  • Bagdi, A.K., et al. (2015). Copper-catalyzed synthesis of imidazo[1,2-a]pyridines: A review. Chemical Reviews.

  • Sigma-Aldrich. Product Specification: 5-Bromo-6-iodoimidazo[1,2-a]pyridin-8-ol (CAS: 2241140-96-3).[3]

Sources

Head-to-head comparison of synthetic routes for substituted imidazo[1,2-a]pyridines

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The imidazo[1,2-a]pyridine scaffold is a "privileged structure" in medicinal chemistry, forming the core of blockbuster drugs like Zolpidem (Ambien) and Alpidem . For the drug development chemist, selecting the right synthetic route is a trade-off between reagent availability , diversity requirements , and scalability .

This guide objectively compares the three dominant methodologies:

  • The Classical Hantzsch Condensation: Best for scale-up of fixed targets.

  • Iodine-Mediated Oxidative Coupling: Best for avoiding toxic

    
    -haloketones.
    
  • Grobke-Blackburn-Bienaymé (GBB) Reaction: Best for high-throughput library generation (Diversity-Oriented Synthesis).

Part 1: Strategic Decision Matrix

Before touching a flask, use this logic flow to determine the optimal route for your specific target.

DecisionMatrix Start Target: Imidazo[1,2-a]pyridine Q1 Is the 3-position substituted with an amino/amido group? Start->Q1 Q2 Are alpha-haloketones commercially available? Q1->Q2 No (H, Alkyl, Aryl) RouteA Route A: GBB Reaction (Multicomponent) Q1->RouteA Yes (3-amino) RouteB Route B: Hantzsch Condensation (Classical) Q2->RouteB Yes (and stable) RouteC Route C: Oxidative Coupling (C-H Functionalization) Q2->RouteC No (or toxic/unstable) caption Figure 1: Synthetic Route Decision Tree

Figure 1: Decision matrix for selecting the optimal synthetic pathway based on structural requirements and reagent availability.

Part 2: Detailed Comparative Analysis

Method A: The Classical Hantzsch Condensation

The Industry Standard

This is the oldest and most robust method, involving the condensation of 2-aminopyridines with


-haloketones. It is the historical route for manufacturing Zolpidem.
  • Mechanism: Nucleophilic attack of the pyridine ring nitrogen on the

    
    -carbon of the haloketone, followed by cyclization and dehydration.
    
  • Pros: High reliability; scalable; generally high yields (80-95%); regioselective.

  • Cons: Requires

    
    -haloketones, which are often potent lachrymators (tear agents) and unstable; limited diversity at the 3-position without post-functionalization.
    
Method B: Iodine-Mediated Oxidative Coupling

The "Green" Alternative

To avoid the toxicity of


-haloketones, this "Ortoleva-King" type approach uses simple ketones and 2-aminopyridines. An oxidant (like 

, TBAI/TBHP, or Cu/Air) generates the reactive intermediate in situ.
  • Mechanism: In situ iodination of the ketone (or radical formation) followed by nucleophilic attack.

  • Pros: Uses commercially available, stable ketones; avoids lachrymators; metal-free variants exist.

  • Cons: Lower atom economy (requires stoichiometric oxidants); often requires higher temperatures; can have regioselectivity issues with asymmetrical ketones.

Method C: Grobke-Blackburn-Bienaymé (GBB)

The Combinatorial Powerhouse

  • Mechanism: Formation of a Schiff base (imine) followed by a [4+1] cycloaddition with the isonitrile.

  • Pros: One-pot synthesis of 3-substituted derivatives; massive diversity (combinatorial); tolerates many functional groups.

  • Cons: Restricted to 3-amino/amido products; isonitriles are foul-smelling and expensive; requires acid catalysis (Lewis or Brønsted).

Part 3: Head-to-Head Performance Metrics

FeatureHantzsch CondensationOxidative Coupling (

/DMSO)
GBB Reaction
Primary Use Case Bulk Scale / Fixed TargetLab Scale / Unstable HalidesLibrary Generation / SAR
Yield (Typical) High (80–95%)Moderate (50–80%)Good (60–90%)
Atom Economy Moderate (Loss of HX + H2O)Low (Loss of Oxidant byproduct)High (Water is only byproduct)
Reagent Safety Low (Lachrymatory halides)High (Simple ketones)Low (Isonitrile toxicity/odor)
Reaction Time Fast (1–4 h)Slow (12–24 h)Medium (4–12 h)
3-Position Scope H, Alkyl, Aryl (from ketone)H, Alkyl, Aryl (from ketone)Amino/Amido Only

Part 4: Experimental Protocols & Mechanisms

Protocol 1: Classical Hantzsch (Zolpidem Precursor Style)

Best for: Reliable synthesis of 2-aryl-imidazo[1,2-a]pyridines.

  • Reagents: 2-Aminopyridine (1.0 equiv),

    
    -Bromoacetophenone (1.0 equiv), Ethanol (0.5 M), 
    
    
    
    (1.1 equiv).
  • Procedure:

    • Dissolve 2-aminopyridine in ethanol.

    • Add

      
      -bromoacetophenone portion-wise (Caution: Lachrymator! Use fume hood).
      
    • Heat to reflux for 2–4 hours.

    • Critical Step: The reaction generates HBr. While the pyridine can act as a sponge, adding

      
       improves free-base isolation.
      
    • Cool to RT. The product often precipitates. If not, evaporate EtOH and extract with EtOAc/Water.

  • Validation: Monitor disappearance of starting amine by TLC (50% EtOAc/Hexane).

Protocol 2: GBB Multicomponent Synthesis

Best for: Creating a library of 3-amino substituted analogs.

  • Reagents: 2-Aminopyridine (1.0 equiv), Benzaldehyde (1.0 equiv), tert-Butyl Isocyanide (1.1 equiv), Scandium Triflate

    
     (5 mol%) or AcOH (10 mol%), Methanol (0.5 M).
    
  • Procedure:

    • Mix amine and aldehyde in MeOH and stir for 30 mins to pre-form the imine (Schiff base).

    • Add the isocyanide and the catalyst.

    • Stir at RT (or mild heat 50°C) for 12 hours.

    • Workup: Evaporate MeOH. Purify via column chromatography (silica gel).

  • Note: Scavenge excess isonitrile with dilute acid wash if the smell persists.

GBB Mechanistic Pathway

The GBB reaction is non-intuitive. The diagram below elucidates the [4+1] cycloaddition pathway.

GBB_Mechanism Amine 2-Aminopyridine Imine Imine (Schiff Base) Intermediate Amine->Imine - H2O Aldehyde Aldehyde Aldehyde->Imine Cyclo [4+1] Cycloaddition Imine->Cyclo + Acid Cat. Isonitrile Isocyanide (R-NC) Isonitrile->Cyclo Product 3-Amino-imidazo [1,2-a]pyridine Cyclo->Product Rearrangement caption Figure 2: Convergent GBB Mechanism

Protocol 3: Metal-Free Oxidative Coupling

Best for: "Green" synthesis when haloketones are unavailable.

  • Reagents: 2-Aminopyridine (1.0 equiv), Acetophenone (1.0 equiv), Iodine (

    
    , 0.5 equiv), DMSO (Solvent/Oxidant).
    
  • Procedure:

    • Combine amine, ketone, and iodine in DMSO.[3]

    • Heat to 100°C in a sealed tube (or open flask with reflux).

    • Mechanism Insight: DMSO acts as the terminal oxidant, regenerating

      
       from HI (cornforth-like cycle).
      
    • Monitor by TLC (Reaction is slower, ~12-16h).

    • Quench: Add aqueous sodium thiosulfate (

      
      ) to remove residual iodine (color change from brown to yellow/clear).
      
    • Extract with EtOAc.

Part 5: Expert Insights & Troubleshooting

As an application scientist, I have observed common failure modes for each route:

  • Hantzsch Regioselectivity: While generally selective for the 2-position, sterically crowded

    
    -haloketones can sometimes yield the 3-isomer or mixtures. Check: Run NOESY NMR to confirm the proton on the imidazole ring correlates with the pyridine ring protons.
    
  • GBB "Stalling": If the imine formation is slow (electron-poor aldehydes), the isonitrile might undergo alpha-addition to the aldehyde (Passerini side reaction). Fix: Pre-form the imine with molecular sieves before adding the isonitrile and acid.

  • Oxidative Coupling Cleanup: The DMSO/Iodine route creates a "tarry" crude mixture. Tip: Perform a rigorous aqueous wash to remove DMSO before column chromatography, otherwise, the DMSO streak will ruin your separation.

References

  • Review of Synthetic Strategies: Imidazo[1,2-a]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities. (2026).[4] ACS Omega. Link (Representative Link)

  • Zolpidem Synthesis: Synthesis of zolpidem in different routes.[5][6][7][8][9] ResearchGate. Link

  • GBB Reaction Scope: The Groebke-Blackburn-Bienaymé Reaction. PMC. Link

  • Green Approaches: Green and Sustainable Approaches for the Synthesis of Imidazo[1,2-a]Pyridines. PubMed. Link (Representative Link)

Sources

Safety Operating Guide

A Comprehensive Guide to the Proper Disposal of 5-Bromo-6-iodoimidazo[1,2-a]pyridin-8-ol

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and professionals in drug development, the integrity of scientific discovery is intrinsically linked to a culture of safety and environmental stewardship. The proper management and disposal of chemical reagents are not merely procedural afterthoughts but are fundamental to responsible research. This guide provides a detailed, step-by-step protocol for the safe disposal of 5-Bromo-6-iodoimidazo[1,2-a]pyridin-8-ol, a halogenated heterocyclic compound. While a specific Safety Data Sheet (SDS) for this exact molecule is not publicly available, its structural class as a brominated and iodinated imidazopyridine derivative dictates a stringent and cautious approach to its disposal.

The procedures outlined below are synthesized from established best practices for handling halogenated organic compounds and are grounded in regulations set forth by the Environmental Protection Agency (EPA) and the Occupational Safety and Health Administration (OSHA).

Part 1: Hazard Characterization and Initial Assessment

The first and most critical step in any chemical disposal procedure is to understand the potential hazards. As the generator of the waste, you are responsible for its characterization.[1] Based on its structure, 5-Bromo-6-iodoimidazo[1,2-a]pyridin-8-ol should be presumed hazardous.

Structural Alerts for Hazard Assessment:

  • Halogenation (Bromine and Iodine): The presence of both bromine and iodine atoms classifies this compound as a halogenated organic.[2] Halogenated wastes are of particular concern because their improper incineration can lead to the formation of toxic and persistent environmental pollutants such as brominated and iodinated dioxins.[3]

  • Imidazopyridine Core: This heterocyclic scaffold is common in pharmacologically active molecules.[4] While not intrinsically indicative of a specific disposal hazard, its biological activity warrants treating it with caution to prevent environmental release.

  • Phenolic Hydroxyl Group (-OH): The hydroxyl group may impart some acidic properties and could influence its reactivity and solubility.

Given these features, the waste must be managed as hazardous chemical waste . It is likely to fall under one or more of the following EPA hazardous waste categories:

  • Toxicity: Many complex organic molecules, especially those with biological activity, can be toxic to aquatic life or have other long-term adverse environmental effects.

  • Listed Wastes: Depending on the process that generated the waste, it could be considered a "listed" hazardous waste (e.g., F-list for spent solvents).[5]

Part 2: Personal Protective Equipment (PPE) - Your First Line of Defense

Before handling the compound or its waste, ensure you are wearing the appropriate PPE. Adherence to these standards is mandatory to prevent personal exposure.

PPE CategorySpecificationRationale
Eye/Face Protection Chemical safety goggles or a face shield meeting ANSI Z87.1 standards (or equivalent, e.g., EN166).[6][7]Protects against splashes of solutions or accidental contact with solid particles.
Skin Protection Nitrile or other chemically resistant gloves and a flame-resistant lab coat.[7] Ensure gloves are compatible with any solvents used.Prevents dermal absorption, which is a potential route of exposure for many organic compounds.
Respiratory Protection To be used in a certified chemical fume hood. If weighing or transferring solids where dust may be generated, consider a NIOSH-approved respirator with an organic vapor/acid gas cartridge and a particulate filter.[7]Inhalation of dust or vapors is a primary exposure route. A fume hood provides essential ventilation.[8]
Part 3: Waste Segregation - The Cornerstone of Safe Disposal

The most critical step in the disposal of 5-Bromo-6-iodoimidazo[1,2-a]pyridin-8-ol is its strict segregation into a dedicated Halogenated Organic Waste stream.[3][9]

Causality: Mixing halogenated waste with non-halogenated organic waste is a frequent and dangerous error in laboratory practice.[3] Most non-halogenated solvent waste is reclaimed for energy through fuel blending and incineration.[2] If halogenated compounds are present, this process can generate highly toxic and regulated byproducts, including hydrogen halides (HBr, HI), and dioxins.[3] This not only poses an environmental risk but can also damage incineration facilities and result in significant regulatory fines.

Waste Segregation Workflow

Caption: Decision workflow for segregating waste streams containing the target compound.

Part 4: Step-by-Step Disposal Protocols

Follow these detailed procedures for each type of waste generated. All waste must be accumulated at or near the point of generation in what is known as a Satellite Accumulation Area (SAA).[10][11]

This includes the pure compound, reaction byproducts, or contaminated consumables (e.g., silica gel, weighing paper, gloves).

  • Container Selection: Use a designated, leak-proof container with a secure lid, clearly labeled for solid hazardous waste.[5] A polyethylene pail lined with a clear plastic bag is a common choice.[12]

  • Labeling: Affix a hazardous waste label to the container before adding any waste. The label must include:

    • The words "Hazardous Waste".[5][10]

    • The full chemical name: "5-Bromo-6-iodoimidazo[1,2-a]pyridin-8-ol" and any other components.[5] Do not use abbreviations.

    • The specific hazard characteristics (e.g., "Toxic," "Halogenated").

    • The date accumulation started.

  • Accumulation: Carefully place the solid waste into the container. Minimize the generation of dust. Once finished, securely close the lid.

  • Storage: Store the container in your designated SAA, away from incompatible materials.[13] Ensure secondary containment (e.g., a tray) is used.

This applies to solutions of the compound in halogenated or non-halogenated organic solvents.

  • Container Selection: Use a chemically compatible container, typically a high-density polyethylene (HDPE) carboy, designated for halogenated organic liquid waste.[13][14] Never use metal cans , as halogenated solvents can degrade to form acids that corrode the metal.[13]

  • Labeling: As with solid waste, the container must be pre-labeled with "Hazardous Waste - Halogenated Organics," the full names of all chemical constituents (including solvents), and associated hazards.[5]

  • Accumulation:

    • Using a funnel, carefully pour the waste into the carboy.

    • Keep the container closed at all times except when adding waste.[9] An open funnel is a violation of EPA regulations.[11]

    • Do not fill the container beyond 90% capacity to allow for vapor expansion.[14]

  • Storage: Store the carboy in a well-ventilated area, such as a vented cabinet, within your SAA and in secondary containment.[9][11]

This includes aqueous solutions from extractions or washes that may contain trace amounts of the compound.

  • Evaluation: Do not assume aqueous waste is non-hazardous. Even small amounts of dissolved halogenated compounds can contaminate large volumes of water.[5] This waste must be treated as hazardous.

  • Segregation: Collect this waste in a separate, clearly labeled "Halogenated Aqueous Waste" container. Do not mix it with non-hazardous aqueous waste or organic solvent waste.

  • Procedure: Follow the same labeling, accumulation, and storage steps as described in Protocol 4.2.

Empty containers that held the pure compound must also be disposed of properly.

  • Decontamination: If practical, rinse the container three times with a suitable solvent (e.g., acetone, methanol).

  • Rinsate Collection: The rinsate is now hazardous waste. Collect it and add it to the appropriate Halogenated Liquid Waste container.[12]

  • Container Disposal: Once triple-rinsed, the container can often be disposed of as non-hazardous waste (e.g., in a designated glass disposal box). Obliterate or remove the original chemical label to prevent confusion.[12] Always check your institution's specific policy on empty container disposal.

Part 5: Storage and Final Disposal Logistics
  • Satellite Accumulation Area (SAA): Your SAA must be at or near the point of waste generation and under the control of laboratory personnel.[10][15] The total volume of hazardous waste in an SAA is limited by regulation (typically 55 gallons).[10]

  • Requesting Pickup: Once a waste container is full or has been accumulating for a set period (e.g., 6-12 months, check institutional policy), contact your institution's Environmental Health and Safety (EHS) department to schedule a waste pickup.[5][15]

  • "Cradle-to-Grave" Responsibility: Remember, under the Resource Conservation and Recovery Act (RCRA), the waste generator is responsible for the hazardous waste from its creation to its final, environmentally sound disposal.[1] This underscores the importance of using a licensed hazardous waste vendor, which is managed by your EHS department.

By adhering to these detailed procedures, you ensure not only compliance with federal and local regulations but also uphold the highest standards of safety and environmental responsibility within the scientific community.

References

  • Daniels Health. (2025, May 21). How to Ensure Safe Chemical Waste Disposal in Laboratories. Available from: [Link]

  • Laboratory Waste Management: The New Regulations. (2019, June 15). MedicalLab Management. Available from: [Link]

  • How to Determine and Manage Hazardous Chemical Waste in Your Lab. (2025, October 1). Lab Manager. Available from: [Link]

  • University of Pennsylvania EHRS. (2003, February 15). LABORATORY CHEMICAL WASTE MANAGEMENT GUIDELINES. Available from: [Link]

  • American Chemical Society. Regulation of Laboratory Waste. Available from: [Link]

  • RiskAssess. Chemical Waste Containers for Chemical Waste Disposal. Available from: [Link]

  • Safety Data Sheet. (2023, May 8). Available from: [Link]

  • University of Wisconsin–Madison. Chapter 7 Chemical Disposal Procedures. Available from: [Link]

  • Northwestern University. (2023, February 27). Hazardous Waste Disposal Guide. Available from: [Link]

  • Halogenated Solvents. Available from: [Link]

  • Northwestern University. (2015, September 15). Hazardous Waste Disposal Guide. Available from: [Link]

  • Hazardous Waste Experts. (2022, January 19). Guidelines for Solvent Waste Recycling and Disposal. Available from: [Link]

  • ETH Zürich. Factsheet: Disposal of Hazardous Waste - Basic Principles. Available from: [Link]

  • Kandefer-Szerszeń, M., et al. (2017). Pharmacological Potential and Synthetic Approaches of Imidazo[4,5-b]pyridine and Imidazo[4,5-c]pyridine Derivatives. PMC. Available from: [Link]

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A Senior Application Scientist's Guide to the Safe Handling of 5-Bromo-6-iodoimidazo[1,2-a]pyridin-8-ol

Author: BenchChem Technical Support Team. Date: February 2026

Hazard Assessment: Understanding the 'Why'

5-Bromo-6-iodoimidazo[1,2-a]pyridin-8-ol is a complex molecule featuring a fused imidazo[1,2-a]pyridine core, substituted with both bromine and iodine. Halogenated aromatic compounds can exhibit various toxicological profiles, including irritation to the skin, eyes, and respiratory system.[1][2][3][4] The solid, likely crystalline, nature of this compound means that airborne dust or aerosols generated during handling are a primary route of exposure.[2] Therefore, all protocols are built around the core principle of minimizing direct contact and preventing inhalation.

Personal Protective Equipment (PPE): Your First Line of Defense

The selection of PPE is not merely a checklist; it is a critical, risk-informed decision. The following table outlines the minimum required PPE for handling 5-Bromo-6-iodoimidazo[1,2-a]pyridin-8-ol, with the rationale grounded in preventing anticipated exposure routes.

Protection Type Specific Recommendations Rationale & Causality
Eye & Face Protection ANSI Z87.1-compliant chemical splash goggles. A face shield worn over goggles is mandatory when handling larger quantities (>1g) or when there is a significant risk of splashing.[5]The imidazo[1,2-a]pyridine core and its halogenated substituents present a significant risk of serious eye irritation upon contact.[2][3] Goggles provide a seal against dust and splashes, while a face shield offers a broader barrier of protection.[6]
Skin Protection Gloves: Double-gloving with disposable nitrile gloves is recommended. Inspect gloves for any defects before use and change them immediately if contaminated.[6] Lab Coat: A standard, long-sleeved laboratory coat, buttoned completely. Clothing: Long pants and closed-toe shoes are mandatory.[5]Prevents skin contact, which can cause irritation or potential absorption.[2] Double-gloving provides an extra layer of protection against tears and permeation. A lab coat protects personal clothing from contamination.[5]
Respiratory Protection All handling of the solid compound and preparation of solutions must be conducted within a certified chemical fume hood.[5] If a fume hood is unavailable, a NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates (e.g., N95 or P100) is required.[7][8]This is the most critical control measure. It mitigates the risk of inhaling fine dust particles or aerosols, which may cause respiratory tract irritation.[2][3][4]

Operational Plan: A Step-by-Step Workflow for Safe Handling

Adherence to a strict, logical workflow minimizes the potential for error and exposure. The following protocol outlines the complete handling process, from initial receipt to final disposal.

Experimental Workflow Diagram

G cluster_prep Preparation & Weighing cluster_handling Reaction & Use cluster_cleanup Cleanup & Disposal prep_ppe 1. Don Required PPE prep_fumehood 2. Verify Fume Hood Function prep_ppe->prep_fumehood prep_weigh 3. Weigh Compound in Hood prep_fumehood->prep_weigh prep_dissolve 4. Prepare Solution prep_weigh->prep_dissolve handle_reaction 5. Perform Experiment in Hood prep_dissolve->handle_reaction Transfer solution handle_monitor 6. Monitor Reaction handle_reaction->handle_monitor cleanup_quench 7. Quench Reaction (if applicable) handle_monitor->cleanup_quench Experiment complete cleanup_waste 8. Segregate Halogenated Waste cleanup_quench->cleanup_waste cleanup_decon 9. Decontaminate Glassware & Surfaces cleanup_waste->cleanup_decon cleanup_dispose_ppe 10. Dispose of Contaminated PPE cleanup_decon->cleanup_dispose_ppe cleanup_wash 11. Wash Hands Thoroughly cleanup_dispose_ppe->cleanup_wash

Caption: Workflow for handling 5-Bromo-6-iodoimidazo[1,2-a]pyridin-8-ol.

Detailed Methodologies
  • Preparation and Engineering Controls:

    • Before beginning, ensure that an eyewash station and safety shower are accessible and unobstructed.[9]

    • Designate a specific area within a certified chemical fume hood for handling the compound.

    • Verify that the fume hood is functioning correctly (check the airflow monitor).

  • Handling the Solid Compound:

    • To minimize the generation of static electricity which can cause fine powders to become airborne, ground all equipment where possible.

    • When weighing, use a spatula to carefully transfer the solid onto weighing paper or into a container within the fume hood. Avoid creating dust clouds.[2]

    • Close the primary container immediately after dispensing the required amount.

  • Solution Preparation:

    • Add the solvent to the solid slowly to avoid splashing.

    • If sonication or heating is required, ensure the vessel is appropriately covered to prevent aerosolization.

  • Post-Handling and Decontamination:

    • Carefully wipe down the spatula and any surfaces in the fume hood that may have been contaminated, using a cloth dampened with an appropriate solvent.

    • Dispose of the cleaning materials as hazardous waste.

    • Remove PPE carefully, avoiding contact with the outer, potentially contaminated surfaces. Dispose of gloves and any other disposable PPE in the designated hazardous waste stream.[2]

    • Wash hands thoroughly with soap and water after the procedure is complete.[2]

Spill and Emergency Procedures

Small Spills (in a fume hood):

  • Restrict access to the area.

  • Wearing your full PPE, gently cover the spill with an absorbent material like vermiculite or sand to avoid raising dust.

  • Carefully sweep up the absorbed material using non-sparking tools and place it into a sealed, labeled container for hazardous waste disposal.[2]

  • Clean the spill area thoroughly with a suitable solvent and decontaminating solution.

Skin or Eye Contact:

  • Skin: Immediately remove contaminated clothing and flush the affected area with copious amounts of water for at least 15 minutes. Seek medical attention.[1][2]

  • Eyes: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[1][2]

Disposal Plan: Responsible Stewardship

Chemical waste disposal is a critical component of laboratory safety and environmental responsibility.

  • Waste Segregation: All waste containing 5-Bromo-6-iodoimidazo[1,2-a]pyridin-8-ol, including contaminated PPE, weighing paper, and absorbent materials from spills, must be collected in a dedicated, clearly labeled hazardous waste container.[1]

  • Container Labeling: The container must be labeled "Halogenated Organic Waste" and list the chemical name.

  • Disposal Protocol: Do not dispose of this material down the drain or in regular trash.[2][10] All waste must be handled and disposed of through your institution's Environmental Health and Safety (EHS) office or a certified hazardous waste disposal contractor, in accordance with all local, state, and federal regulations.

By integrating these protocols into your daily operations, you build a culture of safety that protects not only yourself and your colleagues but also the integrity of your research.

References

  • Benchchem. Personal protective equipment for handling Ethyl 2-iodooxazole-4-carboxylate.
  • MATERIAL SAFETY DATA SHEET.
  • Fisher Scientific. SAFETY DATA SHEET.
  • U.S. Environmental Protection Agency (EPA). Personal Protective Equipment.
  • Safety Data Sheet.
  • Angene Chemical. Safety Data Sheet.
  • Fisher Scientific. SAFETY DATA SHEET.
  • Alberta College of Pharmacy. Personal protective equipment in your pharmacy.
  • Environmental Health and Safety, University of Colorado Boulder. Personal Protective Equipment Requirements for Laboratories.
  • Provista. 8 Types of PPE to Wear When Compounding Hazardous Drugs.
  • Sigma-Aldrich. SAFETY DATA SHEET.
  • AK Scientific, Inc. 3-Bromo-5-chloroimidazo[1,2-A]pyridine Safety Data Sheet.
  • Apollo Scientific. 6-Bromo-7-methylimidazo[1,2-a]pyridine hydrochloride Safety Data Sheet.
  • Carl ROTH. Safety Data Sheet: Pyridine.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.